Ethyl 4-aminoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDBXDYSPBDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404370 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93074-72-7 | |
| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminoquinoline-3-carboxylate, bearing the CAS number 93074-72-7, is a heterocyclic compound belonging to the esteemed 4-aminoquinoline class of molecules.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active agents.[2][3] The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, but its therapeutic potential extends to anticancer, anti-inflammatory, and antiviral applications.[2][4] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, spectroscopic characterization, and known biological activities, with a focus on its potential as an anticancer and antimalarial agent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters in drug design.
| Property | Value | Source |
| CAS Number | 93074-72-7 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes for the 4-aminoquinoline scaffold. A common and effective method involves the nucleophilic substitution of a suitable 4-chloroquinoline precursor.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives from their 4-chloro precursors.[5]
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Ammonia source (e.g., aqueous ammonia, ammonium salt)
-
Ethanol (or other suitable high-boiling point solvent)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-chloroquinoline-3-carboxylate in ethanol.
-
Add an excess of the ammonia source to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. A GC-MS spectrum is available in the PubChem database.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and the aromatic C=C and C-N stretching vibrations of the quinoline ring.
Biological Activity and Potential Applications
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, and its derivatives have shown promise in oncology.[6][7]
Antimalarial Activity
The primary mechanism of action of 4-aminoquinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[8] Free heme, released from the digestion of hemoglobin, is toxic to the parasite. The parasite detoxifies heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death.
Caption: Workflow for the heme polymerization inhibition assay.
This protocol is based on a well-established colorimetric method for assessing the inhibition of heme polymerization.[9][10][11][12]
Materials:
-
Hematin
-
0.2 M NaOH
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Test compound (this compound)
-
Positive control (e.g., Chloroquine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of hematin (e.g., 1 mM) in 0.2 M NaOH.
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
In a 96-well microplate, add the hematin solution to each well.
-
Add the test compound dilutions, positive control, and negative control to the respective wells.
-
Initiate the polymerization by adding glacial acetic acid to each well to achieve an acidic pH (e.g., ~4.8).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, centrifuge the plate to pellet the polymerized heme (β-hematin).
-
Carefully remove the supernatant containing unpolymerized heme.
-
Wash the pellet with DMSO to remove any remaining unpolymerized heme.
-
Dissolve the pellet in 0.1 M NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.
Anticancer Activity
Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[4] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt/mTOR.[4]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Other Potential Biological Activities
Derivatives of 4-aminoquinoline have also been investigated for their potential as inhibitors of various enzymes, including carbonic anhydrases and Bruton's tyrosine kinase (BTK), suggesting a broad therapeutic window for this class of compounds.[5][16]
Conclusion
This compound is a valuable scaffold for medicinal chemistry research, with demonstrated potential in the development of novel antimalarial and anticancer agents. This guide has provided a comprehensive overview of its synthesis, characterization, and biological evaluation, including detailed experimental protocols for key assays. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
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PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
- Egan, T. J. (2008). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Methods in molecular medicine, 142, 117–128.
- Parbuntari, H., et al. (2018). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Tropical Medicine and Health, 46, 15.
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). Journal UII, 1(1).
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 5, 2026, from [Link]
- Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. (2016). AIP Conference Proceedings, 1729(1), 020059.
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PubChem. (n.d.). Ethyl 4-amino-8-fluoroquinoline-3-carboxylate. Retrieved January 5, 2026, from [Link]
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4 - RSC Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
- Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 938-947.
- Detailed protocol for MTT Cell Viability and Prolifer
- Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. (2005). Journal of the Mexican Chemical Society, 49(1), 26-30.
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PubChem. (n.d.). Ethyl quinoline-4-carboxylate. Retrieved January 5, 2026, from [Link]
- 4-aminoquinolines as Antimalarial Drugs. (2016). Trinity Student Scientific Review, 2.
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ETHYL-1-ETHYL-4-OXO-1,4-DIHYDROQUINOLOLINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13, 1379435.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry, 58(21), 8559-8571.
- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). Pharmaceuticals, 14(11), 1105.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(14), 6561-6574.
-
CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research, 33(1), 1-38.
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (2015). Oncology Letters, 10(5), 2823-2828.
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (2013). ACS Medicinal Chemistry Letters, 4(10), 959-963.
- Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 285-291.
- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. (2021). Journal of Biomolecular Structure and Dynamics, 40(14), 6435-6444.
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Ethyl 4-aminoquinoline-3-carboxylate molecular structure and weight
An In-Depth Technical Guide to Ethyl 4-aminoquinoline-3-carboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a pivotal molecular scaffold in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic pathways, analytical characterization, and the extensive applications of this compound, grounding all claims in authoritative scientific literature.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its prominence is historically rooted in the development of vital antimalarial drugs like chloroquine and amodiaquine, which have saved millions of lives.[3][4] Beyond malaria, this scaffold has been successfully exploited to develop anticancer, anti-inflammatory, antiviral, and antileishmanial agents.[1][2][5] The versatility of the 4-aminoquinoline system stems from its unique electronic properties and the multiple points available for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This compound serves as a crucial intermediate and building block for accessing diverse libraries of these bioactive molecules. The presence of the amino group at the C4 position and the ethyl carboxylate at the C3 position offers reactive handles for extensive derivatization, making it an invaluable starting material for synthetic and medicinal chemists.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and potential biological interactions.
The molecular structure of this compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. An amino group (-NH₂) is substituted at position 4, and an ethyl carboxylate group (-COOCH₂CH₃) is at position 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[6] |
| Molecular Weight | 216.24 g/mol | PubChem[6] |
| CAS Number | 93074-72-7 | PubChem[6] |
| Canonical SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2N=C1 | PubChem[6] |
| InChI Key | IEJDBXDYSPBDTO-UHFFFAOYSA-N | PubChem[6] |
| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines is a well-established field in organic chemistry. For this compound, a common and effective strategy involves the cyclization of an appropriate precursor, often followed by functional group manipulation. One of the most robust methods is a variation of the Gould-Jacobs reaction or similar cyclization strategies.
A widely cited approach involves the reaction of an aniline derivative with diethyl 2-(ethoxymethylene)malonate (EMME), followed by a high-temperature thermal cyclization. To obtain the 4-amino derivative, a 4-hydroxy or 4-chloro intermediate is typically synthesized first, which is then converted to the final product.
General Synthetic Workflow
The conversion of a 4-chloroquinoline precursor via nucleophilic aromatic substitution (SₙAr) is a primary method for introducing the C4-amino group.[1][2] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, making the displacement of a good leaving group, like chloride, efficient.
Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol (Representative)
This protocol describes the amination of Ethyl 4-chloroquinoline-3-carboxylate. The choice of an ammonia source and potential catalyst is critical. Formamide, in the presence of a copper catalyst, can serve as an effective source of ammonia for this transformation.[1]
Objective: To synthesize this compound from its 4-chloro precursor.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Formamide (HCONH₂)
-
Copper(I) iodide (CuI)
-
2-Aminoethanol
-
Solvent (e.g., Dioxane or DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq), Copper(I) iodide (0.1 eq), and 2-Aminoethanol (2.0 eq).
-
Solvent Addition: Add a suitable solvent, such as dioxane, followed by formamide (used in excess as both reagent and solvent).
-
Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the SₙAr reaction, which can be sluggish at room temperature. The copper catalyst facilitates the carbon-nitrogen bond formation.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes remove residual formamide, catalyst, and other inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed through rigorous analytical techniques, as described in the following section.
Spectroscopic and Analytical Characterization
Confirming the molecular structure of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the -NH₂ protons (which may be broad and exchangeable with D₂O), and a quartet and triplet corresponding to the ethyl group (-OCH₂CH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 12 carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm), while the aromatic carbons will reside in the ~110-150 ppm range.
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect to see N-H stretching bands for the amino group (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching band for the ester carbonyl (~1700-1730 cm⁻¹), and C=C/C=N stretching bands in the aromatic region (1500-1620 cm⁻¹).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact molecular weight, with the molecular ion peak [M+H]⁺ corresponding to the calculated value of 217.0977 for C₁₂H₁₃N₂O₂⁺.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end product but a versatile starting point for creating more complex molecules with therapeutic potential.
Scaffold for Antimalarial Agents
The 4-aminoquinoline core is essential for antimalarial activity, with the mechanism often involving the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[4][8] The amino group at C4 is typically derivatized with a flexible, basic side chain, which is crucial for accumulating the drug in the acidic food vacuole of the parasite. The ethyl carboxylate at C3 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate activity and physicochemical properties, including potency against chloroquine-resistant strains.[3][9]
Precursor for Kinase Inhibitors in Oncology
The quinoline scaffold is also found in several approved anticancer drugs that function as tyrosine kinase inhibitors (e.g., bosutinib).[2] The C4-amino position can be functionalized with various aryl or heteroaryl groups to target the ATP-binding site of specific kinases. The C3-carboxylate offers a vector for introducing solubilizing groups or moieties that can form additional interactions within the target protein.
Platform for Diverse Bioactive Compounds
The inherent biological activity of the 4-aminoquinoline nucleus has been leveraged for a multitude of other therapeutic areas. By modifying the C4 and C3 positions of this compound, researchers have developed compounds with demonstrated anti-inflammatory, antibacterial, and antiviral properties.[1][2] This highlights the molecule's role as a "privileged scaffold" that can be readily adapted to interact with a wide range of biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: Aromatic amines can be irritants and are potentially toxic. The compound should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is generally stable under normal laboratory conditions.
Conclusion
This compound is a molecule of significant strategic importance in chemical and pharmaceutical research. Its well-defined structure, accessible synthetic routes, and multiple points for derivatization make it an exceptionally valuable platform for the discovery of new therapeutic agents. The foundational 4-aminoquinoline scaffold has a proven track record in medicine, and this particular building block continues to empower scientists to explore new chemical space and develop next-generation drugs to address unmet medical needs.
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Title: Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate Source: ResearchGate URL: [Link]
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Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]
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Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Ethyl quinoline-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives Source: ResearchGate URL: [Link]
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Title: Ethyl 4-amino-2-chloroquinoline-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms Source: ResearchGate URL: [Link]
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Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS ONE URL: [Link]
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Title: ethyl 4-chloroquinoline-3-carboxylate Source: Sunway Pharm Ltd URL: [Link]
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Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: National Institutes of Health URL: [Link]
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Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate Source: ResearchGate URL: [Link]
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Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: National Institutes of Health URL: [Link]
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A-Scientist's Guide to the Synthesis of Ethyl 4-Aminoquinoline-3-carboxylate: A Modular Approach from Anthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously represented by antimalarial drugs like chloroquine.[1][2][3] Its derivatives are subjects of intense research due to their broad therapeutic potential. This technical guide provides an in-depth, mechanistically-driven overview of a robust and modular synthetic route to Ethyl 4-aminoquinoline-3-carboxylate, a key building block for novel drug candidates, starting from the readily available precursor, anthranilic acid. The synthesis is logically segmented into three primary stages: the construction of the quinoline core via the Gould-Jacobs reaction, subsequent chlorination, and final amination. This document emphasizes the causality behind procedural choices and provides detailed, actionable protocols for laboratory execution.
Introduction: The Enduring Importance of the 4-Aminoquinoline Core
The 4-aminoquinoline framework is a privileged scaffold in drug discovery, historically vital in the fight against malaria.[2] Compounds like chloroquine and amodiaquine function by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, ultimately leading to parasite death.[1] Beyond antimalarial applications, this structural motif has been explored for its potential in treating a range of conditions, including rheumatoid arthritis and certain cancers, underscoring the continued importance of developing efficient and flexible synthetic pathways to novel analogues.[4]
The target molecule, this compound, serves as a versatile intermediate. The ester and amino functionalities provide orthogonal handles for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. The synthesis presented herein follows a classical, reliable, and well-documented pathway that offers high yields and scalability.
Overall Synthetic Strategy
The transformation of anthranilic acid into this compound is a multi-step process that builds the heterocyclic core and then installs the desired functional groups. The chosen pathway leverages the Gould-Jacobs reaction, a powerful method for quinoline synthesis, followed by standard functional group interconversions.[5][6][7]
The three-stage strategy is as follows:
-
Stage 1: Gould-Jacobs Reaction: Condensation of anthranilic acid with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the 4-hydroxyquinoline (or its 4-oxo tautomer) core.
-
Stage 2: Chlorination: Conversion of the 4-hydroxy group into a 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the C4 position for nucleophilic attack.
-
Stage 3: Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an ammonia source to yield the final target molecule.
Below is a visualization of the complete synthetic workflow.
Caption: Overall synthetic workflow from anthranilic acid to the final product.
Stage 1: The Gould-Jacobs Reaction - Building the Quinoline Core
The Gould-Jacobs reaction is a robust and widely used method for constructing the quinoline skeleton.[8][9] It proceeds in two distinct, sequential steps: an initial nucleophilic substitution/condensation followed by a high-temperature intramolecular cyclization.[5][7]
Mechanism and Rationale
-
Condensation: The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate. This step is typically performed at moderate temperatures (100-130 °C) to ensure controlled formation of the intermediate without premature decomposition or side reactions.[10]
-
Thermal Cyclization: The crucial ring-closing step requires significant thermal energy. The reaction is heated in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to temperatures around 250 °C.[10][11] At this temperature, the ester carbonyl on the malonate moiety undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring (a form of Friedel-Crafts acylation), followed by elimination of a second molecule of ethanol to form the heterocyclic ring system. The product, ethyl 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[5][7]
Detailed Experimental Protocol
Materials:
-
Anthranilic acid
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexanes or cyclohexane
-
Standard reflux and filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine anthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring in an oil bath at 120-130 °C for 1.5-2 hours. During this time, ethanol will be evolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Workup (Optional but Recommended): After cooling slightly, apply a vacuum to the flask while still warm to remove the ethanol byproduct and any unreacted DEEM. The resulting crude anilinomethylenemalonate intermediate can be used directly.
-
Cyclization: To the flask containing the intermediate, add diphenyl ether (approx. 5-7 mL per gram of starting anthranilic acid). Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250 °C) for 30-45 minutes.[10]
-
Isolation: Allow the reaction mixture to cool to below 100 °C, then slowly add hexanes or cyclohexane with stirring to precipitate the product. Continue cooling to room temperature.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of hexanes to completely remove the high-boiling diphenyl ether solvent. Dry the solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate as a solid.
Stage 2: Chlorination - Activating the C4 Position
The hydroxyl group of the 4-oxo-quinoline intermediate is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. Chlorination with phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[12]
Mechanism and Rationale
The reaction mechanism involves the activation of the carbonyl oxygen (of the 4-oxo tautomer) by POCl₃.[13] The oxygen atom attacks the phosphorus center, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the desired ethyl 4-chloroquinoline-3-carboxylate.[12][13] Using POCl₃ both as the reagent and solvent (or in large excess) ensures the reaction goes to completion.
Caption: Simplified mechanism for the chlorination of the 4-oxo-quinoline intermediate.
Detailed Experimental Protocol
SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), place the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq, or use as solvent) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup - Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will release HCl gas.
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-chloroquinoline-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
Stage 3: Amination - Installation of the Key Amino Group
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group makes the C4 position highly susceptible to attack by nucleophiles, allowing for the displacement of the chloride ion by ammonia.[14]
Rationale and Experimental Considerations
The choice of ammonia source is critical. Aqueous or alcoholic solutions of ammonia (e.g., ammonium hydroxide) are commonly used. The reaction typically requires heating in a sealed vessel to build sufficient pressure and increase the reaction rate. The solvent choice can influence the reaction; polar solvents like ethanol or NMP can facilitate the substitution.[15]
Detailed Experimental Protocol
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Ammonium hydroxide (concentrated solution, e.g., 28-30%)
-
Ethanol (optional)
-
Pressure vessel or sealed tube
Procedure:
-
Reaction Setup: Place ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) into a pressure-rated reaction vessel.
-
Reagent Addition: Add ethanol (if used) followed by an excess of concentrated ammonium hydroxide.
-
Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 120-140 °C for 6-12 hours. The reaction progress should be monitored by TLC.
-
Isolation: After cooling the vessel to room temperature, carefully open it in a fume hood. A solid product may have precipitated. If so, collect it by vacuum filtration.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Summary of Quantitative Data
The following table provides representative data for the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Melting Point (°C) |
| 1 | Anthranilic Acid | Diethyl ethoxymethylenemalonate, Diphenyl ether | Ethyl 4-hydroxyquinoline-3-carboxylate | 75-85% | 275-278 |
| 2 | Ethyl 4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4-chloroquinoline-3-carboxylate | 80-90% | 43-45 |
| 3 | Ethyl 4-chloroquinoline-3-carboxylate | Ammonium hydroxide | This compound | 65-75% | 162-164 |
Conclusion
This guide outlines a reliable and well-established three-stage synthesis of this compound from anthranilic acid. By understanding the underlying mechanisms of the Gould-Jacobs reaction, the subsequent chlorination, and the final amination, researchers can effectively troubleshoot and optimize the procedure. This modular pathway provides robust access to a valuable building block, enabling further exploration of the vast chemical space and therapeutic potential of the 4-aminoquinoline scaffold in modern drug development.
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Known biological activities of Ethyl 4-aminoquinoline-3-carboxylate derivatives
An In-Depth Technical Guide to the Biological Activities of Ethyl 4-Aminoquinoline-3-carboxylate Derivatives
Introduction: The Versatility of the 4-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Among its various isomeric forms, the 4-aminoquinoline scaffold has garnered significant attention, leading to the development of blockbuster drugs for a range of diseases.[2][3] This scaffold is renowned for its role in antimalarial agents like chloroquine and amodiaquine, but its therapeutic reach extends far beyond, encompassing anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3]
This guide focuses on a specific, highly versatile subset: This compound derivatives . The presence of the ethyl carboxylate group at the 3-position and the amino group at the 4-position provides a unique electronic and steric environment, offering multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, making this scaffold a fertile ground for drug discovery and development. We will explore the synthesis, diverse biological activities, and mechanisms of action of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.
Core Synthesis Strategies: Building the Scaffold
The derivatization of the this compound core is crucial for exploring its structure-activity relationships (SAR). A common synthetic route involves the cyclization of enaminones, which can be prepared through condensation reactions. These intermediates can then be cyclized under acidic conditions to form the quinoline ring. Subsequent substitution at the 4-position, often starting from a 4-chloroquinoline intermediate, allows for the introduction of various amine-containing side chains via nucleophilic aromatic substitution.[2][3] This modular approach enables the creation of large libraries of derivatives for biological screening.
Anticancer Activity: A Prominent Therapeutic Avenue
The cytotoxic potential of 4-aminoquinoline derivatives against various cancer cell lines is one of their most extensively studied biological activities.[4][5] The core scaffold has been shown to induce cell death through multiple mechanisms, making it a promising candidate for the development of novel chemotherapeutics.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 4-substituted quinoline derivatives can induce caspase-dependent apoptosis.[6] This process is often associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are key events in the intrinsic apoptotic pathway.[6]
Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, compound 13 (VR23) , a 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, was found to induce the formation of multiple centrosomes in cancer cells, leading to cell cycle arrest at the prometaphase-metaphase stage and subsequent cell death.[7]
Signaling Pathway Interference
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The 4-aminoquinoline scaffold has been identified as a promising backbone for developing inhibitors of this pathway. Certain derivatives can sensitize cancer cells to Akt inhibitors, suggesting a synergistic effect that could be exploited in combination therapies.[8][9] This highlights the potential of these compounds to overcome resistance to targeted therapies.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by 4-aminoquinoline derivatives.
Quantitative Cytotoxicity Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.
| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | > Chloroquine | [5] |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [4] |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | Wide range of cancers | Effective in NCI-60 panel | [7] |
| 4-aminoquinoline-3-carboxamide derivative (Compd. 25) | BTKWT | 0.0053 | [10] |
Antimalarial Activity: A Legacy of Efficacy
The 4-aminoquinoline core is historically synonymous with antimalarial drugs.[11][12] Derivatives of this compound continue this legacy, showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action: Hemozoin Inhibition
During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-Aminoquinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[13][14] The resulting buildup of free heme is toxic to the parasite, leading to its death.
Structure-Activity Relationship (SAR)
SAR studies have provided critical insights for designing more effective antimalarial agents:
-
7-Chloro Group: A chloro group at the 7-position of the quinoline ring is often crucial for activity, enhancing the compound's ability to interact with heme.[13][15]
-
Basic Side Chain: A flexible, basic amino side chain at the 4-position is essential for the drug to accumulate in the parasite's acidic food vacuole (a phenomenon known as pH trapping).[13][15][16]
-
Linker Length: The length of the linker between the quinoline core and the terminal amine is critical. Shorter linkers of two to three carbon atoms are often optimal for activity against both chloroquine-sensitive and resistant strains.[13][17]
| Compound Series | Strain | Activity | Reference |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (sensitive) | EC50 = 0.013 µM | [13] |
| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (resistant) | EC50 = 0.02 µM | [13] |
| 7-methoxy quinolone carboxyl ester (7) | K1 and 3D7 | EC50 ~0.25 µM | [18] |
| 4-aminoquinoline-derived guanidines | CQ-sensitive | Promising activity | [19] |
Antimicrobial Activity: A Broad Spectrum of Action
Beyond cancer and malaria, this compound derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.[20][21]
Mechanism of Action: Targeting Essential Enzymes
The antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[20] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying. In fungi, some derivatives are thought to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[20]
Quantitative Antimicrobial Data
The antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Thiazole Hybrid (4b) | C. glabrata | < 0.06 | [20] |
| Quinoline-Thiazole Hybrid (4e) | C. glabrata | < 0.06 | [20] |
| Quinoline-Thiazole Hybrid (4f) | C. glabrata | < 0.06 | [20] |
| p-isopropyl phenyl substituted quinoline (6) | MRSA | 1.5 | [21] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [22] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis | 10 | [22] |
Anti-inflammatory and Other Activities
The therapeutic potential of these derivatives also extends to inflammatory conditions. Certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages.[23] This suggests a potential application in treating inflammatory diseases such as acute lung injury and sepsis.
Additionally, the versatility of the scaffold has led to the discovery of derivatives with other important biological activities, including potent and reversible inhibition of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and other autoimmune diseases.[10]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, standardized protocols are essential. Here, we detail the methodologies for two key assays used to evaluate the biological activities discussed.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[24]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]
Workflow:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[25]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[25]
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[25]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[25]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The wealth of research demonstrates their potent activities against a wide array of diseases, including cancer, malaria, and various microbial infections. The key to their success lies in the synthetically accessible core, which allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism Elucidation: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.
-
Combinatorial Chemistry: Leveraging high-throughput synthesis and screening will accelerate the discovery of new lead compounds with improved activity profiles.
-
Hybrid Molecules: The strategy of creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores has already shown promise and should be further explored to tackle drug resistance.[7][13]
-
In Vivo Studies: Promising in vitro candidates must be advanced into robust preclinical in vivo models to evaluate their efficacy, toxicity, and overall therapeutic potential.
The continued exploration of this remarkable chemical scaffold holds immense promise for the development of the next generation of therapeutics to address significant unmet medical needs.
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The Emerging Therapeutic Potential of the 4-Aminoquinoline-3-Carboxylate Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-aminoquinoline nucleus is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. However, the therapeutic utility of this privileged scaffold extends far beyond its antiplasmodial activity. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative class: the 4-aminoquinoline-3-carboxylates, with a particular focus on Ethyl 4-aminoquinoline-3-carboxylate as a representative molecule. We will navigate the synthetic landscape, explore the mechanistic underpinnings of their diverse biological activities, and present a forward-looking perspective on their application in oncology, infectious diseases, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively seeking to innovate within and beyond the established paradigms of quinoline-based therapeutics.
Introduction: Beyond Chloroquine - Reimagining the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is synonymous with the antimalarial drug chloroquine. Its mechanism of action, primarily the inhibition of heme polymerization in the parasite's digestive vacuole, is well-documented.[1][2] However, the chemical versatility of this scaffold has spurred extensive research, revealing a broad spectrum of biological activities including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The 4-aminoquinoline moiety has demonstrated a remarkable ability to accumulate in acidic organelles such as lysosomes, a property that is being increasingly exploited for targeted cancer therapy.[4]
This guide shifts the focus to the 4-aminoquinoline-3-carboxylate ester and its parent acid/amide derivatives. This substitution pattern at the 3-position of the quinoline ring introduces unique electronic and steric features that can significantly modulate the molecule's interaction with biological targets, offering new avenues for therapeutic intervention. While direct research on this compound is nascent, compelling evidence from closely related analogs provides a strong rationale for its investigation as a potential therapeutic agent.
Synthetic Strategies: Accessing the 4-Aminoquinoline-3-Carboxylate Core
The synthesis of the 4-aminoquinoline-3-carboxylate scaffold can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the quinoline ring system followed by functional group interconversion. One of the most prevalent methods is the Gould-Jacobs reaction.
Gould-Jacobs Reaction and Subsequent Modifications
The Gould-Jacobs reaction provides a versatile entry point to 4-hydroxyquinoline-3-carboxylates, which are key intermediates.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Intermediate)
-
Condensation: Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) at reflux temperature to yield the corresponding diethyl 2-[(phenylamino)methylene]malonate derivative.[5]
-
Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, affording the ethyl 4-hydroxyquinoline-3-carboxylate.[5]
-
Chlorination: The 4-hydroxy group can then be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinoline intermediate is reacted with an appropriate amine to introduce the 4-amino substituent.[4]
Caption: Synthetic workflow for 4-aminoquinoline-3-carboxylates.
Therapeutic Applications and Mechanistic Insights
The therapeutic potential of the 4-aminoquinoline-3-carboxylate scaffold is multifaceted. By analyzing data from structurally similar compounds, we can infer the likely applications and mechanisms of action for this compound.
Anticancer Activity
The acidic tumor microenvironment provides a unique opportunity for the selective accumulation of weakly basic compounds like 4-aminoquinolines. This property, combined with other mechanisms, positions the 4-aminoquinoline-3-carboxylate scaffold as a promising candidate for anticancer drug development.
Mechanisms of Action:
-
Lysosomotropic Activity and Autophagy Inhibition: 4-aminoquinolines are known to accumulate in lysosomes, raising the lysosomal pH and inhibiting autophagic flux. This disruption of autophagy can lead to the accumulation of toxic cellular waste and induce apoptosis in cancer cells.
-
Topoisomerase Inhibition: Some quinoline and quinolone derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[6] This mechanism is a well-established strategy in cancer chemotherapy.
-
Kinase Inhibition: Derivatives of the 4-aminoquinoline scaffold have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling pathways. For example, 4-aminoquinoline-3-carboxamide derivatives have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK).[7]
Supporting Evidence from Analogs:
Studies on 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated their potential as selective antiproliferative agents. The acidic functionality was shown to enhance selectivity for cancer cells, likely due to the ion trapping mechanism in the acidic tumor environment.[8]
| Compound Class | Cancer Cell Line | Activity | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition, selective over non-cancerous cells | [8] |
| 4-Aminoquinoline Derivatives | MDA-MB 468, MCF-7 | Potent cytotoxicity | [9] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones). While the primary mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, other quinoline derivatives may exhibit different modes of action.
Potential Mechanisms of Action:
-
Inhibition of Essential Enzymes: As seen in their antimalarial activity, 4-aminoquinolines can inhibit crucial parasitic enzymes. A similar mechanism could be at play against bacterial or fungal pathogens. Molecular docking studies have suggested that 4-aminoquinoline derivatives can bind to microbial enzymes like lactate dehydrogenase.[1]
-
Disruption of Membrane Integrity: The lipophilic nature of the quinoline ring system can facilitate interaction with and disruption of microbial cell membranes.
Supporting Evidence from Analogs:
-
Novel 3-quinolinecarboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing potency comparable to existing agents like pefloxacin and norfloxacin.[10]
-
Microwave-assisted synthesis of 4-aminoquinoline derivatives has yielded compounds with moderate to potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Caption: Potential antimicrobial mechanisms of 4-aminoquinoline-3-carboxylates.
Anti-inflammatory Activity
The anti-inflammatory properties of 4-aminoquinolines, such as hydroxychloroquine, are well-established in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: 4-aminoquinolines can suppress the production and release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.
-
Toll-Like Receptor (TLR) Antagonism: They can interfere with TLR signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory cascade.
-
Enzyme Inhibition: As demonstrated by 4-aminoquinoline-3-carboxamide derivatives, inhibition of kinases like BTK, which plays a critical role in B-cell receptor signaling and inflammation, is a viable mechanism.[7]
Supporting Evidence from Analogs:
-
A substituted quinoline carboxylic acid, CL 306 ,293, has been shown to suppress inflammation and joint destruction in animal models of arthritis by down-regulating T-cell function.[12]
-
Studies on various quinoline-3-carboxylic acids have demonstrated their appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models.[13]
Future Directions and Conclusion
The 4-aminoquinoline-3-carboxylate scaffold represents a promising, yet relatively untapped, area for drug discovery. The existing body of research on related analogs strongly suggests that this chemical class possesses a rich and diverse pharmacology with potential applications in oncology, infectious diseases, and inflammatory conditions.
Key areas for future research include:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of 4-aminoquinoline-3-carboxylate esters and their corresponding acids and amides, followed by systematic screening in a panel of relevant biological assays, is warranted.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their molecular targets and pathways. This could involve target-based screening, proteomics, and transcriptomics approaches.
-
Structure-Activity Relationship (SAR) Elucidation: A thorough investigation of the SAR will be essential to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles.
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Discovery and history of 4-aminoquinoline compounds
An In-Depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 4-aminoquinoline class of compounds, from their natural origins to their pivotal role in synthetic medicinal chemistry. We will examine the serendipitous discoveries, the elucidation of their biochemical mechanisms, the chemical logic behind their synthesis and structure-activity relationships, and the molecular basis of parasitic resistance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this historic and vital class of therapeutic agents.
From Andean Bark to the Birth of Chemotherapy: The Pre-Quinoline Era
The story of the 4-aminoquinolines begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous peoples used the bark of the Cinchona tree to treat fevers.[1] This traditional knowledge was introduced to Europe in the 17th century, where "Jesuit's bark" became the first effective treatment for malaria.[1] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark, naming it quinine.[1] For over a century, quinine was the only reliable weapon against malaria, a distinction that also made it a critical strategic resource for colonial powers.[1]
The dependence on a natural, geographically limited resource, highlighted by supply disruptions during World War I, spurred the search for a synthetic substitute. Early endeavors in the 1920s at Bayer in Germany led to the development of the 8-aminoquinoline, pamaquine (Plasmochin), and the acridine derivative, mepacrine, in 1932.[2][3] While promising, these early synthetics were hampered by toxicity issues, setting the stage for a more profound breakthrough.[2][3]
The Chloroquine Chronicles: Discovery, Neglect, and Rediscovery
In 1934, researchers at Bayer, led by Hans Andersag, synthesized a 4-aminoquinoline derivative they named "Resochin."[2] However, initial trials led them to deem it too toxic for human use, and the compound was shelved.[2] A structurally similar analogue, Sontoquine, was also developed.[2]
The pivotal moment for this class of compounds came during World War II. The Japanese capture of Indonesia cut off the Allied forces from the world's primary source of quinine.[1] This created an urgent military need for a synthetic antimalarial. In North Africa, American forces captured a supply of German Sontochin, which reignited interest in the 4-aminoquinoline scaffold.[2] Subsequently, a massive U.S. government-sponsored antimalarial drug development program re-evaluated the shelved Resochin. They found that the initial toxicity concerns were unfounded and that the compound was, in fact, a highly effective and well-tolerated antimalarial.[2] Renamed chloroquine (CQ), it was introduced into clinical practice in 1947 and quickly became the "miracle drug" and the global standard for malaria treatment and prophylaxis for the next four decades.[2][4]
Mechanism of Action: The Heme Detoxification Hypothesis
The efficacy of 4-aminoquinolines stems from their ability to exploit a critical metabolic process within the malaria parasite during its life stage in red blood cells.
The parasite, Plasmodium falciparum, resides within an acidic digestive vacuole (DV) where it digests vast quantities of the host's hemoglobin as a source of amino acids.[2][3] This process releases large amounts of toxic, soluble heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin (also known as β-hematin).[3]
4-aminoquinolines are weak bases, which causes them to become protonated and trapped within the acidic environment of the parasite's DV, reaching concentrations thousands of times higher than in the surrounding plasma—a phenomenon known as "ion trapping".[5] Once concentrated, the planar quinoline ring structure of the drug interacts with heme molecules through π-π stacking.[5] This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[5][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5]
Caption: General workflow for the synthesis of 4-aminoquinolines.
Experimental Protocol: Representative Synthesis of Chloroquine
This protocol outlines the final condensation step, which is the cornerstone of 4-aminoquinoline synthesis.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 4,7-dichloroquinoline (1 mole equivalent) and phenol (1 mole equivalent). [7]Heat the mixture to 80-90°C until uniform.
-
Addition of Amine: Slowly add 2-amino-5-diethylaminopentane (also known as novaldiamine, ~2 mole equivalents) to the reaction mixture. [7]The reaction is typically carried out under moderate pressure (e.g., 1.4 atm). [7]3. Reaction Completion: After the addition is complete, dilute the mixture with a solvent such as dichloromethane to ensure the reaction proceeds to completion. [7]4. Work-up and Isolation:
-
Adjust the pH of the reaction mixture to 8-9 using a 10% sodium hydroxide solution. [7] * Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. [8] * Combine the organic phases and wash sequentially with saturated brine and water. [8] * Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude chloroquine base. [8]5. Purification and Salt Formation (Optional):
-
The crude product can be purified via recrystallization.
-
For pharmaceutical use, the base is often converted to a more stable salt. For chloroquine phosphate, the purified base is reacted with phosphoric acid in a suitable solvent (e.g., ethanol), followed by crystallization, filtration, and drying. [7]
-
The Inevitable Challenge: Emergence of Resistance
The widespread use and immense selective pressure exerted by chloroquine inevitably led to the evolution of resistant P. falciparum strains, first documented in the late 1950s. [3]The primary molecular determinant of this resistance is a series of mutations in a parasite gene called pfcrt (P. falciparum chloroquine resistance transporter). [9][10] The PfCRT protein is located on the membrane of the parasite's digestive vacuole. [4][9]In chloroquine-sensitive parasites, the wild-type PfCRT protein does not transport the drug. However, in resistant parasites, a key mutation (and several accompanying mutations) transforms the protein's function. The most critical of these is the substitution of lysine with threonine at position 76 (K76T). [10][11]This mutation, which removes a positive charge from the transporter's putative channel, enables the mutant PfCRT protein to actively pump protonated chloroquine out of the digestive vacuole, preventing the drug from accumulating to toxic levels at its site of action. [9][11]
Caption: Mechanism of chloroquine resistance via mutant PfCRT.
Conclusion and Future Perspective
The 4-aminoquinolines, born from a natural product and perfected through synthetic chemistry, represent one of the greatest triumphs of modern medicine. Chloroquine saved hundreds of millions of lives and was the cornerstone of global malaria eradication efforts. The study of its mechanism of action has provided profound insights into parasite biology, while the evolution of resistance has driven our understanding of molecular drug transport and continues to fuel the search for new therapeutic strategies. Though its frontline efficacy has waned in many regions, the 4-aminoquinoline scaffold remains a critical pharmacophore, inspiring the development of new analogues and combination therapies in the ongoing fight against malaria and other diseases.
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Physical and chemical properties of Ethyl 4-aminoquinoline-3-carboxylate.
An In-depth Technical Guide to Ethyl 4-aminoquinoline-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, reactivity, and its pivotal role as a building block in medicinal chemistry. The narrative emphasizes the causality behind its chemical behavior and provides practical insights grounded in established scientific literature.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities[1]. Within this class, the 4-aminoquinoline core is particularly noteworthy, most famously represented by the antimalarial drug Chloroquine[1][2]. This compound serves as a crucial intermediate and structural analogue, offering multiple points for chemical modification. Its unique arrangement of an amino group and an ester on the quinoline framework makes it a versatile precursor for developing novel therapeutic agents targeting a range of diseases, including malaria, cancer, and various infections[3][4]. This guide synthesizes critical data to provide a holistic understanding of this high-value chemical entity.
Chemical Identity and Structural Properties
A precise understanding of a molecule's identity is the foundation of all chemical research. This compound is systematically identified by several key descriptors.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 93074-72-7 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | [5] |
| Canonical SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2N=C1 | [5] |
| InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | [5] |
| InChIKey | IEJDBXDYSPBDTO-UHFFFAOYSA-N |[5] |
Physicochemical Characteristics
The physical properties of this compound dictate its handling, formulation, and behavior in various chemical environments.
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | White to light yellow crystalline powder | Based on related compounds[7] |
| Melting Point | Data not consistently available in provided sources. | The related compound, Ethyl 4-hydroxyquinoline-3-carboxylate, has a high melting point of 271 °C[7]. |
| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The quinoline structure confers some lipophilicity, while the amino and ester groups provide polarity. |
| XLogP3 | 2.3 | Computed value indicating moderate lipophilicity[5]. |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The key spectral features for this compound are outlined below.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), multiple signals in the aromatic region (7.0-8.5 ppm) for the protons on the quinoline ring, and a broad singlet for the NH₂ protons, the position of which can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the two carbons of the ethyl group (~14 ppm and ~60 ppm), a signal for the ester carbonyl carbon (~165-170 ppm), and a series of signals in the aromatic region (~110-150 ppm) corresponding to the nine carbons of the quinoline ring system[8].
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include:
-
N-H stretching : Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=O stretching : A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N stretching : Multiple bands in the 1500-1620 cm⁻¹ region, corresponding to the aromatic quinoline core.
-
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 216.24 or 217.25).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-aminoquinolines is a well-established area of organic chemistry. While direct synthesis of the title compound is not detailed in the search results, logical pathways can be inferred from established methods for analogous structures. A primary route involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline.
A plausible and widely used strategy involves starting with Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0)[9][10][11]. The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group activates the C4 position for nucleophilic attack.
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).
Experimental Causality: This SNAr reaction is effective because the chlorine atom at the 4-position is an excellent leaving group, and the position is electronically deficient, making it susceptible to attack by nucleophiles like ammonia. The reaction is typically carried out in a polar solvent and may require heat or pressure to proceed to completion.
Alternative multi-step cyclization strategies, often starting from substituted anilines and suitable three-carbon synthons, are also employed to construct the 4-aminoquinoline core directly[3][4].
Chemical Reactivity and Derivatization
This compound possesses three key reactive sites, making it a highly versatile building block for creating diverse chemical libraries.
Caption: Key reactive sites for chemical derivatization.
-
The 4-Amino Group : As a primary aromatic amine, this group is a potent nucleophile. It readily participates in:
-
Acylation/Amidation : Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to attach various side chains.
-
Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination : Reaction with aldehydes or ketones followed by reduction to form substituted amines.
-
-
The 3-Ester Group : The ethyl ester is an electrophilic site that can be modified through:
-
Hydrolysis : Saponification with a base (e.g., NaOH) followed by acidification will yield the corresponding 4-aminoquinoline-3-carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents.
-
Amidation : Direct reaction with amines, often at elevated temperatures, can form amides, replacing the ethoxy group.
-
-
The Quinoline Ring : The aromatic ring itself can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The position of substitution will be directed by the activating amino group and the deactivating ester and quinoline nitrogen.
Applications in Medicinal Chemistry and Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery[2]. The mechanism of action for drugs like Chloroquine involves accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion[12].
Derivatives of this compound are explored for a multitude of therapeutic applications beyond malaria:
-
Anticancer Agents : The quinoline structure can intercalate with DNA or inhibit key enzymes like topoisomerases or kinases involved in cell proliferation[3][8].
-
Antibacterial and Antifungal Agents : Modifications of the core structure have led to compounds with potent activity against various microbial strains[1][3].
-
Antiviral and Anti-inflammatory Activity : The scaffold has been investigated for its potential to modulate immune responses and inhibit viral replication[3][4].
The title compound is a strategic starting point because the amino and ester groups provide orthogonal handles for building molecular complexity and fine-tuning properties like solubility, lipophilicity, and target binding affinity.
Example Experimental Protocol: N-Acetylation
This protocol describes a standard laboratory procedure for the acylation of the 4-amino group, demonstrating the compound's utility as a synthetic intermediate.
Objective: To synthesize Ethyl 4-acetamidoquinoline-3-carboxylate.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base like triethylamine (1.2 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This mitigates the exothermic nature of the reaction.
-
Reagent Addition: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled solution. The base (triethylamine) is crucial to neutralize the HCl byproduct generated when using acetyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a dilute base (e.g., saturated NaHCO₃) to remove excess acid chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure Ethyl 4-acetamidoquinoline-3-carboxylate.
-
Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.
Conclusion
This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and accessible synthetic routes make it an invaluable platform for generating novel compounds. The proven therapeutic relevance of the 4-aminoquinoline scaffold ensures that this compound will remain a focus of research for scientists and drug development professionals aiming to address a wide range of global health challenges.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl quinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Romero, A. H., & Delgado, J. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]
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MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Rajapakse, C. S. K., et al. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]
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A Technical Guide to the Synthesis, Characterization, and Application of Ethyl 4-Aminoquinoline-3-carboxylate
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth analysis of Ethyl 4-aminoquinoline-3-carboxylate, a key intermediate and versatile building block in the synthesis of novel drug candidates. We will elucidate its formal nomenclature, explore detailed synthetic methodologies with mechanistic insights, outline comprehensive analytical characterization protocols, and discuss its critical applications in modern drug discovery, particularly in the development of kinase inhibitors and next-generation antimalarials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value scaffold in their research and development programs.
The 4-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, particularly the 4-aminoquinoline derivative, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets. Historically, the fame of this scaffold was cemented by the development of potent antimalarial drugs like Chloroquine and Amodiaquine, which have been instrumental in global health for decades.[1][2][3]
The enduring relevance of the 4-aminoquinoline core extends far beyond its antimalarial origins.[4][5] Modern research has demonstrated its efficacy in a broad spectrum of therapeutic areas, including:
-
Oncology: As kinase inhibitors (e.g., Bosutinib, Neratinib).[4][5]
-
Immunology and Inflammation: As inhibitors of Bruton's Tyrosine Kinase (BTK) for autoimmune diseases like rheumatoid arthritis.[6]
-
Infectious Diseases: Possessing antiviral, antibacterial, and antifungal properties.[4][5]
The versatility of the 4-aminoquinoline scaffold arises from its unique electronic properties and the synthetic accessibility of its substitution points, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.[7] this compound represents a strategically functionalized version of this core, providing synthetic handles for further molecular elaboration.
Chemical Identity and Properties
IUPAC Nomenclature and Structure
The formal IUPAC name for the topic compound is This compound . Its structure consists of a quinoline ring system substituted with an amino group at position 4 and an ethyl carboxylate group at position 3.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented below. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculation |
| Molecular Weight | 216.24 g/mol | Calculation |
| Appearance | Typically a yellow crystalline solid | General Observation |
| Predicted logP | ~2.1 | Computational |
| Hydrogen Bond Donors | 1 (from the amino group) | Analysis |
| Hydrogen Bond Acceptors | 4 (2x oxygen, 2x nitrogen) | Analysis |
Synthesis and Mechanistic Considerations
The synthesis of this compound and its analogues is well-established, with the primary route relying on the principles of nucleophilic aromatic substitution (SNAr).
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing this class of compounds involves the reaction of a corresponding 4-chloroquinoline precursor with an appropriate nitrogen nucleophile.
The Causality of the Reaction: The quinoline ring's nitrogen atom acts as a strong electron-withdrawing group, which significantly activates the C4 position (para to the ring nitrogen) towards nucleophilic attack. This polarization makes the C4 carbon electrophilic. When combined with an excellent leaving group like chloride at this position, the stage is set for an efficient SNAr reaction. The precursor, Ethyl 4-chloroquinoline-3-carboxylate, is readily synthesized or commercially available.[8][9] The reaction proceeds by the addition of an amine (e.g., ammonia or a protected equivalent) which attacks the C4 carbon, followed by the elimination of the chloride ion to restore aromaticity.
Caption: General workflow for the SNAr synthesis of this compound.
Alternative Synthetic Strategies
While SNAr is dominant, other advanced methods have been developed. These include multi-component reactions and intramolecular cyclization/annulation strategies that build the quinoline ring system from acyclic precursors.[4][5] For instance, a three-step route starting from 2-aminobenzonitriles has been reported to yield substituted ethyl 4-aminoquinoline-2-carboxylates.[5] These alternative routes offer flexibility in accessing diverse substitution patterns on the quinoline core.
Analytical Characterization and Validation
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system for the experimental protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. Expected signals include a triplet and a quartet for the ethyl group, distinct aromatic protons on the quinoline ring, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Confirms the carbon skeleton, with characteristic signals for the carbonyl carbon of the ester, and the aromatic carbons of the quinoline ring.[10][11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.[2]
-
Chromatographic Purity:
-
Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound.
-
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the amine and the C=O stretch of the ester.[10]
Core Applications in Drug Discovery
This compound is not merely a chemical curiosity; it is a powerful scaffold for generating high-value therapeutic candidates.
A Versatile Scaffolding Intermediate
The primary value of this compound lies in its dual functionality. The amino group at C4 can be readily alkylated, acylated, or used in coupling reactions to introduce diverse side chains, which is a common strategy for modulating biological activity and pharmacokinetic properties.[2][7] The ethyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
A compelling application is in the development of reversible BTK inhibitors for treating rheumatoid arthritis. Research has shown that by converting the ethyl ester of the scaffold to various carboxamides, potent inhibitors of both wild-type and mutant BTK can be generated.[6] One such derivative demonstrated significant efficacy in a rodent model of collagen-induced arthritis, highlighting the therapeutic potential unlocked from this core structure.[6]
Antimalarial Drug Development
Building on the legacy of chloroquine, the 4-aminoquinoline core remains a focus for developing new antimalarials to combat drug-resistant strains of Plasmodium falciparum.[1][12] The functional groups on this compound allow for the attachment of novel side chains designed to evade existing resistance mechanisms, making it a valuable starting point for next-generation antimalarial agents.[2]
Caption: Logical flow from the core scaffold to diverse therapeutic applications.
Experimental Protocol: Synthesis and Characterization
This section provides a representative, detailed protocol for the synthesis of this compound.
Synthesis via Nucleophilic Aromatic Substitution
Objective: To synthesize this compound from Ethyl 4-chloroquinoline-3-carboxylate.
Reagents & Equipment:
-
Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq)
-
Ammonia (7 N solution in Methanol, 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add the methanolic ammonia solution (10 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl acetate:Hexane mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure product.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of the Final Product
-
¹H NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire the spectrum and identify the characteristic peaks for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons (7.0-9.0 ppm), and the NH₂ protons (a broad singlet).
-
ESI-MS: Prepare a dilute solution of the sample in methanol or acetonitrile. Infuse into the mass spectrometer and acquire the spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 217.24.
-
Purity Analysis: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC with UV detection to confirm purity is ≥95%.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its robust synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a superior starting material for constructing complex molecules with significant therapeutic potential. From its foundational role in developing novel BTK inhibitors to its continued relevance in the fight against malaria, this scaffold embodies the principles of modern drug design. The detailed synthetic and analytical protocols provided herein serve as a reliable foundation for researchers aiming to explore the vast chemical space and therapeutic opportunities originating from this privileged structure.
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A Technical Guide to the SMILES Notation and Chemical Profile of Ethyl 4-aminoquinoline-3-carboxylate
Introduction
The 4-aminoquinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents that have had a profound impact on global health.[1][2] First isolated in the 19th century, this heterocyclic system gained prominence with the development of synthetic antimalarials like Chloroquine and Amodiaquine during World War II.[3][4] Its unique chemical architecture allows for versatile substitution, enabling the fine-tuning of pharmacological properties. Today, derivatives of 4-aminoquinoline are investigated for a vast array of biological activities, including anticancer, antiviral, anti-inflammatory, and antileishmanial properties.[1][2]
Ethyl 4-aminoquinoline-3-carboxylate is a key derivative within this class, serving both as a pharmacologically relevant molecule and a versatile synthetic intermediate. The ester and amino functional groups at the 3 and 4 positions, respectively, provide critical handles for chemical modification, making it an attractive starting point for the development of novel drug candidates.
This technical guide offers an in-depth analysis of this compound, with a primary focus on its structural representation using the Simplified Molecular-Input Line-Entry System (SMILES). We will deconstruct its canonical SMILES notation, present its core physicochemical properties, detail a representative synthesis protocol, and discuss its broader significance in drug discovery and development for an audience of researchers, chemists, and pharmaceutical scientists.
Section 1: Molecular Identification and Physicochemical Properties
Accurate and unambiguous molecular identification is fundamental to chemical research. The SMILES notation provides a machine-readable, string-based representation of a molecule's two-dimensional structure. For this compound, the canonical SMILES string is a concise yet complete descriptor of its atomic connectivity and bond orders.
Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N [5]
This notation, along with other key identifiers and computed properties, is summarized in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | PubChem[5] |
| CAS Number | 93074-72-7 | PubChem[5] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[5] |
| Molecular Weight | 216.24 g/mol | PubChem[5] |
| Exact Mass | 216.0899 Da | PubChem[5] |
| InChI Key | IEJDBXDYSPBDTO-UHFFFAOYSA-N | PubChem[5] |
Section 2: Deconstruction of the SMILES Notation
The power of SMILES lies in its logical, grammar-based construction. Each character and symbol in the string CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N corresponds to a specific structural feature. Below is a step-by-step breakdown.
-
CCOC : This segment describes the ethyl group (CC) attached to an oxygen atom (O), which is then connected to the subsequent part of the molecule. This represents the "Ethyl" portion of the ester.
-
(=O) : The parentheses denote a branch from the preceding carbon atom. The = signifies a double bond, and O is an oxygen atom. This C(=O) combination defines the carbonyl group of the ester.
-
C1=C(...)N : This is the core of the heterocyclic system.
-
C1 indicates a carbon atom that is also a ring closure point, labeled "1".
-
=C shows it is double-bonded to another carbon.
-
The parentheses (...) enclose a large branch attached to this second carbon.
-
The final N represents the primary amino group at position 4 of the quinoline ring.
-
-
(C2=CC=CC=C2N=C1) : This entire section, enclosed in parentheses, is the quinoline ring system itself, attached to the ester group.
-
C2=CC=CC=C2 describes the benzene ring portion of the quinoline. The C2 indicates a carbon atom that starts a second ring system, labeled "2". The alternating single and double bonds (=C and C) define the aromaticity. The final C2 closes this six-membered ring.
-
N=C1 describes the pyridine portion of the quinoline. The nitrogen atom (N) is double-bonded to a carbon, which is then single-bonded back to the carbon labeled C1, closing the second ring and completing the bicyclic quinoline scaffold.
-
The diagram below visually maps the components of the SMILES string to the molecular structure.
Section 3: Representative Synthesis Protocol
The synthesis of 4-aminoquinoline derivatives can be achieved through various strategic routes.[1][2] A common and effective method involves the construction of the quinoline ring from substituted anilines followed by functional group manipulation. One well-established approach is the Gould-Jacobs reaction or similar cyclization strategies. Below is a representative, field-proven protocol for synthesizing the title compound, adapted from established methodologies for related structures.[6]
Causality: This two-step process is efficient. The first step, a condensation reaction, builds the necessary acyclic precursor. The second step, a high-temperature thermal cyclization, leverages the stability of the aromatic quinolone system as a thermodynamic driving force to form the bicyclic core. Subsequent amination, often via a chloro-intermediate, yields the final product.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-aminobenzoyl)-3-(dimethylamino)acrylate
-
Reagents & Setup: To a solution of 2-aminobenzonitrile (1 eq.) in anhydrous toluene, add ethyl 3,3-bis(methylthio)acrylate (1.1 eq.) and a catalytic amount of a strong base like sodium hydride (0.1 eq.). Equip the flask with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Rationale: This step involves a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient acrylate, followed by cyclization to form the quinoline ring.
-
-
Workup & Isolation: After cooling to room temperature, quench the reaction carefully with saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reagents & Setup: Dissolve the product from Step 1 in a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Reaction: Heat the solution to a high temperature (approx. 250°C) for 30-60 minutes. This thermal cyclization with elimination of dimethylamine forms the 4-hydroxyquinoline intermediate.
-
Rationale: The high temperature provides the activation energy needed for the intramolecular cyclization (electrocyclization) to occur, which is an energetically demanding but effective way to form the stable quinoline ring system.
-
-
Conversion to 4-chloro and subsequent amination: The resulting 4-hydroxyquinoline can be converted to the 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] This highly reactive intermediate is then subjected to nucleophilic aromatic substitution with an ammonia source (e.g., ammonium hydroxide in a sealed tube or ammonia gas in a suitable solvent) to yield the final product, this compound.
-
Purification: The final product is isolated after an aqueous workup and purified by recrystallization or column chromatography.
The overall workflow is depicted in the diagram below.
Section 4: Applications in Medicinal Chemistry and Drug Development
The true value of this compound for drug development professionals lies in its potential as a versatile scaffold. The 4-aminoquinoline core is known to accumulate in the acidic food vacuole of the malaria parasite, a mechanism that underpins the action of chloroquine.[4] The functional groups of the title compound offer precise points for chemical elaboration to explore new structure-activity relationships (SAR).
-
Antimalarial Drug Discovery: As a close structural analog to the core of many antimalarial drugs, this compound is an excellent starting point for creating hybrid molecules. The ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which can be used to attach other pharmacophores, potentially leading to compounds active against drug-resistant malarial strains.[7][8][9]
-
Kinase Inhibitor Development: The 4-aminoquinoline scaffold has been successfully employed in the design of kinase inhibitors. For instance, a series of 4-aminoquinoline-3-carboxamide derivatives were discovered to be potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target for treating rheumatoid arthritis and other autoimmune diseases.[10] The ethyl carboxylate of the title compound is a direct precursor to the carboxamides explored in such studies.
-
Anticancer and Antileishmanial Agents: The ability of the 4-aminoquinoline ring to intercalate with DNA and its tendency to accumulate in lysosomes makes it a compelling scaffold for anticancer and antileishmanial drug design.[11] The amino and ester groups can be modified to enhance targeting, improve cell permeability, or introduce functionalities that interact with specific biological targets within cancer cells or parasites.
Conclusion
This compound, represented concisely by the SMILES string CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N, is more than just a chemical entity; it is a gateway to a rich field of medicinal chemistry. Its structure, which is readily synthesized and easily functionalized, continues to serve as a valuable platform for the discovery of new therapeutic agents. A thorough understanding of its SMILES notation provides a foundation for computational modeling and database mining, while knowledge of its synthesis and chemical reactivity empowers researchers to build upon this privileged scaffold. As the challenges of drug resistance and the need for novel therapeutics grow, the strategic application of foundational molecules like this compound will remain a cornerstone of modern drug development.
References
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]
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Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]
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4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. National Institutes of Health. Available at: [Link]
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This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
Pan, Z., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Available at: [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]
-
Compound ethyl 4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate. ChEMBL. Available at: [Link]
-
Ethyl 4-amino-2-chloroquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 4-(ethylamino)quinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 4-amino-8-fluoroquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Ethyl quinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. CoLab.
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Methodological & Application
Synthesis of Ethyl 4-aminoquinoline-3-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the laboratory synthesis of Ethyl 4-aminoquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry. The quinoline core is a privileged structure found in numerous therapeutic agents, and the 4-aminoquinoline motif, in particular, is renowned for its antimalarial properties, exemplified by drugs like chloroquine. This document moves beyond a simple recitation of steps to offer a scientifically grounded rationale for the chosen synthetic strategy, potential challenges, and methods for verification, reflecting the best practices of a senior application scientist.
Strategic Overview and Rationale
The synthesis of this compound is most effectively achieved through a robust and well-documented three-stage process. This strategy is predicated on building the quinoline core first, followed by functional group interconversion to install the desired amine.
The chosen synthetic pathway involves:
-
Stage I: Gould-Jacobs Reaction to construct the quinoline skeleton, yielding Ethyl 4-hydroxyquinoline-3-carboxylate. This classic reaction is reliable for forming the bicyclic system from acyclic precursors.
-
Stage II: Chlorination of the 4-hydroxy group to create an activated intermediate, Ethyl 4-chloroquinoline-3-carboxylate. The conversion of the hydroxyl into a chloro group, an excellent leaving group, is pivotal for the subsequent nucleophilic substitution.
-
Stage III: Nucleophilic Aromatic Substitution (SNAr) to introduce the primary amino group at the C4 position, affording the final product.
This multi-step approach is selected for its reliability, scalability, and the commercial availability of the starting materials. Each step has been optimized to ensure high yields and purity of the intermediates and final product.
Theoretical Framework: Reaction Mechanisms
The Gould-Jacobs Reaction
The synthesis commences with the Gould-Jacobs reaction, a cornerstone in quinoline synthesis.[1][2] The mechanism unfolds in two key phases:
-
Condensation: Aniline acts as a nucleophile, attacking the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl anilinomethylenemalonate.
-
Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs.[3] This intramolecular reaction is the ring-closing step that forms the quinoline structure. The high energy barrier for this step necessitates the use of a high-boiling point solvent, such as diphenyl ether. The initial product exists in a keto-enol tautomerism, favoring the 4-hydroxyquinoline form.
Chlorination via Phosphorus Oxychloride
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step. The mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of phosphorus oxychloride (POCl₃), leading to the formation of a phosphoryl intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[4] This reaction is typically performed neat or in the presence of a non-protic solvent.
Nucleophilic Aromatic Substitution (SNAr)
The final step is a classic SNAr reaction, where an ammonia equivalent displaces the chloride at the C4 position.[5] The quinoline ring, particularly when protonated or with electron-withdrawing groups, is sufficiently electron-deficient to be susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the chloride leaving group is expelled to restore aromaticity.
Experimental Protocols
Safety Precaution:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
High-temperature reactions require careful monitoring and appropriate heating mantles/baths.
Stage I: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This stage follows the principles of the Gould-Jacobs reaction.[2]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| Aniline | 93.13 | 9.31 g (0.1 mol, 1.0 eq) | Freshly distilled for best results. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g (0.1 mol, 1.0 eq) | Ensure high purity. |
| Diphenyl ether | 170.21 | ~100 mL | High-boiling solvent. |
| Hexane | - | ~200 mL | For washing the precipitate. |
Step-by-Step Protocol:
-
Condensation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.31 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the mixture in an oil bath at 120-130 °C for 1.5 hours. During this time, ethanol will be generated and can be observed refluxing.
-
After 1.5 hours, remove the ethanol by applying a vacuum while maintaining the temperature. This drives the reaction to completion.
-
-
Cyclization:
-
Carefully add diphenyl ether (~100 mL) to the flask containing the crude diethyl anilinomethylenemalonate intermediate.
-
Heat the mixture to reflux (approximately 250-255 °C) using a heating mantle. Maintain a gentle reflux for 30 minutes. The solution will darken.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting intermediate is consumed.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature (around 60-80 °C). As it cools, the product will begin to precipitate.
-
Dilute the mixture with hexane (~150 mL) to facilitate further precipitation.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane (~50 mL) to remove the diphenyl ether.
-
Dry the white to off-white solid product under vacuum to yield Ethyl 4-hydroxyquinoline-3-carboxylate. (Expected yield: 70-85%).
-
Stage II: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
This stage involves the chlorination of the 4-hydroxy group.[3]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (per 0.07 mol scale) | Notes |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | 15.2 g (0.07 mol, 1.0 eq) | Dried product from Stage I. |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~50 mL | Highly corrosive. Use with caution. |
| Crushed Ice/Water | - | ~500 mL | For quenching the reaction. |
| Dichloromethane (DCM) | - | ~200 mL | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | For neutralization. |
| Anhydrous Sodium Sulfate | - | - | For drying the organic layer. |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place Ethyl 4-hydroxyquinoline-3-carboxylate (15.2 g, 0.07 mol).
-
In a fume hood, carefully add phosphorus oxychloride (~50 mL). The solid will dissolve.
-
-
Chlorination:
-
Heat the mixture to reflux (approximately 105-110 °C) in an oil bath for 2 hours. The solution will become clear and may change color.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
CAUTION: This step is exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring in the fume hood.
-
Once the initial reaction has subsided, a precipitate should form.
-
Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield Ethyl 4-chloroquinoline-3-carboxylate as a solid. (Expected yield: 80-90%).
-
Stage III: Synthesis of this compound
This final stage introduces the amino group via nucleophilic substitution.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (per 0.05 mol scale) | Notes |
| Ethyl 4-chloroquinoline-3-carboxylate | 235.66 | 11.8 g (0.05 mol, 1.0 eq) | Purified product from Stage II. |
| Ammonium Hydroxide (28-30% solution) | - | ~100 mL | Acts as the source of ammonia. |
| Ethanol | - | ~100 mL | Solvent. |
| Dichloromethane (DCM) | - | ~150 mL | For extraction. |
| Brine | - | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate | - | - | For drying. |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a sealed pressure vessel or a thick-walled, sealable tube, combine Ethyl 4-chloroquinoline-3-carboxylate (11.8 g, 0.05 mol), ethanol (100 mL), and concentrated ammonium hydroxide solution (100 mL).
-
Ensure the vessel is properly sealed.
-
-
Amination:
-
Heat the vessel in an oil bath at 120-140 °C for 12-18 hours. The internal pressure will increase, so ensure the vessel is rated for these conditions.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Isolation and Purification:
-
Allow the reaction vessel to cool completely to room temperature before opening.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
-
Visualization of the Synthetic Workflow
The overall workflow can be visualized as a three-stage process, from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Product Characterization
Confirmation of the final product's identity and purity is essential. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the quinoline ring, a singlet for the C2-proton, signals for the ethyl ester group (a quartet and a triplet), and a broad singlet for the -NH₂ protons which may be exchangeable with D₂O.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, and the aromatic carbons of the quinoline core.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₁₂H₁₂N₂O₂, M.W. = 216.24 g/mol ).[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (around 3300-3500 cm⁻¹) for the amino group and a C=O stretch (around 1700 cm⁻¹) for the ester.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage I (Gould-Jacobs) | Incomplete condensation; cyclization temperature too low or time too short; impure aniline or DEEM. | Ensure complete removal of ethanol after condensation. Confirm the reflux temperature of diphenyl ether is reached. Use freshly distilled aniline. |
| Incomplete reaction in Stage II (Chlorination) | Insufficient POCl₃; presence of moisture; reaction time too short. | Use a sufficient excess of POCl₃. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture with a drying tube. Increase reflux time and monitor by TLC. |
| Difficult work-up after chlorination | Highly exothermic and vigorous quenching of POCl₃. | Perform the quench very slowly, with efficient stirring, and in a large beaker to contain any splashing. Ensure the ice bath is substantial. |
| Low yield in Stage III (Amination) | Leak in the sealed vessel leading to loss of ammonia; insufficient temperature or time; decomposition of starting material. | Use a properly sealed and pressure-tested vessel. Ensure the reaction reaches the target temperature. If decomposition is suspected (indicated by excessive darkening), consider a lower temperature for a longer duration. Alternatively, explore other ammonia equivalents.[7] |
| Product purification challenges | Presence of side-products or unreacted starting materials. | Optimize the purification method. For column chromatography, perform a gradient elution to effectively separate the product from impurities. For recrystallization, screen various solvent systems to find one that provides good quality crystals. |
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
-
PrepChem. Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
- Yokoyama, N.; Ritter, B.; Neubert, A.D. 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. J Med Chem1982, 25(4), 337-339.
-
PrepChem. Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. [Link]
- Molecules. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
-
PubChem. This compound. [Link]
- RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Adv., 2023, 13, 28483-28503.
- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules2023, 28(15), 5789.
- Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc., 2021, 98(9), 100123.
- PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. J. Braz. Chem. Soc., 2010, 21(7).
- PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem., 2023, 11, 1289574.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
- PubMed. POCl3 chlorination of 4-quinazolones. J. Org. Chem., 2011, 76(6), 1653-61.
-
Organic Chemistry Portal. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]
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High-Yield Synthesis of Ethyl 4-Aminoquinoline-3-carboxylate: An Application Note for Medicinal Chemistry Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Ethyl 4-aminoquinoline-3-carboxylate is a critical building block for the synthesis of these complex molecules, yet its efficient, high-yield production remains a key process parameter for drug discovery and development pipelines. This application note provides a comprehensive, field-proven guide for the robust, multi-gram synthesis of this compound. We present a three-step synthetic pathway commencing with the Gould-Jacobs reaction, followed by chlorination and subsequent amination. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical insights for troubleshooting and optimization, ensuring scientific integrity and reproducibility.
Introduction: The Centrality of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities. Historically prominent as the basis for antimalarial drugs like chloroquine and amodiaquine, its therapeutic reach has expanded dramatically.[1] Today, derivatives are investigated and utilized as potent anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2] This versatility stems from the scaffold's ability to intercalate with DNA and accumulate in acidic organelles like lysosomes, modulating various cellular pathways.[1]
This compound serves as a versatile intermediate, providing three key points for diversification: the amino group at the 4-position, the ester at the 3-position, and the benzo ring. Access to a reliable, scalable, and high-yield synthesis of this compound is therefore a critical enabling step for any research program targeting novel quinoline-based therapeutics.
Strategic Overview: A Three-Step Pathway to the Target Molecule
Several strategies exist for constructing the quinoline core, including the Conrad-Limpach and Skraup syntheses.[3][4] However, for achieving high yield and purity of the specifically substituted target, a three-step approach beginning with the Gould-Jacobs reaction is superior.[5][6] This method offers excellent control over the substitution pattern and consistently delivers high yields for the quinoline core formation.
Our recommended pathway is as follows:
-
Step 1: Gould-Jacobs Reaction. Condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form the key intermediate, Ethyl 4-hydroxyquinoline-3-carboxylate.
-
Step 2: Chlorination. Conversion of the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride (POCl₃), creating an activated intermediate for nucleophilic substitution.
-
Step 3: Nucleophilic Aromatic Substitution (Amination). Displacement of the 4-chloro group with an amino group to yield the final product.
This strategic sequence leverages a classic, robust cyclization and activates the 4-position for a clean and efficient amination, which is preferable to attempting direct amination or other more complex cyclization strategies.
Detailed Experimental Protocols & Rationale
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline backbone.[6] It begins with a vinylogous nucleophilic substitution of the ethoxy group from EMME by aniline, followed by a high-temperature 6-electron electrocyclization to form the quinoline ring.[5]
Materials & Reaction Parameters
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| Aniline | 93.13 | 10.0 g (9.8 mL) | 0.107 | Starting material |
| Diethyl ethoxymethylenemalonate (EMME) | 216.22 | 24.3 g (23.1 mL) | 0.112 | Provides the C2-C3-C4 atoms and ester |
| Diphenyl ether | 170.21 | 150 mL | - | High-boiling, inert solvent for thermal cyclization |
Step-by-Step Protocol:
-
Condensation: In a 250 mL round-bottom flask, combine aniline (10.0 g, 0.107 mol) and diethyl ethoxymethylenemalonate (24.3 g, 0.112 mol). Heat the mixture at 110-120 °C for 2 hours. Ethanol is evolved as a byproduct. The reaction can be monitored by TLC for the disappearance of aniline.
-
Cyclization: To the resulting crude diethyl anilinomethylenemalonate, add 150 mL of diphenyl ether. Fit the flask with a distillation apparatus to remove ethanol formed during the cyclization. Heat the mixture to 250 °C in a heating mantle. Maintain this temperature for 30-45 minutes, during which time the product will begin to precipitate.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will solidify. Add 150 mL of hexane to dilute the diphenyl ether and break up the solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether. The resulting off-white solid is Ethyl 4-hydroxyquinoline-3-carboxylate of sufficient purity for the next step.
-
Drying: Dry the product in a vacuum oven at 60 °C. Expected yield: 20-22 g (85-94%).
Step 2: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form.[3] This intermediate is readily chlorinated using phosphorus oxychloride (POCl₃), converting the hydroxyl group into an excellent leaving group (chloride) for subsequent nucleophilic aromatic substitution (SNAr).
Materials & Reaction Parameters
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | 20.0 g | 0.092 | Starting material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 80 mL | - | Chlorinating agent and solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - | Catalyst |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), cautiously add Ethyl 4-hydroxyquinoline-3-carboxylate (20.0 g, 0.092 mol) to phosphorus oxychloride (80 mL).
-
Catalysis: Add a catalytic amount of DMF (1 mL). This forms the Vilsmeier reagent in situ, which accelerates the chlorination.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.
-
Neutralization & Isolation: Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry. The crude product can be recrystallized from ethanol to yield pure Ethyl 4-chloroquinoline-3-carboxylate as a white to pale yellow solid.
-
Drying: Dry the product in a vacuum oven at 50 °C. Expected yield: 19-21 g (87-95%).
Step 3: Synthesis of this compound
This final step is a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinoline nitrogen and the 3-carboxylate group activate the 4-position, facilitating the displacement of the chloride by an amine nucleophile.
Materials & Reaction Parameters
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| Ethyl 4-chloroquinoline-3-carboxylate | 235.66 | 19.0 g | 0.081 | Starting material |
| Ammonium Hydroxide (28-30%) | 35.05 | 200 mL | - | Ammonia source (nucleophile) |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Phenol | 94.11 | ~1 g | - | Catalyst (acid catalyst facilitates SNAr) |
Step-by-Step Protocol:
-
Reaction Setup: In a sealed pressure vessel or a high-pressure steel autoclave, combine Ethyl 4-chloroquinoline-3-carboxylate (19.0 g, 0.081 mol), ethanol (100 mL), concentrated ammonium hydroxide (200 mL), and a catalytic amount of phenol (~1 g).
-
Reaction: Seal the vessel and heat it to 150-160 °C for 12-16 hours with stirring. The internal pressure will increase significantly. Ensure all safety precautions for high-pressure reactions are followed.
-
Work-up: Cool the vessel to room temperature before carefully venting and opening. Transfer the reaction mixture to a beaker and reduce the volume by about half on a rotary evaporator to remove most of the ethanol and ammonia.
-
Isolation: The product will precipitate from the aqueous solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold water (3 x 30 mL). Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 60 °C. Expected yield: 14.5-16 g (83-92%).
Visualization of Mechanism & Workflow
Reaction Mechanism: The Gould-Jacobs Cyclization
The key ring-forming step involves a thermal 6π-electrocyclization of the anilinomethylenemalonate intermediate, followed by tautomerization to the aromatic 4-hydroxyquinoline system.
Caption: Mechanism of the Gould-Jacobs reaction.
Overall Synthetic Workflow
This diagram outlines the complete process from commercially available starting materials to the final, purified product.
Caption: Overall workflow for the synthesis.
Conclusion
The three-step synthetic route detailed in this application note, centered around the Gould-Jacobs reaction, provides a reliable and high-yield pathway to this compound. By carefully controlling reaction conditions and understanding the rationale behind each experimental choice, researchers in drug discovery and development can consistently produce this vital chemical building block on a multi-gram scale. This protocol has been designed for robustness and reproducibility, empowering chemists to accelerate their research into the next generation of quinoline-based therapeutics.
References
-
Wikipedia. Gould-Jacobs reaction. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Kopera, E., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6416. [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. Benign and proficient procedure for preparation of quinoline derivatives. J Popul Ther Clin Pharmacol, 30(18). [Link]
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Romero-Castro, L. F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
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Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Roldan, E. J. R., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Application Note: Ethyl 4-Aminoquinoline-3-carboxylate as a Versatile Scaffold for Modern Drug Design
Abstract
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant drugs, most notably the antimalarial agent chloroquine.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on leveraging Ethyl 4-aminoquinoline-3-carboxylate as a strategic starting point for creating diverse compound libraries. This scaffold is uniquely equipped with two orthogonal functional handles—a nucleophilic C4-amino group and an electrophilic C3-carboxylate ester—that allow for precise and sequential chemical modifications. We present detailed, field-proven protocols for the synthesis, derivatization, and biological evaluation of compounds derived from this scaffold, focusing on its application in developing novel antimalarial and anticancer agents.[4][5][6]
Introduction: The Strategic Advantage of the 4-Aminoquinoline Scaffold
Quinoline-based structures are of immense interest in drug discovery due to their ability to intercalate with DNA and interact with various enzymatic targets.[7] The 4-aminoquinoline pharmacophore, in particular, has a storied history, with derivatives demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5] The enduring relevance of this scaffold is underscored by its presence in drugs like chloroquine, amodiaquine, and the tyrosine kinase inhibitor bosutinib.[5]
This compound emerges as a particularly valuable building block for several reasons:
-
Dual Functional Handles: The C4-amine and the C3-ester provide two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in multiple vectors.
-
Synthetic Tractability: These functional groups are amenable to a wide range of robust and well-established chemical transformations, such as amide couplings and nucleophilic substitutions.
-
Proven Biological Relevance: The core structure is known to accumulate in acidic organelles like the parasitic food vacuole or the cellular lysosome, a key property for designing targeted antimalarial and anticancer agents.[4][5]
This guide will walk through the logical workflow of utilizing this scaffold, from initial synthesis to targeted biological screening.
Caption: High-level workflow for drug discovery using the target scaffold.
Synthesis and Derivatization Protocols
The power of this compound lies in its synthetic accessibility and the ease with which its functional groups can be modified. The following protocols are designed to be robust and adaptable.
Core Scaffold Synthesis: Gould-Jacobs Reaction
The synthesis of the quinoline core often proceeds via the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with diethyl (ethoxymethylene)malonate (EMME) or a similar reagent, followed by thermal cyclization. A more modern and efficient approach can be adapted from multi-component reactions that yield the desired scaffold with good functional group tolerance.[4][5]
Protocol 2.1: Synthesis of this compound
-
Condensation: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq) in a suitable high-boiling solvent like diphenyl ether.
-
Add diethyl 2-(aminomethylene)malonate (1.1 eq).
-
Heat the mixture to ~140-150 °C for 2 hours to form the enamine intermediate, monitoring by TLC.
-
Cyclization: Increase the temperature of the reaction mixture to 240-250 °C and reflux for 30-60 minutes. The cyclization results in the formation of the 4-hydroxyquinoline ester.
-
Cool the reaction mixture and dilute with hexanes to precipitate the product. Filter and wash the solid to obtain the ethyl 4-hydroxyquinoline-3-carboxylate intermediate.
-
Amination: Convert the 4-hydroxy group to a leaving group (e.g., a 4-chloroquinoline) by refluxing with POCl₃.
-
Perform a nucleophilic aromatic substitution (SNAr) on the 4-chloroquinoline intermediate with a source of ammonia (e.g., ammonium hydroxide in a sealed tube or an appropriate amine) to yield the final product, this compound.[4][5]
-
Purify the final product by column chromatography or recrystallization.
Derivatization at the C4-Amino Group
The C4-amino group is an excellent nucleophile, making it ideal for forming amide, sulfonamide, or urea linkages, or for undergoing reductive amination. Amide coupling is a cornerstone of medicinal chemistry for its ability to generate stable products with diverse functionalities.[8]
Protocol 2.2: Amide Coupling via EDC/HOBt Causality: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[9] Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an active ester that is less prone to racemization and side reactions, leading to cleaner and more efficient coupling with the C4-amino group.
-
Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for C4-Amide bond formation.
Derivatization via the Quinoline Core
For more advanced modifications, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable.[10] This requires a halogenated quinoline precursor (e.g., 7-chloro or 7-bromo). The reaction creates a C-C bond, allowing for the introduction of aryl or heteroaryl moieties that can explore new binding pockets in a target protein.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling Causality: This reaction uses a palladium(0) catalyst which undergoes oxidative addition into the aryl-halide bond. A boronic acid transfers its organic group to the palladium in a process called transmetalation, facilitated by a base. Reductive elimination then forms the new C-C bond and regenerates the catalyst.[11]
-
Setup: To a microwave vial or Schlenk flask, add the halogenated this compound precursor (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio).[11]
-
Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) and stir for 2-12 hours, monitoring by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the arylated quinoline derivative.
Biological Evaluation & Applications
Derivatives of this scaffold have shown potent activity in several therapeutic areas. Below are protocols for primary screening in two major fields: antimalarial and anticancer.
Application: Antimalarial Agents
The classic mechanism of action for 4-aminoquinolines like chloroquine involves inhibiting the detoxification of heme in the malaria parasite's digestive vacuole.[1][12] The parasite digests hemoglobin, releasing toxic free heme. It normally polymerizes this heme into non-toxic hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic vacuole, where they are protonated and trapped.[1] They are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.
Caption: Proposed mechanism of 4-aminoquinoline antimalarial activity.
Protocol 3.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I) This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying nucleic acid content.
-
Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) P. falciparum strains in human O+ erythrocytes.[13]
-
Compound Plating: Prepare serial dilutions of test compounds in a 96-well plate.
-
Infection: Add parasitized red blood cells (at the ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add lysis buffer containing the fluorescent dye SYBR Green I to each well. SYBR Green I intercalates with DNA and fluoresces upon binding.
-
Quantification: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Application: Anticancer Agents
Quinoline derivatives have been developed as potent anticancer agents, often by targeting protein kinases like EGFR and HER-2 or by inducing apoptosis.[6][14] A primary screen to assess the general cytotoxic potential of new derivatives is essential.
Protocol 3.2: MTT Cytotoxicity Assay The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the tetrazolium dye MTT to purple formazan crystals.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The mitochondrial reductase in living cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Table 1: Representative Biological Activity of Quinoline-3-Carboxylate Derivatives
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| Pyrano[3,2-c]quinoline-3-carboxylate | HT-29 Colon Cancer | 23 nM | [6] |
| Pyrano[3,2-c]quinoline-3-carboxylate | MCF-7 Breast Cancer | > 100 nM | [6] |
| Pyrano[3,2-c]quinoline-3-carboxylate | EGFR Kinase | 68 nM | [6] |
| Pyrano[3,2-c]quinoline-3-carboxylate | HER-2 Kinase | 30 nM | [6] |
| 4-Oxoquinoline-3-carboxamide | Gastric Cancer Cell Line | ~5 µM | [14] |
| Substituted Quinoline-3-carboxylates | MCF-7 Breast Cancer | 0.33 µM | [7][15] |
| Substituted Quinoline-3-carboxylates | K562 Leukemia | 0.28 µM | [7][15] |
Conclusion
This compound is a high-potential, synthetically versatile scaffold for the development of new therapeutic agents. Its dual functional handles allow for the systematic and logical exploration of chemical space through well-established synthetic protocols such as amide coupling and Suzuki-Miyaura cross-coupling. The proven success of the 4-aminoquinoline core in targeting diseases like malaria and cancer provides a strong rationale for its continued use in drug discovery campaigns. The protocols and data presented in this application note offer a solid framework for researchers to design, synthesize, and evaluate novel compound libraries based on this privileged structure.
References
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O'Neill, P. M., et al. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]
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Kaur, K., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]
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Kaur, K., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Universiteit Leiden. [Link]
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Romero, A. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Gupta, L., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(21), 6770-6778. [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]
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Romero, A. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]
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Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(9), e0136830. [Link]
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ResearchGate. (n.d.). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]
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Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
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Tan, S. C., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 7000. [Link]
-
Zulkifli, S. N. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]
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Hameed, P. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(15), 7476-7480. [Link]
-
Palle, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12151-12165. [Link]
-
West, C. M., et al. (2023). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ResearchGate. [Link]
-
de Souza, A. M. T., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-6670. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
-
The Pharma D. (2024, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Application Notes and Protocols for the Derivatization of Ethyl 4-aminoquinoline-3-carboxylate for Antimalarial Drug Discovery
Introduction: The Enduring Scaffolding of 4-Aminoquinolines in Antimalarial Chemotherapy
The 4-aminoquinoline core is a privileged scaffold in the history of antimalarial drug development, with chloroquine (CQ) being its most iconic representative. For decades, chloroquine was the frontline therapy against Plasmodium falciparum, the most lethal species of malaria parasite.[1] Its efficacy, low cost, and tolerability made it a cornerstone of global malaria control efforts.[2] The therapeutic action of 4-aminoquinolines is primarily attributed to their accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its polymerization into inert hemozoin crystals. This leads to a buildup of free heme, inducing oxidative stress and parasite death.
However, the extensive use of chloroquine has led to the emergence and global spread of CQ-resistant P. falciparum strains, severely compromising its clinical utility.[1] This pressing challenge has catalyzed extensive research into novel 4-aminoquinoline analogues capable of circumventing resistance mechanisms. The ethyl 4-aminoquinoline-3-carboxylate scaffold represents a promising, yet underexplored, platform for developing next-generation antimalarials. Its unique electronic and steric features, conferred by the C-3 carboxylate group, offer new avenues for chemical modification to enhance potency, overcome resistance, and improve pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel antimalarial agents based on the this compound framework. We will detail the chemical logic behind the synthetic strategies and provide robust, field-proven protocols for both chemical synthesis and biological screening.
Synthetic Strategy: From Precursor to Bioactive Derivatives
The synthetic approach to novel derivatives of this compound is a multi-step process that begins with the construction of the core quinoline ring system, followed by strategic derivatization. The overall workflow is designed for flexibility, allowing for the introduction of diverse chemical functionalities.
Logical Flow of Synthesis
The diagram below outlines the strategic workflow for the synthesis and derivatization of the target compounds. The process begins with the well-established Gould-Jacobs reaction to form the quinolone core, followed by chlorination to activate the C-4 position for subsequent nucleophilic substitution with various amines.
Caption: Synthetic and evaluation workflow for novel antimalarial agents.
Experimental Protocols: Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediate and its subsequent derivatization. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of Ethyl 4-chloro-7-chloroquinoline-3-carboxylate (Key Intermediate)
This protocol outlines the synthesis of the crucial precursor required for derivatization at the C-4 position. The 7-chloro substituent is known to be important for antimalarial activity, making this a highly relevant intermediate.[3]
Part A: Gould-Jacobs Reaction to form Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.05 equivalents).
-
Condensation: Heat the mixture at 110-120°C for 2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: To the reaction mixture, add Dowtherm A (diphenyl ether) as a high-boiling solvent. Heat the mixture to 250°C for 30 minutes to 1 hour to induce thermal cyclization.
-
Work-up: Allow the mixture to cool to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. The product can be purified further by recrystallization from ethanol or acetic acid.[4]
Part B: Chlorination to form Ethyl 4,7-dichloroquinoline-3-carboxylate
-
Reaction Setup: In a fume hood, suspend the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (1 equivalent) from Part A in phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and must be done with extreme care.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 4,7-dichloroquinoline-3-carboxylate.
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for reacting the key intermediate with a variety of primary and secondary amines to generate a library of novel C-4 substituted derivatives.[1]
-
Reaction Setup: In a sealed vial or round-bottom flask, dissolve ethyl 4,7-dichloroquinoline-3-carboxylate (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), ethanol, or acetonitrile.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents). Add a base such as potassium carbonate (K₂CO₃) (2 equivalents) and triethylamine (Et₃N) (3 equivalents) to scavenge the HCl byproduct.[1]
-
Reaction: Heat the mixture at 80-130°C for 6-12 hours. The reaction can be conveniently monitored by TLC or LC-MS. For microwave-assisted synthesis, reactions can often be completed in 20-30 minutes at 140-180°C.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or DCM and wash extensively with water and brine to remove the solvent and excess reagents.[1]
-
Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking) to yield the final derivative.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The derivatization strategy is guided by established SAR principles for 4-aminoquinolines, while also exploring new chemical space afforded by the C-3 ester.
| Modification Site | Observation | Implication for Antimalarial Activity | Reference(s) |
| C-7 Position | A halogen, particularly chlorine, is optimal for activity. | The electron-withdrawing nature of the chlorine atom is believed to be crucial for the drug's ability to interact with heme and for its accumulation in the digestive vacuole. | [3] |
| C-4 Amino Side Chain | A flexible diaminoalkyl side chain with 2-5 carbons between nitrogen atoms is often optimal. The terminal tertiary amine is important for drug accumulation. | The basic side chain is critical for the "pH trapping" mechanism, where the molecule becomes protonated and trapped within the acidic digestive vacuole of the parasite. | [3] |
| C-3 Carboxylate Group | The ethyl ester moiety appears important. Replacement with a carboxylic acid or amide group abolishes activity. | This suggests the ester is crucial for potency, possibly by influencing cell permeability, target binding, or the overall electronic properties of the quinoline ring. It represents a key point for further, more subtle modifications (e.g., other esters, bioisosteres). | [5] |
| C-4 Keto vs. Methoxy | In related 4-quinolone series, a 4-keto group is more active than a 4-methoxy group. | While our scaffold is a 4-aminoquinoline, this highlights the sensitivity of the C-4 position to substitution, suggesting the amino group is a critical hydrogen bond donor/acceptor. | [5] |
Experimental Protocols: Biological Evaluation
Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. The following protocols describe standard in vitro and in vivo assays.
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[6] It measures parasite proliferation by quantifying parasitic DNA.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Incubate at 37°C in a gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Plate Preparation: Prepare serial dilutions of the test compounds in DMSO and then in culture medium. Dispense 100 µL of each dilution into a 96-well black, clear-bottom microplate. Include chloroquine and artemisinin as positive controls and wells with vehicle (DMSO) as negative controls.
-
Assay Initiation: Add 100 µL of a synchronized ring-stage parasite suspension (2% hematocrit, 1% parasitemia) to each well. The final volume will be 200 µL.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. After incubation, carefully remove 150 µL of the supernatant from each well and add 100 µL of the lysis buffer.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression analysis (e.g., log(inhibitor) vs. response).[6][7]
Protocol 4: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
This standard in vivo test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[8]
-
Animal Model and Parasite: Use female NMRI or Swiss albino mice (20-25 g). The parasite used is typically a chloroquine-sensitive strain of Plasmodium berghei.[9][10]
-
Infection: Inoculate mice intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.[8][11]
-
Drug Administration: Randomize mice into groups (n=5). Prepare test compounds in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[11] Starting 2-4 hours post-infection, administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).
-
Control Groups: Include a negative control group receiving only the vehicle and a positive control group receiving a standard antimalarial drug like chloroquine (e.g., 10 mg/kg).
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination of at least 1000 erythrocytes.
-
Data Analysis: Calculate the average percent parasitemia for each group. Determine the percent suppression of parasitemia for each compound using the following formula: % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] * 100 The effective dose (ED₅₀ and ED₉₀), which is the dose that suppresses parasitemia by 50% and 90% respectively, can be determined by testing the compound at multiple doses.[9]
Conclusion and Future Directions
The this compound scaffold provides a versatile and promising starting point for the development of novel antimalarial agents. The synthetic protocols outlined herein offer a robust framework for generating diverse chemical libraries, while the biological evaluation procedures provide a clear path for identifying lead candidates. Key SAR insights suggest that while the C-7 chloro group and a basic C-4 side chain remain important, the C-3 ester is a critical and sensitive handle for modulating activity. Future work should focus on exploring a wider range of amine substituents at the C-4 position and undertaking subtle modifications of the C-3 ester to optimize potency against resistant parasite strains and improve drug-like properties. Through systematic derivatization and rigorous biological testing, this scaffold holds the potential to deliver the next generation of effective 4-aminoquinoline antimalarials.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays.
- Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol, 2(15), e213.
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- Lucantoni, L., et al. (2015).
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- Gathirwa, J. W., et al. (2011). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice.
- Aderibigbe, B. A., & N’Da, D. D. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6598.
- ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
- Kouipou, R. M. T., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(5), 324-329.
- Guggisberg, A. M., et al. (2007). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 51(5), 1756–1767.
- Khan, I., et al. (2021).
- Garavito, G., et al. (2016). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Asian Pacific Journal of Tropical Medicine, 9(12), 1180-1184.
- Manetsch, R., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 51(6), 1649–1659.
- Romero, M. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389745.
- ResearchGate. (n.d.). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives.
- Romero, M. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389745.
- University of Birmingham. (n.d.). 4-aminoquinolines as Antimalarial Drugs.
- ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
- Lekkala, R., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458.
- Scilit. (n.d.). Recent developments in antimalarial activities of 4-aminoquinoline derivatives.
- CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
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Application Note & Protocol: A Guide to the N-Alkylation of Ethyl 4-aminoquinoline-3-carboxylate
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Specifically, derivatives of 4-aminoquinoline are renowned for their potent biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6] The functionalization of the 4-amino group through N-alkylation provides a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the development of novel drug candidates with enhanced efficacy and specificity.[7] This document provides a comprehensive, field-proven protocol for the N-alkylation of Ethyl 4-aminoquinoline-3-carboxylate, a versatile intermediate in drug discovery programs. We will delve into the causality behind experimental choices, provide a self-validating protocol from reaction to characterization, and offer insights for troubleshooting.
Principle and Mechanistic Overview
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The exocyclic primary amine at the C4 position of the quinoline ring is sufficiently nucleophilic to attack an electrophilic alkylating agent, such as an alkyl halide.
Causality of Reagent Selection:
-
Substrate: this compound serves as the nucleophile. The electron-donating character of the amino group facilitates the reaction, though its nucleophilicity is somewhat tempered by the aromatic quinoline system.
-
Alkylating Agent: Alkyl halides (e.g., Iodides, Bromides) are excellent electrophiles due to the polarized carbon-halogen bond and the stability of the halide leaving group. Alkyl iodides are typically more reactive than bromides or chlorides.
-
Base: A non-nucleophilic base is crucial for the reaction's success. Its primary role is to deprotonate the primary amine after the initial alkylation event, neutralizing the resulting ammonium salt and regenerating a nucleophilic secondary amine. This can, however, lead to a second alkylation. A milder base like potassium carbonate (K₂CO₃) is often sufficient to scavenge the H-X acid formed during the reaction, driving the equilibrium towards the product without aggressively promoting dialkylation. Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions and increase the risk of side reactions.
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is ideal. These solvents can dissolve the ionic intermediates and reagents but do not participate in the reaction (i.e., they are not acidic enough to protonate the amine).
The general mechanism is depicted below. The primary amine attacks the alkyl halide in an Sₙ2 fashion, forming a secondary amine salt, which is then neutralized.
Caption: Reaction mechanism for N-alkylation.
Experimental Protocol: N-Ethylation Example
This protocol details the synthesis of Ethyl 4-(ethylamino)quinoline-3-carboxylate using ethyl iodide as the alkylating agent. This procedure can be adapted for other alkyl halides with minor modifications to reaction time and temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | e.g., Sigma-Aldrich | Starting material. Ensure it is dry.[8][9] |
| Ethyl Iodide (EtI) | >99%, stabilized | e.g., Acros Organics | Highly reactive and light-sensitive. Store in a cool, dark place. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | e.g., Fisher Scientific | Finely powdered base increases surface area and reaction rate. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Use a dry, polar aprotic solvent to ensure optimal reaction conditions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Deionized Water | N/A | In-house | For aqueous work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | To aid in phase separation during extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying agent. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., Millipore | For reaction monitoring. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Various | Standard glassware. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.16 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous DMF (approx. 40 mL) to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 eq, e.g., 0.96 mL, 1.87 g, 12.0 mmol) to the suspension via syringe. Causality Note: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the initial rate of di-alkylation.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath and stir under a nitrogen or argon atmosphere. Insight: Moderate heating increases the reaction rate without causing significant solvent evaporation or degradation of materials.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture. The formation of a new, less polar spot (higher Rf) indicates product formation. The reaction is typically complete within 4-8 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete (starting material consumed), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Expertise Note: DMF is soluble in both water and ethyl acetate. The addition of a large volume of water and subsequent brine wash is crucial to effectively remove DMF from the organic phase.
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically a yellow to brown oil or solid. Purification is achieved by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is generally effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the pure fractions to yield the N-alkylated product, which should be characterized to confirm its identity and purity.
Characterization and Validation
A self-validating protocol requires rigorous confirmation of the final product's structure.
| Technique | Expected Observations for Ethyl 4-(ethylamino)quinoline-3-carboxylate |
| ¹H NMR | Disappearance of the broad -NH₂ singlet from the starting material. Appearance of a new quartet and triplet corresponding to the N-ethyl group protons. A downfield shift of the quinoline aromatic protons may be observed. A broad singlet for the remaining N-H proton will be present. |
| ¹³C NMR | Appearance of two new signals in the aliphatic region (approx. 15-45 ppm) corresponding to the carbons of the N-ethyl group. |
| Mass Spec | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₄H₁₆N₂O₂ = 244.29 g/mol ; expected m/z = 245.12). |
| Appearance | Typically a pale yellow solid or viscous oil. |
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time/temperature; Inactive alkylating agent; Poor quality base/solvent. | Increase reaction time or temperature moderately (e.g., to 80 °C). Use fresh ethyl iodide. Ensure base and solvent are fully anhydrous. |
| Low Yield | Loss of product during work-up; Inefficient purification. | Ensure complete extraction from the aqueous phase (perform a back-extraction if needed). Optimize chromatography conditions (eluent polarity, column loading). |
| Formation of Di-alkylated Product | Excess alkylating agent; Reaction run for too long; Base is too strong. | Use closer to a 1.05-1.1 stoichiometric equivalent of the alkylating agent. Monitor the reaction carefully by TLC and stop it once the mono-alkylated product is maximized. Use a milder base like K₂CO₃ instead of NaH. |
| Difficult Purification | Product and starting material have similar polarity (Rf values). | Use a shallower solvent gradient during column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Galeano, A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Khan, I., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]
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Madrid, P. B., et al. (2009). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. [Link]
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Kaur, K., & Kumar, V. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]
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Galeano, A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
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Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4570951, this compound. [Link]
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ChemSrc. (2024). CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester. [Link]
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The Versatile Scaffold: Ethyl 4-aminoquinoline-3-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a core structural motif consistently found in a multitude of pharmacologically active compounds.[1][2] Within this esteemed family, Ethyl 4-aminoquinoline-3-carboxylate emerges as a particularly valuable building block, offering a strategic entry point for the synthesis of diverse and potent therapeutic agents. Its unique arrangement of a nucleophilic amino group and an electrophilic ester functionality, arrayed on the quinoline core, provides chemists with a versatile handle for molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this pivotal chemical entity. We will explore its role in the development of novel anticancer and antimalarial drugs, providing both the conceptual framework and the practical methodologies to harness its full potential.
Core Applications in Drug Discovery
The 4-aminoquinoline scaffold is the cornerstone of numerous marketed drugs, most notably in the realm of antimalarials like chloroquine and amodiaquine.[1][3] However, the emergence of drug-resistant pathogens and the complex nature of diseases like cancer necessitate a continuous evolution of our chemical armory. This compound serves as a key intermediate in the synthesis of next-generation therapeutics designed to overcome these challenges.
Anticancer Applications: Targeting Proliferation and Survival
The quinoline nucleus is a recurring feature in a variety of anticancer agents.[4] Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.
One notable application involves the hybridization of the quinoline moiety with other pharmacophores known for their antitumor properties. For instance, a hybrid molecule incorporating a coumarin scaffold linked to a quinolinone derived from a similar carboxylate precursor demonstrated a significant decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) bearing mice.[5] This hybrid molecule was shown to induce apoptosis and exhibit antioxidant effects, highlighting a multi-faceted approach to cancer therapy.[5]
The proposed mechanism for some 4-oxoquinoline derivatives, which can be accessed from this compound, involves the inhibition of mammalian topoisomerase II.[3] This enzyme is critical for DNA replication and repair in rapidly dividing cancer cells, making it an attractive target for chemotherapy.
Antimalarial Drug Development: Combating Resistance
The historical success of 4-aminoquinolines in treating malaria is well-documented.[6] The primary mechanism of action for drugs like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite.[7]
However, widespread resistance to chloroquine has driven the development of new 4-aminoquinoline analogues. This compound provides a platform for creating derivatives with modified side chains and substitution patterns on the quinoline ring. These modifications are designed to evade the resistance mechanisms of the malaria parasite. For example, structural alterations to the side chain of 4-aminoquinolines have been shown to restore activity against chloroquine-resistant strains of Plasmodium falciparum.[8]
The versatility of the 4-aminoquinoline scaffold allows for the synthesis of hybrid molecules that can have dual mechanisms of action, further enhancing their potential to combat drug-resistant malaria.
Synthetic Protocols and Methodologies
The synthesis of this compound and its subsequent derivatization are key to its application in medicinal chemistry. Below are representative protocols that provide a foundation for laboratory practice.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes for 4-aminoquinoline derivatives and provides a general procedure for obtaining the title compound.[1]
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Substituted aniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, combine one equivalent of the starting aniline with one equivalent of diethyl 2-(ethoxymethylene)malonate in ethanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes to induce cyclization.
-
Allow the reaction mixture to cool to room temperature.
-
Work-up and Purification: Dilute the cooled mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a dilute HCl solution to remove any unreacted aniline.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.
Protocol 2: Derivatization of this compound for Biological Screening
This protocol outlines a general method for amide bond formation at the 3-carboxylate position, a common strategy for creating a library of derivatives for structure-activity relationship (SAR) studies.
Objective: To synthesize a series of N-substituted 4-aminoquinoline-3-carboxamides.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF)
-
A peptide coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Reaction vials
-
Magnetic stir plate
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (1.2 equivalents) to the solution.
-
Add the peptide coupling reagent, HBTU (1.2 equivalents), and DIPEA (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a dilute aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-aminoquinoline-3-carboxamide.
Causality in Experimental Choices: The use of a peptide coupling reagent like HBTU facilitates the amide bond formation under mild conditions, preventing side reactions and preserving the integrity of the quinoline core. DIPEA is used as an organic base to neutralize the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.
Data Presentation and Visualization
To facilitate the understanding of structure-activity relationships, quantitative biological data for a series of 4-aminoquinoline derivatives are summarized below.
Table 1: In Vitro Antiproliferative Activity of Selected 4-Aminoquinoline Derivatives against Cancer Cell Lines
| Compound ID | R Group at Position 7 | Side Chain at Position 4 | MCF-7 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | Reference |
| CQ | Cl | -N(CH(CH₃)(CH₂)₃N(C₂H₅)₂) | 20.72 | 24.36 | [9] |
| 1 | F | -NH(CH₂)₃CH₃ | >100 | 12.02 | [9] |
| 2 | Cl | -NH(CH₂)₃CH₃ | 36.77 | 13.72 | [9] |
| 3 | Cl | -NH(CH₂)₂N(CH₃)₂ | 8.22 | 7.35 | [9] |
GI₅₀: The concentration of the compound that causes 50% growth inhibition.
Table 2: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives
| Compound ID | R Group at Position 7 | Side Chain at Position 4 | P. falciparum (3D7 - sensitive) IC₅₀ (nM) | P. falciparum (K1 - resistant) IC₅₀ (nM) | Reference |
| CQ | Cl | -N(CH(CH₃)(CH₂)₃N(C₂H₅)₂) | 20.1 | 358.0 | [8] |
| A | Cl | -N-benzyl with ortho-diethylaminomethyl | 12.3 | 26.5 | [8] |
| B | Cl | -N-benzyl with meta-diethylaminomethyl | 13.1 | 38.2 | [8] |
| C | Cl | -N-benzyl with para-diethylaminomethyl | 10.7 | 29.8 | [8] |
IC₅₀: The concentration of the compound that causes 50% inhibition of parasite growth.
Visualizing the Synthetic and Mechanistic Landscape
Graphical representations are invaluable for conceptualizing complex chemical transformations and biological pathways.
Caption: Mechanism of action of 4-aminoquinolines against malaria parasites.
Conclusion and Future Perspectives
This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of bioactive molecules. Its application in the development of novel anticancer and antimalarial agents underscores the enduring relevance of the 4-aminoquinoline scaffold in medicinal chemistry. The protocols and data presented herein offer a robust starting point for researchers aiming to explore this chemical space. Future efforts will undoubtedly focus on the development of more sophisticated derivatives, including those with enhanced target specificity, improved pharmacokinetic profiles, and the ability to overcome existing drug resistance mechanisms. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the world's most pressing health challenges.
References
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In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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This compound | C12H12N2O2 | CID 4570951. PubChem. [Link]
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Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
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Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]
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(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]
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Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. ASM Journals. [Link]
-
Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. PMC. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]
-
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
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(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Design and synthesis of new antimalarial agents from 4-aminoquinoline. ResearchGate. [Link]
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Application Note: A Robust and Scalable Synthesis of Ethyl 4-Aminoquinoline-3-carboxylate
Abstract
Ethyl 4-aminoquinoline-3-carboxylate is a critical building block in medicinal chemistry, serving as a key precursor for a wide range of pharmacologically active compounds, including antimalarial and anticancer agents.[1][2][3] This application note provides a comprehensive, step-by-step guide for the large-scale synthesis of this pivotal intermediate. The described methodology is built upon a modified Gould-Jacobs reaction, followed by chlorination and subsequent amination.[4][5] We emphasize the rationale behind procedural choices, safety considerations for hazardous reagents, and practical insights for process optimization, ensuring the protocol is both reliable and scalable for drug development and manufacturing environments.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, with the 4-aminoquinoline core being particularly prominent.[6] Its most famous exemplar, chloroquine, was a cornerstone of malaria treatment for decades.[3] The continued relevance of this scaffold drives the need for efficient and scalable synthetic routes to key intermediates like this compound. This document outlines a validated three-stage process designed for multi-gram to kilogram scale production, focusing on yield, purity, and operational safety.
Overall Synthetic Strategy
The synthesis is a three-part process, beginning with the construction of the quinolone ring, followed by functional group manipulations to install the desired 4-amino substituent.
-
Stage 1: Gould-Jacobs Reaction - Formation of the quinolone core by reacting aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxyquinoline-3-carboxylate.[5]
-
Stage 2: Chlorination - Conversion of the 4-hydroxy group into a reactive 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Stage 3: Amination - Nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with an ammonia source to furnish the final product, this compound.[6]
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This stage utilizes the classic Gould-Jacobs reaction, which involves two key steps: the initial condensation of an aniline with an activated malonic ester derivative, followed by a thermal intramolecular cyclization.[4][7]
Mechanistic Rationale
The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient carbon of diethyl ethoxymethylenemalonate (DEEM), displacing ethanol.[4] The resulting anilinomethylenemalonate intermediate is stable enough to be isolated but is typically used directly. The subsequent, and most critical, step is the high-temperature cyclization. This proceeds via an electrocyclic reaction to form the quinoline ring system.[4]
Causality of Experimental Choices:
-
High-Boiling Solvent: The cyclization requires significant thermal energy (typically >240 °C). Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for large-scale synthesis.[5] These solvents provide excellent heat transfer and precise temperature control, preventing localized overheating and decomposition, which can drastically lower yields.
-
Neat vs. Solvent: While some lab-scale preparations heat the intermediate neat, this is not advisable for large-scale work due to the difficulty in controlling the exothermic cyclization and ensuring homogenous heating.
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Moles | Equiv. | Quantity |
| Aniline | 93.13 | 5.0 | 1.0 | 465.7 g (456 mL) |
| Diethyl ethoxymethylenemalonate | 216.22 | 5.25 | 1.05 | 1135 g (1081 mL) |
| Diphenyl ether | 170.21 | - | - | 2.5 L |
| Petroleum Ether | - | - | - | ~4 L for washing |
Procedure:
-
Reaction Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermocouple connected to a heating mantle. Ensure the setup is in a well-ventilated fume hood.
-
Initial Condensation: Charge the flask with aniline (5.0 mol) and diethyl ethoxymethylenemalonate (5.25 mol).
-
Heating (Step A): Heat the mixture with stirring to 120-130 °C for 1.5 hours. During this phase, ethanol will distill off as a byproduct of the condensation reaction.
-
Cyclization (Step B): Carefully add pre-heated (to ~100 °C) diphenyl ether (2.5 L) to the reaction mixture. Increase the temperature of the mixture to 250-255 °C and maintain for 30-45 minutes. The solution will darken, and the cyclization will proceed.
-
Cooling and Precipitation: Turn off the heating and allow the mixture to cool slowly. The product will begin to precipitate at around 120 °C. Let the mixture cool to room temperature overnight with gentle stirring.
-
Isolation: Filter the resulting slurry through a Buchner funnel. Wash the collected solid generously with petroleum ether (~4 L) to remove the diphenyl ether solvent.
-
Drying: Dry the pale-yellow solid in a vacuum oven at 60 °C to a constant weight.
-
Expected Outcome: Yields typically range from 80-90%. The product, Ethyl 4-hydroxyquinoline-3-carboxylate, is often of sufficient purity (>95%) to proceed to the next stage without further purification.[8]
Stage 2: Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate
This stage activates the 4-position for nucleophilic substitution by converting the hydroxy (oxo) group into a good leaving group, chloride.
Mechanistic Rationale
Phosphorus oxychloride (POCl₃) is a powerful and cost-effective reagent for this transformation. The lone pair on the oxygen of the 4-oxo tautomer attacks the phosphorus atom, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic quinoline ring.
Causality of Experimental Choices:
-
Reagent Choice: POCl₃ is the industrial standard for this type of chlorination due to its reactivity and cost.
-
Excess Reagent as Solvent: Using a large excess of POCl₃ serves as both the reagent and the reaction solvent, ensuring the starting material is fully solvated and the reaction proceeds to completion.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which can accelerate the reaction, though it is often unnecessary for this substrate.
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Moles | Equiv. | Quantity |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | 4.0 | 1.0 | 868.9 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | ~10 | 2.5 L (~4.1 kg) |
| Ice | 18.02 | - | - | ~10 kg |
| Dichloromethane (DCM) | 84.93 | - | - | ~5 L for extraction |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
Procedure:
-
Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be performed in a dry, well-ventilated fume hood, and appropriate personal protective equipment (gloves, face shield, lab coat) is mandatory.
-
Reaction Setup: In a 5 L flask equipped with a mechanical stirrer and reflux condenser (with a drying tube), slowly add Ethyl 4-hydroxyquinoline-3-carboxylate (4.0 mol) to phosphorus oxychloride (2.5 L). The addition may be slightly exothermic.
-
Heating: Heat the resulting suspension to reflux (approx. 105-110 °C) with vigorous stirring. The solid will gradually dissolve. Maintain the reflux for 4 hours.
-
Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate, large (20 L) vessel equipped with a robust mechanical stirrer, prepare a large volume of an ice/water slurry. EXTREMELY SLOWLY AND CAREFULLY , pour the reaction mixture onto the stirred ice. This is a highly exothermic and gas-evolving quench. Perform this in a walk-in fume hood.
-
Neutralization: Once the quench is complete and the temperature has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer with dichloromethane (3 x 1.5 L).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Expected Outcome: A light brown or off-white solid is obtained. Yields are typically >90%. This intermediate is often used directly in the next step.
Stage 3: Synthesis of this compound
The final stage involves the displacement of the 4-chloro group with an amino group via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Rationale
The electron-withdrawing nature of the quinoline nitrogen and the 3-carboxylate group activates the 4-position towards nucleophilic attack. Ammonia, or a source thereof, attacks the C4 carbon, leading to a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion to yield the final product.
Causality of Experimental Choices:
-
Ammonia Source: Using aqueous ammonium hydroxide in a sealed vessel under pressure and heat provides a high concentration of the ammonia nucleophile, driving the reaction to completion.
-
Solvent: A polar solvent like ethanol or N-methyl-2-pyrrolidone (NMP) is often used to ensure solubility of the starting material.[9][10] In this protocol, we use ethanol for its lower cost and easier removal.
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Moles | Equiv. | Quantity |
| Ethyl 4-chloroquinoline-3-carboxylate | 235.66 | 3.5 | 1.0 | 824.8 g |
| Ammonium Hydroxide (28-30%) | 35.05 | - | Excess | 3.5 L |
| Ethanol | 46.07 | - | - | 3.5 L |
| Deionized Water | 18.02 | - | - | For washing |
Procedure:
-
Reaction Setup: Charge a high-pressure stainless steel reactor with Ethyl 4-chloroquinoline-3-carboxylate (3.5 mol), ethanol (3.5 L), and concentrated ammonium hydroxide (3.5 L).
-
Heating: Seal the reactor and heat the mixture to 120-130 °C. The internal pressure will rise. Maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction by TLC or HPLC if possible.
-
Cooling and Isolation: Cool the reactor to room temperature. Vent any residual pressure carefully. A solid precipitate should be present.
-
Filtration: Filter the contents of the reactor. Wash the collected solid with a 1:1 mixture of cold ethanol/water, followed by cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a pure, crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 50 °C.
-
Expected Outcome: Yields for the amination step are typically in the range of 75-85%. The final product should be a white to pale-yellow crystalline solid.
References
-
Gould–Jacobs reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction . Organic Chemistry Portal. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers in Chemistry. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives . ResearchGate. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum . PLOS ONE. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation . Biotage. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. Available at: [Link]
-
Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC . National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum . ResearchGate. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . ACS Publications. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates . ResearchGate. Available at: [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC . National Center for Biotechnology Information. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
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Application Notes & Protocols: The Strategic Utility of Ethyl 4-Aminoquinoline-3-carboxylate in Modern Organic Synthesis
Introduction: The Quinoline Core and the Versatility of a Key Intermediate
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal framework for designing targeted therapeutics. Within the vast family of quinoline derivatives, Ethyl 4-aminoquinoline-3-carboxylate stands out as a particularly versatile and powerful building block.
This guide provides a comprehensive overview of the strategic use of this compound in organic synthesis. We will move beyond simple reaction lists to explore the underlying principles, the rationale behind procedural choices, and provide detailed, field-tested protocols for its application. The strategic placement of the amino group at the C4 position and the carboxylate at C3 allows for a diverse range of subsequent chemical transformations, making it a cornerstone intermediate for constructing fused heterocyclic systems with significant biological potential.
Core Synthetic Strategies and Mechanistic Insights
The synthetic power of this compound stems from the differential reactivity of its two key functional groups: the nucleophilic 4-amino group and the electrophilic 3-carboxylate group. This arrangement facilitates a variety of intramolecular and intermolecular reactions, leading to the rapid assembly of complex molecular architectures.
A primary synthetic route to this intermediate is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. The resulting 4-hydroxyquinoline ester can then be converted to the 4-chloro derivative and subsequently substituted with an amine to yield the target compound, or via other specialized routes.
The diagram below illustrates the principal pathways for derivatization, which form the basis of the protocols discussed in this guide.
Figure 1: Key synthetic transformations of this compound.
Application in the Synthesis of Fused Heterocyclic Systems
A major application of this intermediate is in the synthesis of fused quinoline heterocycles, which are actively explored as kinase inhibitors, anticancer agents, and antimicrobial compounds. The juxtaposition of the amino and ester groups is ideal for annulation reactions, where a third ring is constructed onto the quinoline core.
Synthesis of Pyrazolo[4,3-c]quinolinones
Pyrazolo[4,3-c]quinolinone derivatives are potent inhibitors of various kinases and have shown promise as anticancer agents. The synthesis leverages the 4-amino group as a nucleophile to form a hydrazine intermediate, which then undergoes intramolecular cyclization with the adjacent ester.
Protocol 1: Two-Step Synthesis of 1-Aryl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones
This protocol details the synthesis of a pyrazolo[4,3-c]quinolinone core, a scaffold investigated for its biological activities.
Step A: Diazotization and Reduction to Hydrazine
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. The acid protonates the amino group, making it soluble and preparing it for diazotization.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. This forms the highly reactive diazonium salt.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl. Add the diazonium salt solution dropwise to the SnCl₂ solution at 0 °C. This reduces the diazonium group to a hydrazine, which typically precipitates as a salt.
-
Work-up: Filter the resulting solid, wash with cold water, and dry under vacuum to yield Ethyl 4-hydrazinylquinoline-3-carboxylate hydrochloride.
Step B: Cyclocondensation with an Aldehyde and Oxidative Aromatization
-
Schiff Base Formation: Suspend the hydrazine hydrochloride (1.0 eq) and a substituted aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. This forms the hydrazone intermediate.
-
Cyclization: Cool the reaction mixture. The intramolecular cyclization onto the ester group often proceeds upon heating. In some cases, a base like sodium ethoxide can be used to facilitate the cyclization.
-
Oxidation (if required): Depending on the precise structure and reaction conditions, the resulting dihydropyrazolo-quinolinone may need to be oxidized to the fully aromatic pyrazolo[4,3-c]quinolinone. A mild oxidant like chloranil or simply exposure to air in a high-boiling solvent can achieve this.
-
Purification: Cool the reaction mixture, collect the precipitated solid by filtration, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, DMF | Good solubility for reactants and facilitates heating to reflux. |
| Catalyst | Acetic Acid | Protonates the aldehyde carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for both Schiff base formation and cyclization. |
| Expected Yield | 60-85% | Varies based on the aldehyde substituent. |
Application in the Synthesis of Bioactive Carboxamides
The ester group of this compound can be readily converted into a wide range of amides. This is a common strategy in drug discovery to modulate solubility, introduce new hydrogen bonding interactions, and tune the pharmacokinetic profile of a molecule.
Protocol 2: Synthesis of N-Benzyl-4-aminoquinoline-3-carboxamide
This protocol outlines a standard, two-step procedure for amide formation via saponification followed by peptide coupling. This method offers greater control and is more versatile than direct aminolysis.
Step A: Saponification to 4-Aminoquinoline-3-carboxylic Acid
-
Hydrolysis: Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify with 1M HCl until the pH is approximately 4-5. The carboxylic acid will precipitate out of the solution.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum. This yields 4-Aminoquinoline-3-carboxylic acid.
Step B: Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for the synthesis of quinoline-3-carboxamides.
Troubleshooting and Key Considerations
-
Solubility: The quinoline core, especially the carboxylic acid intermediate, can have poor solubility in common organic solvents. DMF, DMSO, or DMA are often required.
-
Competing Reactivity: When functionalizing the amino group, the ester can sometimes undergo undesired reactions if harsh bases or high temperatures are used. Protecting group strategies may be necessary for complex syntheses.
-
Purification: Products are often crystalline solids, making recrystallization an effective purification method. For more soluble or non-crystalline compounds, silica gel chromatography is standard, often requiring a mobile phase containing a small percentage of methanol or ammonia to prevent streaking.
-
Characterization: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compounds. Key NMR signals to monitor include the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new signals corresponding to the added substituents.
References
Application Note: Accelerated Synthesis of 4-Aminoquinoline Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution
For: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of antimalarial drugs. Traditional synthetic routes to these vital compounds often involve lengthy reaction times and harsh conditions. This application note provides a detailed protocol for the microwave-assisted synthesis of 4-aminoquinoline derivatives, a method that dramatically reduces reaction times, improves yields, and offers a greener synthetic alternative. We will delve into the mechanistic underpinnings of this synthetic approach, provide a step-by-step protocol, offer a comparative analysis with conventional heating methods, and present a troubleshooting guide for common experimental challenges.
Introduction: The Significance of 4-Aminoquinolines and the Advent of Microwave Synthesis
The 4-aminoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Its prominence is historically rooted in the development of potent antimalarial drugs like chloroquine and amodiaquine.[1] Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, making them a focal point of extensive research.[2]
The classical synthesis of 4-aminoquinolines typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline precursor and a suitable amine.[1][2] Conventional heating methods for this transformation often necessitate high temperatures and prolonged reaction times, sometimes spanning several hours to days.[1] This not only hampers the efficiency of drug discovery efforts but also raises concerns regarding energy consumption and the potential for thermal degradation of sensitive substrates.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating.[3][4] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[3][5] This rapid and uniform heating can also lead to higher product yields and improved purity profiles by minimizing the formation of byproducts.[3][4] For the synthesis of nitrogen-containing heterocycles like 4-aminoquinolines, microwave-assisted methods have proven to be particularly advantageous.[3][4]
Mechanistic Insight: The Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of 4-aminoquinolines from 4-chloroquinolines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which activates the C4 position towards nucleophilic attack. The general mechanism involves two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, leading to the formation of the final 4-aminoquinoline product.
Microwave irradiation accelerates this process through two primary mechanisms:
-
Thermal Effects: Microwaves cause efficient and rapid heating of polar solvents and reactants through dipolar polarization and ionic conduction. This leads to a significant increase in the kinetic energy of the molecules, thereby increasing the frequency and energy of collisions and accelerating the reaction rate.
-
Non-Thermal Effects (Specific Microwave Effects): While still a subject of some debate, non-thermal microwave effects are thought to arise from the direct interaction of the electromagnetic field with the molecules. This can lead to a lowering of the activation energy of the reaction and an increase in the pre-exponential factor in the Arrhenius equation, further enhancing the reaction rate beyond what would be expected from purely thermal effects.
The following diagram illustrates the general SNAr mechanism for the synthesis of a 4-aminoquinoline derivative.
Caption: General SNAr mechanism for 4-aminoquinoline synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a Representative 4-Aminoquinoline Derivative
This protocol details the synthesis of N-(2-((diethylamino)methyl)benzyl)-7-chloroquinolin-4-amine, a representative 4-aminoquinoline derivative.
Materials and Equipment
-
4,7-dichloroquinoline
-
o-(Diethylaminomethyl)benzylamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Microwave reactor (e.g., Biotage Initiator+, CEM Discover)
-
Microwave reaction vials (2-5 mL) with caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
The following workflow outlines the key steps in the microwave-assisted synthesis.
Caption: Experimental workflow for microwave-assisted synthesis.
-
Preparation of Reactants: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 eq.), o-(diethylaminomethyl)benzylamine (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMSO (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.[1][6]
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL) to the vial.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. The following table summarizes typical reaction times and yields for the synthesis of various 4-aminoquinoline derivatives using both techniques.
| Derivative | Conventional Heating Conditions | Yield (%) | Microwave Conditions | Yield (%) | Reference |
| N-aryl/alkyl-4-aminoquinolines | Reflux in ethanol or DMF, 12-24 h | 40-70 | 140-180 °C, DMSO, 20-30 min | 80-95 | [1] |
| Chloroquine analogue | 135-155 °C, neat, 2 h | ~50 | Not specified | Not specified | |
| Substituted 4-hydroxyquinolines | Diphenyl ether, 300 °C, 5 min (microwave) | 20-70 | Not applicable | Not applicable | [3] |
As evidenced by the data, microwave irradiation significantly reduces reaction times from hours to minutes while often providing superior yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Insufficient reaction temperature or time.- Inappropriate solvent.- Deactivated starting materials.- Ineffective base. | - Increase the reaction temperature in 10-20 °C increments.- Increase the reaction time.- Use a more polar, microwave-absorbent solvent like DMSO or DMF.- Ensure starting materials are pure and dry.- Use a stronger base if necessary (e.g., NaH), especially for less reactive amines.[1] |
| Formation of byproducts | - Reaction temperature is too high, leading to decomposition.- Presence of moisture or other impurities. | - Lower the reaction temperature.- Use anhydrous solvents and reagents.- Purify starting materials before use. |
| Incomplete reaction | - Insufficient microwave power.- Poor stirring.- Reactants are not fully dissolved. | - Ensure the microwave power is sufficient to maintain the target temperature.- Use an appropriate size stir bar for the reaction vial.- Choose a solvent in which the reactants are more soluble at the reaction temperature. |
| Charring of the reaction mixture | - Localized overheating ("hot spots").- Reaction temperature is too high. | - Ensure efficient stirring to promote even heat distribution.- Reduce the microwave power and/or the target temperature. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-aminoquinoline derivatives. This technique offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to leverage the power of microwave chemistry in the discovery and development of novel 4-aminoquinoline-based therapeutic agents.
References
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
-
Delgado F, Benítez A, Gotopo L and Romero AH (2025) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 13:1553975. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances. [Link]
-
Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry, 2007(36), 6118-6123. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. urfjournals.org [urfjournals.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-aminoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-aminoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.
I. Overview of the Primary Synthetic Pathway
The most established and versatile route to this compound involves a three-stage process. It begins with the Gould-Jacobs reaction to construct the core quinoline ring system, yielding a 4-hydroxy intermediate. This is followed by chlorination to activate the 4-position, and finally, a nucleophilic aromatic substitution (SNAr) to introduce the desired amino group.
Caption: The three-stage synthesis of this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during each stage of the synthesis.
Stage 1: Gould-Jacobs Reaction (Formation of Ethyl 4-hydroxyquinoline-3-carboxylate)
The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core but is notoriously sensitive to temperature.[3][4] It proceeds in two distinct phases: an initial condensation followed by a high-energy thermal cyclization.[5][6]
Q1: My initial condensation reaction between aniline and diethyl ethoxymethylenemalonate (DEEM) is slow or incomplete. What is the cause?
A1: Incomplete condensation is typically due to suboptimal reaction conditions.
-
Causality: The reaction is a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[6] For this to proceed efficiently, the reactants must be thoroughly mixed at an appropriate temperature, and the ethanol byproduct should ideally be removed to drive the equilibrium forward according to Le Châtelier's principle.
-
Solutions:
-
Temperature Control: Ensure the reaction mixture is maintained between 100-130 °C.[5] Below this range, the reaction rate is significantly slower.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion.[5]
-
Byproduct Removal: After the initial heating period (1-2 hours), applying a vacuum can effectively remove the ethanol formed, shifting the equilibrium towards the product.[5]
-
Monitoring: Track the disappearance of the aniline starting material using Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate before proceeding to the next step.
-
Q2: The thermal cyclization step results in a low yield and a significant amount of tar-like decomposition products. How can I fix this?
A2: This is the most critical and challenging step of the Gould-Jacobs reaction. The high activation energy required for the 6-electron electrocyclization often borders on the decomposition temperature of the product.[7]
-
Causality: The intramolecular cyclization requires temperatures exceeding 250 °C.[5] If the temperature is too low, the reaction stalls. If it's too high or maintained for too long, the starting materials and the quinolone product can polymerize or decompose, leading to charring.[7][8]
-
Solutions:
-
Method 1: High-Boiling Point Solvents (Conventional Heating):
-
Protocol: Use an inert, high-boiling solvent like Dowtherm A or mineral oil. These solvents act as a heat bath, allowing for uniform and controlled heating to the required temperature (typically 250-260 °C). This method has been shown to increase cyclization yields to as high as 95% in some cases.[7]
-
Caveat: These solvents can be difficult to remove from the reaction mixture during workup, often requiring vacuum distillation or extensive washing.[7]
-
-
Method 2: Microwave-Assisted Synthesis (Modern Approach):
-
Protocol: Microwave irradiation offers a significant advantage by enabling rapid and uniform heating to very high temperatures, drastically reducing reaction times and often minimizing byproduct formation.[5][8]
-
Optimization: As shown in the table below, both temperature and time are critical. A short reaction time at a very high temperature can provide the best yield by quickly overcoming the energy barrier before significant degradation occurs.
-
Safety: Reactions are performed in sealed microwave vials, leading to high pressures (e.g., 24 bar). Always use a dedicated microwave reactor with appropriate safety features.[8]
-
-
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Key Observation | Reference |
| 1 | 250 | 30 | 39 | Incomplete conversion of intermediate. | [8] |
| 2 | 300 | 2 | 37 | Good conversion, minimal degradation. | [8] |
| 3 | 300 | 5 | 47 | Optimal balance of conversion and stability. | [5],[8] |
| 4 | 300 | 10 | 28 | Product degradation observed at longer times. | [8] |
Q3: When using a substituted aniline, I obtain a mixture of regioisomers. How can I control the cyclization position?
A3: Regioselectivity is a known challenge in the Gould-Jacobs reaction.[7]
-
Causality: Cyclization can occur at either of the two ortho positions on the aniline ring. The outcome is governed by a combination of steric hindrance and the electronic effects of the substituents. Electron-donating groups generally favor cyclization, while bulky groups can hinder it at the adjacent position.[3][7]
-
Solutions:
-
Predictive Strategy: For meta-substituted anilines, cyclization generally occurs para to an electron-donating group and ortho to an electron-withdrawing group. However, mixtures are common.
-
Alternative Syntheses: If a specific regioisomer is required and the Gould-Jacobs reaction gives an inseparable mixture, consider alternative quinoline syntheses like the Conrad-Limpach or Friedländer synthesis, which offer different regiochemical control.[9][10]
-
Purification: If a mixture is formed, careful column chromatography or fractional crystallization may be required to separate the desired isomer.
-
Caption: Troubleshooting flowchart for the thermal cyclization step.
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This step converts the C4-hydroxyl group into a good leaving group (chloride), making it susceptible to nucleophilic attack.
Q4: The chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate is not going to completion. What should I do?
A4: Incomplete chlorination is often a matter of reaction conditions or reagent quality.
-
Causality: The reaction involves the activation of the quinolone oxygen by POCl₃, followed by chloride attack. The reaction must be driven to completion, as the starting material can be difficult to separate from the product.
-
Solutions:
-
Reagent Quality: Use freshly distilled or a new bottle of POCl₃. Over time, it can hydrolyze to phosphoric acid, which is ineffective.
-
Temperature and Time: The reaction is typically performed at reflux in a suitable solvent like toluene or dioxane, or even in neat POCl₃.[11][12] Ensure the reaction is heated for a sufficient duration (e.g., 1-3 hours), monitoring by TLC until the starting material is consumed.
-
Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Workup Caution: The workup is hazardous. The reaction mixture must be cooled and quenched very slowly by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. POCl₃ reacts violently with water.
-
Stage 3: Amination to Form Final Product
The final step is a nucleophilic aromatic substitution (SNAr) where an ammonia source displaces the 4-chloro substituent.
Q5: My final amination step to introduce the 4-amino group has a very low yield. How can I improve the conversion?
A5: The efficiency of this SNAr reaction depends heavily on the nucleophilicity of the ammonia source and the reaction conditions.[13][14]
-
Causality: The electron-withdrawing nature of the quinoline nitrogen and the C3-carboxylate group activates the C4-position towards nucleophilic attack. However, ammonia itself is a moderate nucleophile. Driving this reaction requires overcoming an energy barrier, often with heat and/or pressure.
-
Solutions:
-
Choice of Ammonia Source:
-
Aqueous/Alcoholic Ammonia: Heating the chloro-intermediate with a concentrated solution of ammonia in ethanol or water in a sealed tube or autoclave is a common method. This generates pressure and increases the reaction rate.
-
Ammonium Salts: Using ammonium hydroxide or an ammonium salt in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF at elevated temperatures (e.g., 120-140 °C) can also be effective.[15][16]
-
-
Base Addition: The reaction generates HCl as a byproduct, which can protonate the product's amino group, deactivating it. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) can neutralize the acid and improve yields.[12][16]
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.[14]
-
Microwave Assistance: As with the cyclization, microwave heating can significantly shorten reaction times (e.g., to 20-30 minutes) and improve yields for SNAr reactions on chloroquinolines.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes that avoid the harsh conditions of the Gould-Jacobs reaction?
A1: Yes, several modern methods exist, though they may have different substrate scopes. For instance, a three-step route starting from 2-aminobenzonitriles and 1,1,1-trichloro-4-ethoxybut-3-enone has been developed to access related ethyl 2-carboxylate-4-aminoquinolines.[13][14] Other strategies involve metal-catalyzed cyclization/annulation reactions.[13] However, the Gould-Jacobs pathway remains a robust and widely used method due to the commercial availability of the starting materials.
Q2: What is the primary mechanism of the Gould-Jacobs reaction?
A2: The mechanism involves two key steps. First, a nucleophilic addition-elimination reaction occurs where the aniline nitrogen attacks the β-carbon of DEEM, eliminating ethanol to form an enamine intermediate. The second, rate-limiting step is a thermal 6π-electrocyclization, followed by tautomerization to form the aromatic 4-hydroxyquinoline system.[3][6]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Q3: How should I purify the final product, this compound?
A3: Purification typically involves a combination of techniques. After an aqueous workup to remove any inorganic salts, the crude product can be purified by:
-
Column Chromatography: Using silica gel with a gradient elution system, often starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is highly effective for removing unreacted starting material and non-polar impurities.[16]
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure crystalline material.
IV. References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025, April 1). Retrieved January 5, 2026, from [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents - Springer. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, March 31). Retrieved January 5, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Publishing. (2018, February 23). Retrieved January 5, 2026, from [Link]
-
4-Hydroxyquinoline-3-carboxylic acid ethyl ester - Staigent Technologies. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation - Biotage. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]
-
4 - RSC Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - ScienceDirect. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC - NIH. (2015, October 16). Retrieved January 5, 2026, from [Link]
-
Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wikiwand.com [wikiwand.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Purification of Crude Ethyl 4-aminoquinoline-3-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 4-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind each purification technique, enabling you to optimize your experimental outcomes.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that govern its behavior during separation processes.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | 216.24 g/mol [1] | Standard for small organic molecules. |
| Polarity | Polar | Influences choice of chromatographic stationary and mobile phases. |
| pKa (Predicted) | ~5.76 (for a similar compound)[2] | The quinoline nitrogen is weakly basic, allowing for acid-base extraction techniques. The amino group is also basic. |
| Solubility | Generally soluble in organic solvents like ethanol and DMSO; limited solubility in water.[3] | Key for selecting appropriate recrystallization solvents. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization
Q1: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Excessive Solvent: The most common reason for low yield is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add the hot solvent in small portions until the solid just dissolves. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[4]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, you might perform a hot filtration. If the solution cools during this process, the product will crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the filtration and work quickly. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Q2: My this compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Introduce a seed crystal of pure this compound if available.
-
Allow for very slow cooling.
-
Column Chromatography
Q3: My this compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?
A3: Tailing is a common problem when purifying basic compounds like amines on silica gel, which is acidic.[6] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (1-2%), into your eluent system.[7][8] This will neutralize the acidic sites on the silica gel and allow your compound to move more freely.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[7]
-
Optimize Solvent System: Ensure your chosen solvent system provides an appropriate Rf value (typically 0.2-0.4 for the target compound on TLC) for good separation on the column.[9] A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.[8]
-
Q4: I'm not getting good separation between my product and a closely-eluting impurity. What can I do?
A4: Improving resolution in column chromatography requires careful optimization of several parameters.
-
Solution:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to separate compounds with similar polarities more effectively than an isocratic (constant solvent mixture) elution.[9]
-
Change the Solvent System: Sometimes, changing the composition of the mobile phase can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might improve the separation.[8]
-
Optimize Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid. This can lead to sharper bands and better separation.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best purification method for crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if the crude product is relatively pure (>90%) and a suitable solvent can be found. It is a simple and cost-effective method for removing small amounts of impurities.
-
Column Chromatography is more powerful for separating complex mixtures or when impurities have similar solubility to the product. It is highly effective but more time-consuming and requires more solvent.
-
Acid-Base Extraction can be a useful preliminary purification step to remove non-basic impurities. Given the basic nature of the quinoline nitrogen and the amino group, the compound can be protonated and extracted into an aqueous acidic phase, leaving neutral and acidic impurities in the organic phase. The aqueous phase can then be basified and the pure product extracted back into an organic solvent.
Q2: How do I perform an acid-base extraction for this compound?
A2: Here is a general protocol. Remember to test this on a small scale first.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The product will precipitate or can be extracted.
-
Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: How can I monitor the purity of my this compound?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample and to monitor the progress of a column chromatography separation.[6] A single spot on a TLC plate developed with an appropriate solvent system is an indication of purity.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A pure sample will show a single peak.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used to assess purity by identifying signals from impurities.[11] Quantitative NMR (qNMR) can be used for accurate purity determination.[12]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
IV. Experimental Protocols and Visualizations
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. A common starting point is a mixture of ethyl acetate and hexanes, with 1% triethylamine added to prevent tailing.[7][8]
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[9]
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Visual Workflow: Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
V. References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
National Institutes of Health. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Nacalai Tesque. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
-
PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
RSC Publishing. 4 - RSC Medicinal Chemistry. [Link]
-
ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
-
RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
PubChem. Ethyl quinoline-3-carboxylate. [Link]
-
ResearchGate. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]
-
PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
PubMed Central. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
PubMed. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]
-
Chemsrc. CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester. [Link]
-
PubChem. Ethyl 4-amino-8-fluoroquinoline-3-carboxylate. [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
Sources
- 1. This compound | C12H12N2O2 | CID 4570951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-(4-ethylanilino)quinoline-3-carboxylate CAS#: 449180-17-0 [chemicalbook.com]
- 3. Buy Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate (EVT-11995433) [evitachem.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Product Formation in Ethyl 4-Aminoquinoline-3-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-aminoquinoline-3-carboxylate and its precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, this document provides in-depth, cause-and-effect troubleshooting advice in a question-and-answer format to address the specific challenges and side product formations you may encounter.
The synthesis of the quinoline core, primarily through the Gould-Jacobs reaction, is a robust but demanding process.[1][2][3] High temperatures and reactive intermediates can often lead to a variety of side products that complicate purification and reduce yields. This guide will help you understand the mechanistic origins of these impurities and provide actionable strategies to optimize your reaction outcomes.
Section 1: Troubleshooting the Gould-Jacobs Reaction (Quinoline Core Synthesis)
The foundational step in this synthesis is the thermal cyclization of an aniline with a malonate derivative. This stage is the most common source of impurities. The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) to form the key intermediate, diethyl (anilinomethylene)malonate, which is then thermally cyclized.[1][4][5]
Q1: My reaction stalls after the initial condensation. I'm isolating a high percentage of the diethyl (anilinomethylene)malonate intermediate instead of the cyclized Ethyl 4-hydroxyquinoline-3-carboxylate. What is causing this incomplete cyclization?
Answer: This is the most frequently encountered issue and is almost always related to insufficient thermal energy to overcome the activation barrier of the intramolecular 6-electron cyclization.
Causality: The cyclization step is a pericyclic reaction that requires significant thermal energy. The intermediate, diethyl (anilinomethylene)malonate, is stable at lower temperatures, but at temperatures typically exceeding 240°C, it undergoes ring closure.[6] If the reaction temperature is too low or the heating time is too short, the reaction will stall at this intermediate stage.
Troubleshooting Strategies:
-
Verify Reaction Temperature: The thermal cyclization requires temperatures of 240-260°C . Heating on a standard hotplate may not provide uniform and sufficient heat.
-
Recommendation: Use a high-temperature heating mantle with a sand or oil bath for uniform heat distribution. High-boiling, inert solvents are essential for reaching these temperatures effectively.
-
-
Choice of Solvent: The solvent is not just a medium but a heat-transfer agent.
-
Optimize Reaction Time: While high temperature is key, prolonged heating can lead to degradation.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to establish the optimal heating time for your specific substrate. A time-course study is highly recommended.[8]
-
Data Summary: Impact of Temperature on Cyclization
| Entry | Temperature (°C) | Solvent | Time (min) | Intermediate Remaining | Desired Product Yield | Observations |
| 1 | 200 | Diphenyl Ether | 60 | >80% | <10% | Incomplete reaction |
| 2 | 250 | Diphenyl Ether | 30 | ~15% | ~80% | Good conversion |
| 3 | 250 | Diphenyl Ether | 90 | <5% | ~75% | Increased degradation/darkening |
| 4 | 280 | Diphenyl Ether | 30 | <5% | ~60% | Significant charring and side products |
Table data is illustrative and may vary based on the specific aniline substrate.
Q2: My starting aniline is substituted, and I'm getting a mixture of two quinoline isomers that are nearly impossible to separate by column chromatography. Why is this happening?
Answer: You are encountering a regioselectivity issue. When an asymmetrically substituted aniline (e.g., 3-methylaniline) is used, the cyclization can occur at either of the two inequivalent ortho positions (C2 or C6 of the aniline ring).
Causality: The Gould-Jacobs reaction's regioselectivity is governed by a combination of steric and electronic factors.[7]
-
Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position. A bulky substituent on the aniline will direct the cyclization away from itself.
-
Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho positions, but this effect is often secondary to steric hindrance.
Troubleshooting & Mitigation:
-
Predict the Major Isomer: Before starting, analyze the aniline substrate. Cyclization will favor the ortho position with the least steric bulk.
-
Forced Regioselectivity: In some cases, using a directing group that can be removed later or starting with a pre-functionalized aniline where one ortho position is blocked can force the reaction down a single pathway.
-
Advanced Purification: If a mixture is unavoidable, standard silica gel chromatography may be insufficient.
-
Recommendation: Consider preparative HPLC or fractional crystallization to separate the isomers. Derivatizing the mixture to change the physical properties of the isomers can sometimes facilitate separation.
-
Visualization of Regioselective Cyclization
Caption: Regioselectivity in the Gould-Jacobs reaction.
Q3: After the high-temperature cyclization, my reaction mixture is a dark, tarry mess with a very low yield of the desired product. What causes this severe degradation?
Answer: The formation of tar and dark coloration is a classic sign of thermal decomposition. The very conditions required to drive the cyclization can also degrade both the starting materials and the product if not carefully controlled.
Causality: At temperatures above 250°C, organic molecules, especially those with multiple functional groups, can undergo complex side reactions.
-
Decarboxylation: The ethyl carboxylate group can be lost as CO₂ and ethene, leading to the formation of 4-hydroxyquinoline.[8]
-
Polymerization: Reactive intermediates or the product itself can polymerize, leading to insoluble, high-molecular-weight materials (tar).
-
Oxidation: If the reaction is not maintained under an inert atmosphere (e.g., Nitrogen or Argon), trace oxygen can cause oxidative degradation at these high temperatures.
Troubleshooting Strategies:
-
Strict Temperature Control: Do not overshoot the target temperature. An increase of just 20-30°C can dramatically increase the rate of degradation. Use a calibrated thermometer and a reliable temperature controller.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
-
Minimize Reaction Time: As shown in the table above, extending the reaction time unnecessarily can decrease the yield by promoting side reactions. The goal is to find the "sweet spot" of maximum conversion with minimum degradation.
-
Microwave Synthesis: Consider using a dedicated microwave reactor. Microwave heating can rapidly reach the target temperature, often leading to shorter reaction times and cleaner products by minimizing the overall thermal stress on the molecules.[8][9]
Section 2: Issues in Chlorination and Amination Steps
Once the Ethyl 4-hydroxyquinoline-3-carboxylate core is successfully synthesized, it must be converted to the final 4-amino product. This typically involves chlorination of the 4-hydroxy group, followed by a nucleophilic aromatic substitution (SNAr) with an amine.[10][11]
Q4: During the final amination step with ammonia, I'm seeing incomplete conversion of my Ethyl 4-chloroquinoline-3-carboxylate intermediate. I'm also detecting a new side product identified by mass spectrometry as Ethyl 4-ethoxyquinoline-3-carboxylate. What is happening?
Answer: This issue points to two distinct problems: incomplete reaction and a competitive side reaction with the solvent.
Causality:
-
Incomplete Reaction: The SNAr reaction of the 4-chloroquinoline with an amine requires sufficient activation. The reaction may be too slow at the conditions you are using, or the amine may not be nucleophilic enough.
-
Solvent as a Nucleophile: If you are running the reaction in ethanol, the ethoxide ion (formed in small amounts or if a base is present) or ethanol itself can act as a nucleophile. It competes with your desired amine (ammonia) and attacks the electron-deficient C4 position, displacing the chloride and forming the 4-ethoxy side product. This has been observed in similar systems.[4]
Troubleshooting Strategies:
-
Optimize Amination Conditions:
-
Temperature & Pressure: These reactions are often performed under pressure in a sealed vessel to reach temperatures above the boiling point of the amine or solvent, which accelerates the reaction.
-
Catalyst: In some cases, a catalyst like copper (I) iodide (CuI) can facilitate the SNAr reaction.
-
-
Change the Solvent: This is the most critical step to prevent the 4-ethoxy side product.
-
Ensure Anhydrous Conditions: Any water present can hydrolyze the 4-chloro intermediate back to the 4-hydroxy starting material, reducing your yield. Use anhydrous solvents and dry glassware.
Visualization of Main vs. Side Reaction in Amination
Caption: Competing nucleophilic pathways during amination.
Section 3: General Protocols and Workflows
Protocol 1: General Procedure for the Gould-Jacobs Reaction
This is a representative protocol and must be adapted and optimized for specific substrates.
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-120°C for 1-2 hours.[5][6] The reaction can be monitored by TLC for the disappearance of the aniline.
-
Solvent Addition: Allow the mixture to cool slightly. Carefully add a high-boiling solvent (e.g., diphenyl ether, ~3-5 mL per gram of aniline) to the flask.
-
Cyclization: Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a sand bath to 250°C. Maintain this temperature and monitor the reaction by TLC or HPLC until the intermediate is consumed (typically 30-60 minutes).
-
Work-up: Allow the reaction to cool to room temperature. The product often precipitates. Add a non-polar solvent like hexane to dilute the reaction mixture and facilitate precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude Ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or a similar solvent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
CGS-9896 - Drug Synthesis Database. [Link]
-
Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3204-3217. [Link]
-
Romero, M., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389863. [Link]
-
Romero, M., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
-
Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. [Link]
-
RSC Medicinal Chemistry, Issue 4, 2021. [Link]
- CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
-
Biotage Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link]
-
Kappe, C. O., & Stadler, A. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]
-
Kappe, C. O., & Stadler, A. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]
-
Szychowski, J., & Turek, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5604. [Link]
-
López-García, F., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(19), 6299. [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Annang, F., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(13), 5595-5606. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Solomon, V. R., et al. (2012). Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 210-219. [Link]
-
Romero, M., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
-
Khan, I., et al. (2018). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of the Chemical Society of Pakistan, 40(4). [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Kumar, A., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Saudi Pharmaceutical Journal, 24(4), 453-458. [Link]
-
Charoensutthivarakul, S., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7597-7607. [Link]
-
The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials - The University of Liverpool Repository. [Link]
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- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CGS-9896-药物合成数据库 [drugfuture.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for Ethyl 4-aminoquinoline-3-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important quinoline derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust three-step sequence. This pathway begins with the construction of the quinoline core, followed by functional group manipulations to introduce the desired amino group at the C4 position. Understanding the nuances of each step is critical for optimizing reaction conditions and achieving high yields of the pure product.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental challenges you may encounter during the synthesis.
Step 1: Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate
Question 1: My Gould-Jacobs reaction has a very low yield, and I'm observing a significant amount of starting material (aniline derivative) in my crude product. What's going wrong?
Answer: This is a common issue often related to incomplete reaction or unfavorable equilibrium. Here’s a breakdown of potential causes and solutions:
-
Insufficient Temperature: The initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) requires heating, typically between 100-140°C. The subsequent thermal cyclization to the quinolone requires a much higher temperature, often around 250°C.[1][2] Ensure your reaction temperature is adequate for both stages.
-
Inefficient Water Removal: The initial condensation reaction produces ethanol and water. While ethanol is typically distilled off, residual water can hinder the reaction. If you are not using a high-boiling solvent like Dowtherm A or diphenyl ether, consider using a Dean-Stark apparatus to azeotropically remove water.
-
Sub-optimal Reaction Time: While the initial condensation can be relatively fast, the cyclization step may require a longer duration at high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Reagent Quality: Ensure your aniline derivative is pure and your EMME has not hydrolyzed. Old or improperly stored EMME can be a source of issues.
Question 2: I'm getting a mixture of isomers in my Gould-Jacobs reaction. How can I improve the regioselectivity?
Answer: When using a meta-substituted aniline, the cyclization can occur at either of the two ortho positions, leading to a mixture of 5- and 7-substituted quinolones.
-
Steric Hindrance: Bulky substituents on the aniline can favor cyclization at the less sterically hindered ortho position.
-
Electronic Effects: The electronic nature of the substituent on the aniline can influence the regioselectivity. Electron-donating groups can activate both ortho positions, potentially leading to mixtures.
-
Alternative Strategies: If regioselectivity remains a problem, consider alternative quinoline syntheses like the Conrad-Limpach or Combes synthesis, which may offer better control depending on your specific substrate.[4]
Step 2: Chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives a low yield of Ethyl 4-chloroquinoline-3-carboxylate.
Answer: Incomplete chlorination is a frequent challenge. Here are some optimization strategies:
-
Reaction Temperature and Time: The reaction typically requires heating. Refluxing in POCl₃ is a common procedure. Ensure the reaction is heated for a sufficient duration. Monitoring by TLC is crucial to determine the point of complete conversion.
-
Excess of POCl₃: Using a significant excess of POCl₃ can drive the reaction to completion. It often serves as both the reagent and the solvent.
-
Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can accelerate the reaction.
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is a standard procedure. Ensure the pH is carefully adjusted during work-up to ensure the product precipitates and is not lost in the aqueous layer.
Question 4: I'm observing significant charring and decomposition during the chlorination with POCl₃.
Answer: This indicates that the reaction conditions are too harsh.
-
Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
-
Solvent: While POCl₃ can be used as the solvent, for sensitive substrates, using an inert, high-boiling solvent like toluene or dioxane and a smaller excess of POCl₃ can be beneficial.[4]
Step 3: Amination of Ethyl 4-chloroquinoline-3-carboxylate
Question 5: The amination of my Ethyl 4-chloroquinoline-3-carboxylate is not going to completion, and I have a mixture of starting material and product.
Answer: The reactivity of the 4-chloroquinoline is generally high towards nucleophilic aromatic substitution (SNAr), but several factors can influence the outcome.
-
Ammonia Source: The choice of ammonia source is critical. Aqueous ammonia (ammonium hydroxide) or a solution of ammonia in an alcohol (e.g., methanol or ethanol) are commonly used. For less reactive substrates, using anhydrous ammonia in a sealed tube or an autoclave might be necessary.
-
Temperature and Pressure: These reactions often require elevated temperatures and are frequently carried out in a sealed vessel to maintain pressure and increase the concentration of ammonia.
-
Solvent: Protic solvents like ethanol or isopropanol are often used. In some cases, a polar aprotic solvent like DMF or DMSO can enhance the reaction rate.[5]
-
Catalysis: While often not necessary, in some challenging cases, the addition of a copper catalyst (Ullmann condensation) can facilitate the amination.
Question 6: I am observing the formation of a significant amount of a side product which I suspect is the 4-hydroxyquinoline. What is causing this?
Answer: This is a classic example of a competing hydrolysis reaction.
-
Water Content: The presence of water in your reaction mixture can lead to the hydrolysis of the 4-chloro group back to the 4-hydroxy functionality. Ensure you are using dry solvents and reagents. If using aqueous ammonia, the equilibrium might favor the hydrolysis product at high temperatures.
-
Reaction Time: Prolonged reaction times, especially at high temperatures in the presence of water, will increase the likelihood of hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed.
III. Frequently Asked Questions (FAQs)
Q1: What is the key difference between the Gould-Jacobs and the Conrad-Limpach synthesis for preparing the quinoline core?
A1: The primary difference lies in the initial reaction between the aniline and the β-dicarbonyl compound. In the Gould-Jacobs reaction , an aniline is reacted with an ethoxymethylenemalonate ester. The reaction proceeds through an initial Michael-type addition followed by cyclization.[6] In the Conrad-Limpach synthesis , an aniline is reacted with a β-ketoester (like ethyl acetoacetate). At lower temperatures, the reaction favors the formation of a β-aminoacrylate (kinetic product), which then cyclizes to a 4-quinolone. At higher temperatures, the reaction can favor the formation of a β-ketoanilide (thermodynamic product), which leads to a 2-quinolone (the Knorr product).[2]
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. Visualizing the spots under a UV lamp is usually effective for these aromatic compounds.
Q3: What are the best practices for purifying the final product, this compound?
A3: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-140°C for 1-2 hours. Ethanol will distill off during this period.
-
Cyclization: To the hot reaction mixture, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Increase the temperature to 240-250°C and maintain for 30-60 minutes. The reaction mixture will typically darken.[1]
-
Work-up: Allow the reaction mixture to cool to below 100°C. Carefully add hexane or toluene to precipitate the product. The solid product is then collected by vacuum filtration and washed with the same solvent to remove the high-boiling solvent.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography if necessary.
Protocol 2: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
-
Reaction Setup: In a fume hood, suspend Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (around 105-110°C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from ethanol.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in ethanol or isopropanol.
-
Amination: Add an excess of concentrated ammonium hydroxide (e.g., 28-30% aqueous solution) or a saturated solution of ammonia in ethanol.
-
Reaction: Seal the vessel and heat it to 120-150°C for 6-12 hours. The pressure inside the vessel will increase, so ensure appropriate safety precautions are taken.
-
Work-up: After cooling the reaction vessel to room temperature, carefully open it in a fume hood. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Isolation and Purification: The crude product can be collected by filtration or extracted with an organic solvent like ethyl acetate after basifying the aqueous solution. Recrystallization from ethanol is a common purification method.
V. Optimization of Reaction Parameters
The following table summarizes key reaction parameters that can be optimized for each step of the synthesis.
| Step | Parameter | Typical Range | Considerations |
| 1. Gould-Jacobs | Temperature | 120-140°C (Condensation), 240-260°C (Cyclization) | Insufficient temperature leads to low conversion; excessive temperature can cause decomposition. |
| Solvent | Dowtherm A, Diphenyl Ether | High-boiling, inert solvents are crucial for the high-temperature cyclization. | |
| 2. Chlorination | Reagent | POCl₃, SOCl₂ | POCl₃ is more common; SOCl₂ can also be used. |
| Temperature | 100-110°C (Reflux) | Higher temperatures can lead to charring. | |
| 3. Amination | Ammonia Source | NH₄OH, NH₃ in alcohol | The choice depends on the reactivity of the substrate and the desired reaction conditions. |
| Temperature | 120-160°C | Higher temperatures are often required to drive the reaction to completion in a sealed system. |
VI. Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
VII. References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]
-
Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 40(7), 889-891.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Frontiers in Chemistry. (2020). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (2018). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ResearchGate. (2021). Optimization of Reaction Conditions for Direct Amination. [Link]
-
ResearchGate. (2017). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. [Link]
-
ResearchGate. (2016). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. [Link]
-
PMC. (2020). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PMC. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Frontiers in Chemistry. (2020). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
PMC. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
ARKAT USA, Inc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
ResearchGate. (2010). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of Ethyl 4-aminoquinoline-3-carboxylate
Welcome to the technical support guide for Ethyl 4-aminoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant hurdle of this compound's limited aqueous solubility. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility is rooted in the molecule's inherent physicochemical properties. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic and rigid.[1] This structure leads to strong intermolecular forces within the solid crystal lattice, requiring significant energy to break apart for dissolution to occur.[2] While the amino and ester groups add some polarity, the large, non-polar aromatic surface area dominates, making it energetically unfavorable for polar water molecules to effectively solvate the compound.
Q2: What are the essential physicochemical properties I should consider before starting my experiments?
A2: Understanding the basic properties of your compound is the first step in designing a successful solubilization strategy. Key parameters for this compound are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Chemical Nature | Weakly basic | [1][2][4] |
| Key Functional Groups | Quinoline Nitrogen (basic), 4-Amino group (basic), Ethyl Ester (hydrolyzable) | [3] |
The presence of the basic 4-amino group and the quinoline nitrogen is the most critical factor to exploit for solubility enhancement, as these sites can be protonated in acidic conditions.[2]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step guidance for common solubility issues encountered in the lab.
Scenario 1: The compound fails to dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).
This is the most common starting problem. Direct addition of the powder to a neutral buffer will likely result in a suspension, not a true solution.
Primary Strategy: pH Adjustment
-
Scientific Rationale: As a weak base, this compound can be converted into a more soluble salt form by protonating the 4-amino group.[1][2] This is achieved by lowering the pH of the solvent. The resulting positively charged ammonium salt interacts much more favorably with polar water molecules.
-
Troubleshooting Decision Workflow:
Caption: Decision workflow for using pH adjustment.
-
Protocol 1: Dissolution in an Acidic Buffer
-
Determine Target pH: To ensure protonation, aim for a pH at least 1-2 units below the pKa of the most basic functional group. While an experimental pKa is best, a starting pH of 4.0-5.0 is a reasonable choice for many quinoline derivatives.[4]
-
Buffer Selection: Choose a buffer system with adequate capacity in your target pH range (e.g., acetate or citrate buffers).
-
Preparation: a. Weigh the required amount of this compound powder. b. Add a small volume of the acidic buffer. c. Agitate the mixture. Use of a vortex mixer or sonication bath can significantly accelerate dissolution. d. Once dissolved, you can adjust the volume to reach the final desired concentration.
-
Verification: Ensure the final solution is clear and free of visible particulates.
-
Scenario 2: A DMSO stock solution precipitates upon dilution into an aqueous buffer.
This phenomenon, often called "crashing out," is a frequent issue when using organic co-solvents.
Primary Strategy: Co-Solvent System Optimization
-
Scientific Rationale: The compound is highly soluble in a polar aprotic solvent like DMSO. However, when this stock is diluted into a large volume of aqueous buffer, the percentage of the organic co-solvent drops dramatically.[4] The resulting solvent system is now predominantly water, which cannot maintain the solubility of the hydrophobic compound, leading to precipitation.[4]
-
Protocol 2: Preparing and Using a Co-Solvent Stock Solution
-
Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Dilution Technique (Crucial): a. Vigorously vortex or stir the aqueous buffer while slowly adding the DMSO stock solution dropwise. b. Never add the aqueous buffer to the DMSO stock, as this will cause immediate precipitation.
-
Final Concentration: The key is to keep the final concentration of the organic co-solvent as low as possible to avoid artifacts in biological assays. For cell-based experiments, the final DMSO concentration should typically be <0.5%, and often <0.1%.[4]
-
Troubleshooting:
-
If precipitation still occurs, lower the final concentration of the compound.
-
Consider using a different co-solvent. Some systems may tolerate ethanol or polyethylene glycol (PEG 400) better than DMSO.
-
-
-
Comparative Data: Common Co-Solvents
| Co-Solvent | Properties | Typical Final Conc. |
| DMSO | High solubilizing power, polar aprotic | < 0.5% |
| Ethanol | Less toxic than DMSO, polar protic | < 1% |
| PEG 400 | Low volatility and toxicity, viscous | 1-5% |
| DMF | High boiling point, polar aprotic | < 0.5% |
Scenario 3: Higher aqueous concentration is needed than pH or co-solvents can achieve.
For applications requiring higher concentrations in a purely aqueous system, more advanced formulation techniques are necessary.
Advanced Strategy: Cyclodextrin Complexation
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity. This complex shields the hydrophobic part of the molecule from water, presenting a new, larger molecule with a hydrophilic exterior, thereby increasing its apparent water solubility.[5]
-
Mechanism of Action:
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add an excess of this compound powder to the HP-β-CD solution.
-
Equilibration: Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach equilibrium for complex formation.
-
Separation: After equilibration, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: The concentration of the solubilized compound in the clear filtrate should be determined using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
-
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Note: While the full text indicates a future publication date, the information is currently accessible and relevant.
Sources
Stability of Ethyl 4-aminoquinoline-3-carboxylate under different conditions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of Ethyl 4-aminoquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just answers, but the underlying principles to help you make informed decisions in your experiments.
Troubleshooting Guide: Degradation and Instability Issues
Encountering unexpected results? Your sample of this compound may be degrading. This guide addresses common stability issues, their root causes, and how to investigate them.
Issue 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis
You've prepared a stock solution or a formulation, and over time, you observe a decrease in the main peak area for this compound, often accompanied by the emergence of new, unidentified peaks.
-
Potential Cause 1: Hydrolysis of the Ethyl Ester. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-aminoquinoline-3-carboxylic acid.
-
Scientific Rationale: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This is a common degradation pathway for many ester-containing drug molecules.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. Unbuffered solutions, especially in protic solvents like water or methanol, can have their pH shift over time.
-
Forced Degradation Study: To confirm pH-dependent degradation, set up a small-scale forced degradation study. Prepare solutions in buffers at different pH values (e.g., pH 2, pH 7, pH 9) and monitor the compound's purity by HPLC over a set period (e.g., 0, 4, 8, 24 hours) at a controlled temperature.
-
Structure Confirmation: If possible, use LC-MS to determine the mass of the primary degradant. If the mass corresponds to the hydrolyzed acid (M-28, loss of ethylene), this confirms hydrolysis.
-
-
-
Potential Cause 2: Oxidation. The aminoquinoline core, particularly the amino group, can be susceptible to oxidation, leading to colored degradants.
-
Scientific Rationale: Aromatic amines can undergo oxidation to form various products, including nitroso, nitro, and polymeric species. This process can be accelerated by exposure to air (oxygen), trace metal ions, or light.
-
Troubleshooting Steps:
-
Visual Inspection: Have your solutions changed color (e.g., turned yellow or brown)? Color change is a strong indicator of oxidative degradation.
-
Inert Atmosphere: Prepare a fresh solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere and compare its stability to a sample stored under normal atmospheric conditions.
-
Antioxidant Addition: For formulation development, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to a test sample to see if it prevents degradation.
-
-
Experimental Workflow: Diagnosing Instability
Below is a generalized workflow for systematically diagnosing the root cause of instability for this compound.
Caption: A systematic workflow for troubleshooting the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For short-term storage, high-purity DMSO or ethanol are generally suitable. For long-term storage (weeks to months), DMSO is often preferred as it is aprotic and less likely to participate in hydrolysis. However, always verify compatibility with your specific assay. For aqueous buffers, it is recommended to prepare the stock in DMSO and then dilute it into the aqueous buffer immediately before use to minimize hydrolysis.
Q2: How should I store the solid powder and my stock solutions?
-
Solid Powder: Store in a tightly sealed container, protected from light (e.g., in an amber vial), at -20°C. It is also good practice to store it in a desiccator to protect it from moisture.
-
Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. If stored in a clear vial, wrap it in aluminum foil.
Q3: My solution turned yellow/brown upon storage. What happened and is it still usable?
A color change to yellow or brown is a strong indicator of oxidative degradation. The quinoline ring system and the amino group are susceptible to oxidation, which can lead to the formation of colored byproducts. While the compound may still show a major peak in HPLC, the presence of these impurities can interfere with your experiments, especially in cell-based assays or sensitive biochemical assays. It is strongly recommended to use a fresh, colorless solution for the best quality data.
Q4: I need to heat my solution for my experiment. How stable is this compound to heat?
Thermal stability is concentration and matrix-dependent. In the solid state, the compound is likely stable at moderate temperatures. However, in solution, heating will accelerate degradation, particularly hydrolysis. If heating is necessary, you should perform a preliminary experiment to determine its stability under your specific conditions (solvent, pH, temperature, and duration of heating).
-
Self-Validating Protocol: Thermal Stability Check
-
Prepare your solution as intended for your experiment.
-
Take an initial sample (T=0) and analyze its purity by HPLC.
-
Heat the solution at the target temperature for the required duration.
-
Take a final sample (T=final) and analyze its purity by HPLC.
-
Compare the chromatograms. A significant decrease (>5%) in the main peak area or the appearance of new peaks indicates instability.
-
Q5: Is this compound sensitive to light?
Quinoline derivatives are often photosensitive. The aromatic ring system can absorb UV light, leading to photochemical degradation.
-
Scientific Rationale: Absorption of photons can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways like oxidation or rearrangement.
-
Best Practices: Always handle the solid and its solutions in low-light conditions. Use amber vials or wrap clear vials and flasks in aluminum foil to protect them from light, especially during long-term storage or lengthy experiments.
Summary of Stability Liabilities and Mitigation Strategies
| Potential Issue | Key Functional Group | Conditions to Avoid | Recommended Mitigation Strategy |
| Hydrolysis | Ethyl Ester | Strong acids (pH < 4), Strong bases (pH > 8), Prolonged exposure to aqueous media | Use aprotic solvents (DMSO) for stock solutions. Prepare aqueous solutions fresh. Use buffers around neutral pH (6-7.5) if possible. |
| Oxidation | Aromatic Amine, Quinoline Ring | Air (Oxygen), Trace metal ions, Light | Store solid and solutions under an inert atmosphere (N₂ or Ar). Use high-purity, de-gassed solvents. Protect from light. |
| Photodegradation | Quinoline Ring System | Direct sunlight, UV light, Prolonged exposure to ambient lab light | Store and handle in amber glass vials or foil-wrapped containers. Minimize light exposure during experiments. |
References
Note: Specific, quantitative stability studies for this compound are not widely available in the public domain. The guidance provided is based on general chemical principles and expertise in handling similar molecular scaffolds.
Technical Support Center: Troubleshooting the Synthesis of 4-Aminoquinolines
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This versatile scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital compounds. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Classical Synthetic Routes - Issues & Solutions
The traditional methods for constructing the 4-aminoquinoline core, while well-established, often present unique challenges. This section focuses on troubleshooting two of the most common classical syntheses: the Conrad-Limpach-Knorr and Camps cyclization reactions.
Conrad-Limpach-Knorr Synthesis
This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which can then be converted to 4-aminoquinolines.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach reaction is giving me a mixture of 4-hydroxy and 2-hydroxyquinoline isomers. How can I improve the regioselectivity for the desired 4-hydroxyquinoline?
A1: This is a classic challenge in Conrad-Limpach-Knorr synthesis, and the outcome is highly dependent on reaction temperature.[8][9]
-
Causality: The reaction proceeds through two competing pathways. At lower temperatures (kinetic control), the aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the desired 4-hydroxyquinoline.[8][9] At higher temperatures (thermodynamic control, ~140°C or above), the reaction favors the formation of a more stable β-keto anilide intermediate via attack at the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline isomer (the Knorr product).[8]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a moderate reaction temperature during the initial condensation step, typically at or near room temperature, to favor the kinetic product.[9]
-
Catalyst: The use of an acid catalyst, such as a few drops of concentrated sulfuric acid, can facilitate the initial condensation.[10]
-
Stepwise Procedure: Isolate the intermediate Schiff base (an alkyl β-arylaminocrotonate) before proceeding to the high-temperature cyclization step. This ensures the desired initial condensation has occurred before cyclization.
-
Q2: The yields for my thermal cyclization step in the Conrad-Limpach synthesis are consistently low (<30%). What can I do to improve this?
A2: The thermal cyclization is often the most demanding step of this synthesis.
-
Causality: This step requires significant thermal energy (~250°C) to overcome the activation barrier for the electrocyclic ring closure.[7] Performing this step without a suitable solvent can lead to decomposition and reduced yields.[7]
-
Troubleshooting Steps:
-
High-Boiling Point Inert Solvent: The use of a high-boiling point, inert solvent is crucial. Mineral oil was an early solution that significantly improved yields.[7] Other effective solvents to consider are Dowtherm A, 1,2,4-trichlorobenzene, or 2-nitrotoluene, as they can facilitate reaching the required high temperatures while minimizing side reactions.[10]
-
Solvent Screening: A systematic screening of high-boiling point solvents is recommended to find the optimal medium for your specific substrate.[10] The yield generally improves with higher-boiling solvents.[10]
-
Camps Cyclization
The Camps cyclization is another valuable method that transforms an o-acylaminoacetophenone into hydroxyquinolines using a base.[11]
Frequently Asked Questions (FAQs)
Q1: My Camps cyclization is producing a mixture of two different hydroxyquinoline isomers. How can I control the product distribution?
A1: The formation of two isomers is an inherent feature of the Camps cyclization, and their relative ratio is influenced by the reaction conditions and the structure of the starting material.[11]
-
Causality: The cyclization can proceed via two different intramolecular aldol-type condensations, leading to the formation of quinolin-2(1H)-ones, quinolin-4(1H)-ones, or a mixture of both.[12]
-
Troubleshooting Steps:
-
Base and Solvent System: The choice of base and solvent can influence the product ratio. Experiment with different bases (e.g., sodium hydroxide, potassium hydroxide) and solvent systems (e.g., alcoholic alkali) to optimize for your desired isomer.[12]
-
Substituent Effects: The electronic and steric nature of the substituents on your starting o-acylaminoacetophenone will play a significant role in directing the cyclization. A thorough analysis of your substrate's structure can help predict the likely major product.
-
Q2: I am observing incomplete cyclization in my Camps reaction. What factors should I investigate?
A2: Incomplete reaction can often be attributed to the reaction conditions not being optimal for your specific substrate.
-
Causality: The cyclization is a base-mediated intramolecular reaction. The strength of the base and the reaction temperature are critical parameters that need to be sufficient to promote the desired transformation.
-
Troubleshooting Steps:
-
Stronger Base: Consider using a stronger base, such as sodium ethoxide in ethanol, to facilitate the deprotonation and subsequent cyclization.
-
Increased Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier for the cyclization.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Section 2: Modern Synthetic Approaches - Navigating the Nuances
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of 4-aminoquinolines.[13][14][15][16] However, these reactions are not without their own set of challenges.
Buchwald-Hartwig Amination
This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide (or pseudohalide), in this case, a 4-haloquinoline.[15][16]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a 4-chloroquinoline is sluggish and gives low yields. What are the most critical parameters to optimize?
A1: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Buchwald-Hartwig aminations.[17] Therefore, careful optimization of the catalytic system is paramount.
-
Causality: The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-limiting step.[17] The choice of ligand is critical to facilitate this challenging step.
-
Troubleshooting Steps:
-
Ligand Selection: For aryl chlorides, bulky, electron-rich phosphine ligands are generally required. Consider ligands such as XPhos, SPhos, or BrettPhos, which have been specifically designed for challenging couplings.[15][18] A screening of different ligands is often necessary to identify the optimal one for your specific substrate combination.[18]
-
Palladium Precursor: Using a well-defined palladium precatalyst can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[17]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored, though this may require a more active catalytic system or higher temperatures.
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[19] Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product in my Buchwald-Hartwig reaction. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
-
Causality: This side reaction can occur through various pathways, including β-hydride elimination from the palladium-amido intermediate.[16]
-
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Bidentate ligands like BINAP or DPPF were early developments that helped suppress some side reactions.[16] Experimenting with different ligands from the sterically hindered biarylphosphine class is also recommended.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway relative to the desired coupling.
-
Amine Equivalents: Using a slight excess of the amine can sometimes help to push the equilibrium towards the desired product.
-
Section 3: Purification and Characterization
Q1: I am having difficulty purifying my 4-aminoquinoline product by column chromatography. It seems to be streaking on the silica gel.
A1: The basic nature of the amino group on the quinoline ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Causality: The lone pair of electrons on the nitrogen atom can interact with the silanol groups on the surface of the silica gel.
-
Troubleshooting Steps:
-
Basified Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 1-2%), to the eluent system. This will compete with your product for binding to the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase chromatography (e.g., C18) can be an effective alternative for purifying basic compounds.
-
Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. Consider an acid-base extraction to remove non-basic impurities before chromatography.[20]
-
Visualization of Synthetic Workflows
General Workflow for 4-Aminoquinoline Synthesis
Caption: Overview of key synthetic pathways to 4-aminoquinolines.
Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Data Summary
| Synthetic Method | Common Starting Materials | Key Challenges | Potential Solutions |
| Conrad-Limpach-Knorr | Anilines, β-ketoesters | Isomer formation, low cyclization yield | Temperature control, use of high-boiling inert solvents |
| Camps Cyclization | o-Acylaminoacetophenones | Isomer formation, incomplete reaction | Optimization of base/solvent system, increased temperature |
| Buchwald-Hartwig Amination | 4-Haloquinolines, Amines | Low reactivity of aryl chlorides, hydrodehalogenation | Bulky phosphine ligands, optimization of base and solvent |
References
-
Camps quinoline synthesis - Wikipedia. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS - The University of Liverpool Repository. Available at: [Link]
-
(PDF) Camps Reaction and Related Cyclizations - ResearchGate. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. Available at: [Link]
-
Mechanisms of Camps' cyclization. - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Conrad-Limpach Reaction.
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. Available at: [Link]
-
Radical cyclization - Wikipedia. Available at: [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
-
4-Aminoquinoline - Wikipedia. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Catalyst Selection for Ethyl 4-aminoquinoline-3-carboxylate Synthesis
Welcome to the technical support resource for the synthesis of Ethyl 4-aminoquinoline-3-carboxylate and related quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions to common experimental hurdles, and a deeper understanding of the underlying chemical principles. As Senior Application Scientists, our goal is to empower you to optimize your synthetic routes for higher efficiency, purity, and scalability.
The synthesis of the quinoline core is a cornerstone of medicinal chemistry, with the Friedländer annulation being one of the most direct and versatile methods.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl acetoacetate, to form the desired quinoline scaffold.[1] The choice of catalyst is paramount and directly influences reaction yield, purity, and conditions. This guide focuses on navigating the complexities of catalyst selection for this critical transformation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection and reaction strategy for quinoline synthesis via Friedländer annulation.
Q1: What are the primary classes of catalysts used for the Friedländer synthesis, and what are their general characteristics?
A1: Catalysts for the Friedländer synthesis can be broadly categorized into acids, bases, and modern transition-metal or nanocatalyst systems.
-
Acid Catalysts: These are the most traditional and widely used. They can be Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) or Lewis acids (e.g., ZnCl₂, Ceric Ammonium Nitrate).[2][3] They function by activating the carbonyl group of the α-methylene compound, facilitating the initial aldol condensation step.[1]
-
Base Catalysts: Bases like KOH or NaOH can also be used.[2] They operate by deprotonating the α-methylene compound to form an enolate, which then attacks the carbonyl group of the 2-aminoaryl ketone.[1]
-
Modern Catalytic Systems: Recent research has focused on developing more efficient and environmentally friendly catalysts. These include:
-
Transition-Metal Catalysts: Systems based on palladium, copper, nickel, and gold can offer high yields under milder conditions.[4][5]
-
Heterogeneous & Nanocatalysts: Solid-phase catalysts like zeolites, montmorillonite K-10, and various magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) are gaining prominence.[6][7] Their primary advantages are ease of separation from the reaction mixture and potential for recyclability, which is crucial for green chemistry and industrial scale-up.[2][8]
-
Ionic Liquids: These can act as both the solvent and the catalyst, often leading to high yields under solvent-free conditions.[9]
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice depends on your experimental priorities, such as scale, purity requirements, and process economics.
-
Homogeneous catalysts (e.g., p-TsOH, ZnCl₂) are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions due to the absence of mass transfer limitations.[2] However, their removal from the final product can be challenging, often requiring aqueous workups or extensive chromatography, which can be problematic for large-scale synthesis.[2]
-
Heterogeneous catalysts (e.g., zeolites, polymer-supported acids) exist in a different phase.[6] Their main advantage is the ease of separation—typically by simple filtration—which simplifies product purification and allows for catalyst recycling.[2] This makes them highly desirable for sustainable and cost-effective industrial processes.[8]
Caption: Catalyst selection workflow based on experimental priorities.
Q3: What is the underlying mechanism of the acid-catalyzed Friedländer annulation?
A3: The reaction proceeds through a two-stage sequence: an initial intermolecular condensation followed by an intramolecular cyclization and dehydration.[1]
-
Aldol-type Condensation: The acid catalyst activates the carbonyl of the β-keto ester (e.g., ethyl acetoacetate), making it more electrophilic. The amino group of the 2-aminoaryl ketone then attacks the activated carbonyl, but the more favorable pathway is the condensation between the enol form of the keto ester and the protonated carbonyl of the 2-aminoaryl ketone.
-
Dehydration: The resulting aldol adduct readily loses a molecule of water to form an α,β-unsaturated intermediate.
-
Intramolecular Cyclization (Michael Addition): The nucleophilic amino group attacks the β-carbon of the unsaturated system in an intramolecular fashion, forming a new six-membered ring.
-
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.
Caption: Simplified mechanism of acid-catalyzed Friedländer annulation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to diagnose the cause.
Possible Causes & Solutions:
-
Reagent Quality & Stoichiometry:
-
Action: Verify the purity of your starting materials (2-aminoaryl ketone and ethyl acetoacetate). Contaminants can inhibit the catalyst or lead to side reactions.[10] Ensure reagents, especially catalysts like Lewis acids, are anhydrous if required. Confirm that the stoichiometry is correct; typically a slight excess (1.1-1.2 equivalents) of the methylene compound is used.[2]
-
-
Inefficient Catalysis or Catalyst Inactivation:
-
Action (Catalyst Screening): The chosen catalyst may not be optimal for your specific substrates. If using a standard catalyst like p-TsOH with low success, consider screening others. Ceric ammonium nitrate (CAN) has been shown to be effective at room temperature.[3] For difficult substrates, stronger Lewis acids or modern nanocatalysts might be necessary.[7][9]
-
Action (Catalyst Loading): Optimize the catalyst loading. Typically, 10 mol% is a good starting point, but this can be adjusted.[3][10] Too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes promote side reactions.
-
-
Suboptimal Reaction Conditions (Temperature & Time):
-
Action: The reaction may be incomplete. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[10] While classical methods often require high temperatures (150-220 °C), many modern catalysts work under milder conditions (e.g., 60-100 °C).[2][7] If no reaction is observed, incrementally increase the temperature. Conversely, if many side products appear, the temperature may be too high. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[9]
-
-
Solvent Effects:
-
Action: The choice of solvent is critical. While some high-yielding procedures are performed under solvent-free conditions, solvents like ethanol, toluene, or DMF are common.[9][11] If your reaction is failing in one solvent, try another. Some modern protocols have even reported excellent yields in water without any added catalyst.[9]
-
Caption: Troubleshooting workflow for optimizing reaction yield.
Problem 2: Formation of Significant Impurities or Side Products
The presence of multiple spots on a TLC plate indicates side reactions are occurring.
Possible Causes & Solutions:
-
Self-Condensation of the Ketone:
-
Cause: Under harsh acidic or basic conditions, the α-methylene ketone (e.g., ethyl acetoacetate) can undergo self-condensation (an aldol reaction).[1]
-
Solution: Employ milder reaction conditions. Switch to a catalyst that operates at a lower temperature, such as molecular iodine or certain nanocatalysts.[7][10] Running the reaction at a slightly lower temperature for a longer duration can also favor the desired product.
-
-
Reaction Temperature is Too High:
-
Cause: Excessive heat can cause decomposition of starting materials or the final product, leading to tar formation.[9]
-
Solution: Systematically lower the reaction temperature. Determine the lowest effective temperature for the reaction by monitoring with TLC.
-
-
Incorrect Choice of Catalyst:
-
Cause: Some highly aggressive catalysts (e.g., concentrated H₂SO₄) can promote undesired pathways.
-
Solution: Switch to a milder or more selective catalyst. Heterogeneous catalysts, like zeolites or polymer-supported acids, can sometimes offer higher selectivity due to shape-selective constraints within their pores.[2] Ceric ammonium nitrate is also known for its efficiency under mild conditions.[3]
-
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems reported for the Friedländer synthesis of quinolines, providing a starting point for your catalyst selection process.
| Catalyst System | Type | Typical Conditions | Typical Yield (%) | Key Advantages | Reference(s) |
| p-TsOH | Homogeneous (Brønsted Acid) | 10 mol%, Toluene, Reflux | 77-95% | Inexpensive, readily available. | [2] |
| ZnCl₂ | Homogeneous (Lewis Acid) | Stoichiometric or catalytic | 78-85% | Effective Lewis acid. | [2][6] |
| **Iodine (I₂) ** | Homogeneous | 10 mol%, 80-100 °C, Solvent-free | ~90% | Mild, metal-free conditions. | [10] |
| Amberlyst-15 | Heterogeneous (Solid Acid) | Reflux in Ethanol | Good to High | Recyclable, easy separation. | [6] |
| Fe₃O₄@SiO₂-SO₃H | Heterogeneous (Nanocatalyst) | 0.07 mg, 60 °C, Ethanol | 68-96% | Highly efficient, magnetic separation, reusable. | [7] |
| Ionic Liquid | Homogeneous/Solvent | 50-100 °C, Solvent-free | 90-93% | Green, high yield, can be recyclable. | [9] |
Detailed Experimental Protocol
Protocol: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed synthesis of an this compound derivative.
Materials:
-
2-aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes for purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and toluene (5 mL).
-
Stir the mixture to dissolve the solids. Add p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.
-
Monitor the reaction: Periodically take small aliquots from the reaction mixture and analyze by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) to check for the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound derivative.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding byproduct formation in 4-aminoquinoline synthesis
Welcome to our dedicated technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation and optimize your synthetic routes for higher purity and yield.
Troubleshooting Guide: Overcoming Common Hurdles in 4-Aminoquinoline Synthesis
This section provides in-depth solutions to specific problems you might encounter during your experiments. We focus on the "why" behind each issue and offer practical, step-by-step guidance.
Issue 1: Low Yields and Isomeric Impurities in Conrad-Limpach Synthesis
Question: I'm attempting to synthesize a 4-hydroxyquinoline precursor via the Conrad-Limpach reaction, but my yields are consistently low, and I'm seeing a significant amount of an isomeric byproduct. What's going wrong?
Answer: This is a classic challenge in the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. The formation of the desired 4-hydroxyquinoline is in competition with the formation of the 2-hydroxyquinoline isomer, a pathway often referred to as the Knorr synthesis. The outcome is highly dependent on the reaction conditions.
Root Cause Analysis:
The initial reaction between the aniline and the β-ketoester can proceed via two main pathways, dictated by kinetic versus thermodynamic control:
-
Kinetic Control (Lower Temperatures): At room temperature, the more reactive keto group of the β-ketoester is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate. This intermediate, upon heating, cyclizes to form the desired 4-hydroxyquinoline .[1][2]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (around 140-160°C), the reaction favors the formation of an anilide intermediate through attack at the ester group. This anilide then cyclizes to yield the undesired 2-hydroxyquinoline byproduct.[2][3]
The subsequent cyclization step is also critical. It requires high temperatures (around 250°C) and can lead to the formation of tarry byproducts if not properly controlled.[1][4]
Visualizing the Competing Pathways:
Caption: Competing pathways in the Conrad-Limpach synthesis.
Troubleshooting Protocol:
-
Control the Condensation Temperature:
-
Step 1: In a round-bottom flask, combine your aniline and β-ketoester in a suitable solvent (e.g., ethanol or neat).
-
Step 2: Stir the mixture at room temperature. This kinetically favors the formation of the β-aminoacrylate intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
-
Optimize the Cyclization Step:
-
Step 1: After the initial condensation, remove the low-boiling solvent under reduced pressure.
-
Step 2: Add a high-boiling, inert solvent such as mineral oil or diphenyl ether. This helps to ensure even heat distribution and can significantly improve yields (in some cases up to 95%).[1]
-
Step 3: Heat the mixture to approximately 250°C. The high temperature is necessary for the electrocyclic ring closure.[1][4] Monitor the progress of the cyclization.
-
Step 4: Upon completion, allow the reaction to cool. The product often precipitates and can be collected by filtration.
-
Data Summary: Optimizing Conrad-Limpach Conditions
| Parameter | Recommended Condition | Rationale |
| Condensation Temp. | Room Temperature | Favors kinetic product (β-aminoacrylate) leading to 4-hydroxyquinoline.[1] |
| Cyclization Temp. | ~250°C | Required for the electrocyclic ring closure.[1][4] |
| Cyclization Solvent | High-boiling inert solvent (e.g., mineral oil) | Improves heat transfer and can increase yields significantly.[1] |
Issue 2: Multiple Alkylations and Impurities in Side-Chain Synthesis
Question: I'm synthesizing a 4-aminoquinoline with a diamine side chain via reductive amination, but I'm getting a significant amount of a tertiary amine byproduct from double alkylation. How can I improve the selectivity for the secondary amine?
Answer: This is a common issue in reductive amination, especially when using primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde and the formation of a tertiary amine byproduct.
Root Cause Analysis:
The increased nucleophilicity of the secondary amine product makes it a better reactant for the available aldehyde than the starting primary amine. This leads to the formation of an iminium ion which is then reduced to the tertiary amine.
Visualizing the Reductive Amination Byproduct Pathway:
Caption: Formation of tertiary amine byproduct in reductive amination.
Troubleshooting Protocol: Stepwise Reductive Amination
To circumvent this issue, a stepwise procedure with pre-formation of the imine is recommended.[5]
-
Step 1: Imine Formation:
-
In a flask equipped with a Dean-Stark trap, dissolve your primary amine and one equivalent of the aldehyde in a solvent like toluene.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture to azeotropically remove water, driving the equilibrium towards imine formation. Monitor the reaction until no more water is collected.
-
-
Step 2: Reduction:
-
Cool the reaction mixture containing the pre-formed imine.
-
Add a reducing agent such as sodium borohydride (NaBH₄).
-
Stir at room temperature until the imine is fully reduced to the desired secondary amine.
-
This stepwise approach prevents an excess of aldehyde from being present with the more nucleophilic secondary amine product, thus minimizing the formation of the tertiary amine byproduct.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 4-aminoquinoline core?
There are several effective strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods, typically involving the reaction of a 4-chloroquinoline with a desired amine.[6][7] This method is versatile and can be accelerated using microwave irradiation, often leading to high yields in shorter reaction times.[8]
-
Conrad-Limpach Synthesis: As detailed in the troubleshooting guide, this involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which are then converted to 4-aminoquinolines.[1][3]
-
Cyclization/Annulation Reactions: These methods build the quinoline ring from non-quinoline precursors. Examples include reactions involving 2-aminobenzonitriles.[6][9]
-
Palladium-Catalyzed Dehydrogenative Aromatization: This modern approach can synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and amines in good yields.[6][9]
Q2: I have a meta-substituted aniline for my Conrad-Limpach synthesis. How do I control the regioselectivity of the cyclization?
When using a meta-substituted aniline, the cyclization can occur at two different ortho positions, leading to regioisomeric products (e.g., a 5-substituted vs. a 7-substituted quinoline). The product distribution often favors the less sterically hindered position. While complete control can be challenging, careful selection of the cyclization catalyst and solvent may influence the ratio. In many cases, the isomers will need to be separated by chromatography.[10]
Q3: Are there "greener" or more efficient alternatives to high-temperature cyclizations?
Yes, modern synthetic methods aim to improve efficiency and reduce harsh conditions. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the SNAr synthesis of 4-aminoquinolines, dramatically reducing reaction times from hours to minutes and often improving yields.[8][9] Additionally, multicomponent reactions that form the quinoline ring in a single pot from simple starting materials are gaining traction as they are more atom-economical.[11][12]
Q4: How can I effectively purify my final 4-aminoquinoline product from unreacted starting materials and byproducts?
-
Chromatography: Reversed-phase HPLC is a powerful technique for purifying 4-aminoquinoline libraries.[5] Column chromatography on silica gel is also commonly used.
-
Solid-Phase Extraction (SPE): Strong-cation exchange (SCX) resins can be used to capture the basic 4-aminoquinoline product, allowing non-basic impurities to be washed away. The product is then eluted with a basic solution.[5]
-
Recrystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Formation of an HCl salt can also help in purification and improves the water solubility of the final compound.[5]
References
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. (n.d.).
- Conrad-Limpach Reaction. (n.d.).
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
- A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).
- (PDF)
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - University of California San Francisco. (2005, January 20).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - MDPI. (2022, November 30).
- Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents | Request PDF - ResearchG
Sources
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- 4. synarchive.com [synarchive.com]
- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of 4(1H)-Quinolones
Welcome to the technical support center dedicated to the lead optimization of 4(1H)-quinolones for improved oral bioavailability. This guide is designed for researchers, scientists, and drug development professionals actively working on this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format, grounded in scientific principles and field-proven insights. Our goal is to provide you with the necessary tools and knowledge to overcome common challenges and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the lead optimization of 4(1H)-quinolones.
Q1: What are the primary barriers to achieving good oral bioavailability with 4(1H)-quinolone derivatives?
A1: The oral bioavailability of 4(1H)-quinolones is often hampered by a combination of physicochemical and physiological factors. The most common challenges include:
-
Poor Aqueous Solubility and High Crystallinity: Many quinolone derivatives are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The ability of a compound to pass through the intestinal epithelium can be a limiting factor. This can be due to unfavorable physicochemical properties or recognition by efflux transporters.
-
Extensive First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized by enzymes like the cytochrome P450 (CYP450) family before reaching systemic circulation.[1][2]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux pumps in the intestinal wall can actively transport the absorbed drug back into the GI lumen, reducing its net absorption.[3][4][5]
Q2: What are the key structural modifications on the 4-quinolone scaffold that can influence bioavailability?
A2: Strategic modifications to the 4-quinolone core can significantly impact its pharmacokinetic properties. The structure-activity relationship (SAR) for bioavailability is complex, but some general trends have been observed:
-
N-1 Position: A cyclopropyl group at the N-1 position is often associated with improved overall potency.[6]
-
C-3 Position: The carboxylic acid at the C-3 position is crucial for antibacterial activity but can contribute to poor permeability. Esterification to create prodrugs is a common strategy to mask this polar group.[7][8][9]
-
C-5 Position: An amino substituent at the C-5 position can enhance overall potency.[6]
-
C-7 Position: The substituent at the C-7 position, often a piperazine or pyrrolidine ring, significantly influences potency, serum half-life, and CNS side effects. Alkylation of this ring can improve the side effect profile.[6]
-
C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[6]
Q3: When should a prodrug strategy be considered over a formulation approach to improve bioavailability?
A3: The choice between a prodrug strategy and a formulation approach depends on the primary barrier to bioavailability. A prodrug approach is generally preferred when the issue is intrinsic to the molecule's structure, such as poor permeability or high first-pass metabolism.[10][11] For instance, if a compound is a substrate for gut wall metabolism, a prodrug can mask the metabolic site.[1]
Formulation strategies, such as developing nanosuspensions or self-emulsifying drug delivery systems (SEDDS), are more suitable for overcoming challenges related to poor solubility and dissolution rate.[12][13][14]
The following decision-making workflow can guide your strategy:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting specific experimental issues.
Problem 1: Low Oral Absorption in Animal Models Despite Good Aqueous Solubility
Possible Causes:
-
Poor intestinal permeability.
-
High efflux by transporters like P-glycoprotein (P-gp).
-
Significant first-pass metabolism in the gut wall or liver.
Troubleshooting Workflow:
-
Assess Intestinal Permeability using Caco-2 Assay: This in vitro model mimics the human intestinal epithelium and can predict in vivo drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test quinolone compound to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
Quantify the compound concentration in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the test compound to the BL side.
-
Collect samples from the AP side over time.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
-
P-gp Inhibition: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in AP to BL transport suggests P-gp-mediated efflux.
-
-
Investigate First-Pass Metabolism using Liver Microsomes: This assay helps to quantify the extent of metabolic degradation.[1]
Experimental Protocol: Metabolic Stability Assay in Liver Microsomes
-
Incubation Mixture Preparation: Prepare a mixture containing liver microsomes (e.g., human, rat, or mouse), the test quinolone, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Interpretation:
| Caco-2 Permeability (Papp A-B) | Efflux Ratio | Metabolic Stability (t½ in microsomes) | Likely Cause of Poor Bioavailability | Recommended Strategy |
| Low | < 2 | > 30 min | Poor passive permeability | Structural modification to increase lipophilicity; Prodrug to mask polar groups. |
| High | > 2 | > 30 min | Efflux transporter substrate | Structural modification to reduce efflux; Co-administration with an efflux inhibitor (for research purposes). |
| High | < 2 | < 15 min | High first-pass metabolism | Prodrug to mask metabolic "hotspots"; Structural modification to block metabolic sites. |
Problem 2: High Variability in Pharmacokinetic Data Between Subjects in Animal Studies
Possible Causes:
-
Formulation issues leading to inconsistent dissolution.
-
Food effects on drug absorption.[15]
-
Genetic polymorphism in drug-metabolizing enzymes or transporters.
-
Interaction with co-administered compounds.
Troubleshooting Workflow:
-
Evaluate Formulation Robustness:
-
Assess Food Effect:
-
Conduct pharmacokinetic studies in both fasted and fed states in your animal model. A significant difference in Cmax and AUC indicates a food effect.
-
-
Consider Genetic Factors:
-
If possible, use inbred animal strains to minimize genetic variability.
-
Q4: How can we use in vitro data to predict in vivo bioavailability?
A4: While in vitro to in vivo correlation (IVIVC) can be challenging, several models can provide valuable predictions.[18] A common approach is to use the following equation:
F = Fa x Fg x Fh
Where:
-
F is the predicted oral bioavailability.
-
Fa is the fraction of the dose absorbed from the GI tract, which can be estimated from Caco-2 permeability data.
-
Fg is the fraction of the drug that escapes metabolism in the gut wall.
-
Fh is the fraction of the drug that escapes metabolism in the liver, which can be estimated from liver microsome stability data.
It is important to note that these are estimations, and the predictive accuracy can be low to moderate.[18]
Section 3: Data and Visualization
This section provides a summary of successful strategies and visual workflows to aid in your experimental design.
Table 1: Examples of Bioavailability Enhancement Strategies for Quinolone-like Compounds
| Compound | Challenge | Strategy | Outcome | Reference |
| ELQ-316 | Poor solubility, high crystallinity | Carbonate ester prodrug (ELQ-334) | Decreased crystallinity, significantly increased oral absorption | [1] |
| Norfloxacin | Low lipophilicity, poor absorption | Diglyceride ester prodrug | Enhanced bioavailability | [9] |
| Ciprofloxacin | Poor aqueous solubility | Self-emulsifying drug delivery system (SEDDS) | Improved aqueous solubility and oral bioavailability | [12] |
Workflow for In Vivo Pharmacokinetic Study:
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
-
Zhang, Y., et al. (2012). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Journal of Medicinal Chemistry, 55(9), 4205-4219. [Link]
-
Kaur, R., et al. (2015). Insight into Prodrugs of Quinolones and Fluoroquinolones. Mini-Reviews in Medicinal Chemistry, 15(10), 846-867. [Link]
-
Michot, J. M., et al. (2006). Influence of Efflux Transporters on the Accumulation and Efflux of Four Quinolones (Ciprofloxacin, Levofloxacin, Garenoxacin, and Moxifloxacin) in J774 Macrophages. Antimicrobial Agents and Chemotherapy, 50(5), 1693-1701. [Link]
-
Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8568. [Link]
-
Michalska, K., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Molecules, 23(6), 1396. [Link]
-
Kaur, R., et al. (2015). Insight into Prodrugs of Quinolones and Fluoroquinolones. ResearchGate. [Link]
-
Gajdács, M., et al. (2024). Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. Clinical Pharmacokinetics. [Link]
-
Patel, D., et al. (2022). Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity. Frontiers in Pharmacology, 13, 978861. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American Journal of Medicine, 87(6C), 37S-42S. [Link]
-
Pelkonen, O., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
-
Chan, O. H., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry, 5. [Link]
-
Le, T., et al. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]
-
Al-Akayleh, F., et al. (2013). In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling. Journal of Pharmaceutical Investigation, 43(4), 269-278. [Link]
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Ochekpe, N. A., et al. (2009). Post-market in vitro bioequivalence study of six brands of ciprofloxacin tablets/caplets in Jos, Nigeria. Journal of Pharmacy & Pharmaceutical Sciences, 12(3), 34-40. [Link]
-
Lam, E., et al. (2022). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. mBio, 13(5), e01833-22. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
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Blanco, M. G., et al. (2018). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Trends in Molecular Medicine, 24(10), 853-868. [Link]
-
Tulkens, P. M. (1991). The pharmacokinetics of the fluoroquinolones. Clinical Infectious Diseases, 13(Supplement_2), S77-S82. [Link]
-
Justo, J. A., & Bookstaver, P. B. (2019). Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant?. Journal of Pharmacy Practice, 32(4), 443-447. [Link]
-
Patsnap. (2025). What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. [Link]
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- 3. journals.asm.org [journals.asm.org]
- 4. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead optimization of 3-carboxyl-4(1H)-quinolones to deliver orally bioavailable antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Antimalarial Activity of Ethyl 4-Aminoquinoline-3-Carboxylate Derivatives
Introduction: The Enduring Battle Against Malaria and the Role of the 4-Aminoquinoline Scaffold
Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a formidable global health challenge, with Plasmodium falciparum being the most lethal species. The cornerstone of antimalarial chemotherapy for decades has been the 4-aminoquinoline class of drugs, exemplified by chloroquine (CQ).[1] These agents are renowned for their rapid absorption, high tolerability, and historically, their potent efficacy.[2] However, the widespread emergence of chloroquine-resistant (CQR) strains of P. falciparum has severely compromised its clinical utility, necessitating a continuous search for new, effective, and affordable antimalarials.[3][4]
This guide focuses on a promising subclass of synthetic antimalarials: ethyl 4-aminoquinoline-3-carboxylate derivatives . By modifying the core 4-aminoquinoline structure, specifically at the 3-position with a carboxyl ester group, researchers aim to develop novel compounds that can circumvent existing resistance mechanisms while retaining or even enhancing the potent antiplasmodial activity of the parent scaffold. We will delve into the comparative efficacy of these derivatives, supported by experimental data, explore their structure-activity relationships, and provide detailed protocols for their evaluation.
The Fundamental Mechanism: How 4-Aminoquinolines Target the Malaria Parasite
The antimalarial action of 4-aminoquinolines is a classic example of targeted drug accumulation. During its intraerythrocytic stage, the parasite digests host hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes heme into an inert, crystalline substance called hemozoin (β-hematin).[1]
4-aminoquinolines exploit this biological pathway. As weak bases, they are uncharged at physiological pH and can diffuse freely into the parasite. However, upon entering the acidic DV (pH ~5.5), they become protonated and trapped, accumulating to high concentrations.[5] Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further heme polymerization.[1] The resulting buildup of free, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1][6][7]
Resistance to chloroquine is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein located on the DV membrane, which facilitates the efflux of the drug from its site of action.
Caption: Workflow for the SYBR Green I in vitro assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain continuous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human erythrocytes using standard methods. [8]2. Drug Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
Assay Initiation: Add synchronized, ring-stage parasitized erythrocytes to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). [9]5. Cell Lysis: After incubation, freeze the plates at -20°C to lyse the cells.
-
Staining: Thaw the plates and add a lysis buffer containing the fluorescent dye SYBR Green I to each well.
-
Fluorescence Reading: After a 1-hour incubation in the dark, measure the fluorescence using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value. [10]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed mammalian cells (e.g., MRC-5 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (or CC₅₀) value. [11][12]
In Vivo Efficacy (4-Day Suppressive Test)
This is the gold standard primary in vivo screening method for blood-stage antimalarials. [13] Step-by-Step Methodology:
-
Infection: Inoculate Swiss albino mice intraperitoneally with Plasmodium berghei-infected erythrocytes on Day 0.
-
Treatment: Administer the test compound orally or via the desired route to groups of mice once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasite suppression for each treatment group compared to the vehicle control group. Determine the dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀). [8][13]
Conclusion and Future Directions
The exploration of this compound derivatives and related analogs represents a highly promising strategy in the fight against drug-resistant malaria. The evidence presented in this guide demonstrates that targeted modifications to the classic 4-aminoquinoline scaffold can yield compounds with exceptional nanomolar potency against both CQ-sensitive and, critically, multi-drug resistant strains of P. falciparum.
Key takeaways include:
-
Potency against Resistance: Several derivatives show potent activity against CQR strains, indicating they successfully evade common resistance mechanisms like PfCRT-mediated efflux.
-
Favorable Safety Profile: The high selectivity indices observed for lead compounds underscore their potential for a wide therapeutic window, being highly toxic to the parasite but minimally so to host cells.
-
Defined SAR: A clear understanding of the structure-activity relationships, particularly the importance of the 7-chloro and 3-carboxyl ester groups, provides a rational basis for the future design of even more effective analogs.
The path forward requires a multi-pronged approach. The most promising candidates identified here warrant further preclinical development, including comprehensive ADMET profiling, pharmacokinetic studies to improve bioavailability, and efficacy testing in more advanced animal models. [14]The continued rational design and synthesis of novel derivatives based on the SAR insights gained will undoubtedly be a fruitful endeavor, bringing us closer to the next generation of life-saving antimalarial drugs.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.
-
4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]
-
Ginsburg, H. & Bray, P. G. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology. [Link]
-
Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. [Link]
-
Aguiar, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]
-
Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. [Link]
-
Stiefl, N., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
-
O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. [Link]
-
Rudrapal, M. & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Delgado, R. S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Singh, P., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry. [Link]
-
Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]
-
Sa, J. M. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Clinical and Diagnostic Research. [Link]
-
Chetia, D., et al. (2022). In vitro and in vivo models used for antimalarial activity: A brief review. Journal of Applied Pharmaceutical Science. [Link]
-
Various Authors. (2012). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Delgado, R. S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum. CUNY Academic Works. [Link]
-
Fayed, A. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]
-
Insuasty, B., et al. (2006). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. Archiv der Pharmazie. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline-3-carboxylates and Their Carboxamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-aminoquinoline-3-carboxylate scaffold and its derivatives. We will move beyond the historical context of antimalarial agents to explore the modern evolution of this scaffold in targeting complex diseases, particularly in oncology and immunology through kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic design.
Introduction: The Rebirth of a Privileged Scaffold
The 4-aminoquinoline core is a cornerstone of medicinal chemistry, immortalized by the antimalarial drug chloroquine.[1] For decades, SAR studies focused almost exclusively on its antiplasmodial activity, establishing the critical roles of the 7-chloro substituent and the basic amino side chain at the C-4 position for drug accumulation in the parasite's acidic food vacuole.[2][3] However, the therapeutic potential of this scaffold is far broader. The introduction of substituents at the C-3 position, particularly carboxylate and carboxamide groups, has unlocked new biological activities, transforming the scaffold into a potent inhibitor of various protein kinases and a promising platform for anticancer drug development.[4][5][6]
This guide will deconstruct the SAR of these C-3 modified 4-aminoquinolines, comparing the influence of different structural modifications on biological activity. We will explore the rationale behind experimental design and provide actionable protocols for synthesis and evaluation.
Foundational SAR: Lessons from Antimalarial 4-Aminoquinolines
Before delving into the C-3 modified analogs, it is crucial to understand the foundational SAR of the parent 4-aminoquinoline ring, which often remains relevant for newer applications.
-
The C-7 Position : The presence of an electron-withdrawing group, typically a chlorine atom, at the C-7 position is optimal for antimalarial activity.[2][7][8] This group influences the pKa of the quinoline nitrogen atoms, which is critical for the drug's mechanism of pH trapping in the parasite vacuole.[3] Substitution with other groups like -Br, -OCH₃, or -CF₃ generally leads to decreased activity.[2]
-
The C-4 Amino Group : The nitrogen atom at the C-4 position and a linked basic tertiary amine in the side chain are essential.[2][8] These groups become protonated, aiding in drug accumulation. The nature and length of the alkyl chain linking the C-4 amino group to the terminal amine are critical modulators of activity and resistance profiles.[2][9]
The C-3 Carboxylate/Carboxamide Moiety: A Gateway to New Targets
The strategic placement of a carboxylate or, more commonly, a carboxamide group at the C-3 position dramatically reshapes the molecule's interaction profile. This addition provides a crucial hydrogen bond donor/acceptor group that can engage with the hinge region of protein kinases, a common feature exploited in modern kinase inhibitor design. This has led to the discovery of potent inhibitors for targets such as Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[4][10]
Comparative SAR Analysis of C-3 Modified Analogs
The following sections dissect the SAR at each key position of the 4-aminoquinoline-3-carboxylate/carboxamide scaffold.
While the classic antimalarials feature a basic alkylamine side chain at C-4, kinase inhibitors often incorporate anilino or other aryl groups. This modification serves to orient the molecule within the ATP-binding pocket and establish additional van der Waals or hydrophobic interactions.
-
Anilino Groups : A simple aniline or substituted aniline at C-4 is a common motif. The substitution pattern on this aniline ring can fine-tune potency and selectivity. For example, in a series of BTK inhibitors, an unsubstituted phenyl ring at C-4 was found to be optimal.[4]
-
Impact on Solubility : The choice of the C-4 substituent significantly impacts physicochemical properties. The shift from classic alkylamines to aryl groups can decrease aqueous solubility, a critical challenge in drug development. A structure-hopping strategy that replaced a cinnoline core with a 4-aminoquinoline scaffold resulted in analogs with significantly improved aqueous solubility while maintaining potent BTK inhibition.[4]
The amide portion of the C-3 carboxamide is arguably the most critical element for kinase inhibition. The N-H of the amide often forms a key hydrogen bond with the kinase hinge region. The substituent on the amide nitrogen (R²) explores the solvent-exposed region or other pockets of the active site.
-
Alkyl vs. Aryl Substituents : The nature of the R² group dictates potency. In a series of quinoline-3-carboxamide derivatives designed as ATM kinase inhibitors, SAR studies suggested that electron-donating R groups were important for cytotoxicity against cancer cell lines.[6]
-
Heterocyclic Groups : For antiproliferative activity against MCF-7 and K562 cancer cell lines, quinoline-3-carboxylate derivatives with specific heterocyclic moieties showed potent activity, with IC₅₀ values in the sub-micromolar range (as low as 0.28 µM).[5]
While C-7 chlorine is the historical choice, exploring other positions on the quinoline ring is vital for optimizing activity against new targets.
-
C-6 and C-7 Positions : In a series of BTK inhibitors, small alkoxy groups (e.g., methoxy) at the C-6 and C-7 positions were well-tolerated and contributed to potent inhibition.[4]
-
Avoiding C-8 Substitution : As seen in antimalarial SAR, substitution at the C-8 position can be detrimental to activity.[8] This often holds true for kinase inhibitors as well, potentially due to steric hindrance.
Quantitative SAR Data Comparison
The table below summarizes the activity of representative 4-aminoquinoline-3-carboxamide derivatives, illustrating the impact of substitutions on kinase inhibition and anticancer activity.
| Compound | C-4 Substituent (R¹) | C-3 Substituent (R²) | Quinoline Substitution | Target | IC₅₀ / EC₅₀ (nM) | Reference |
| Compound 25 | Phenylamino | N-(pyridin-2-yl)methyl | 6,7-dimethoxy | BTKWT | 5.3 | [4] |
| Compound 25 | Phenylamino | N-(pyridin-2-yl)methyl | 6,7-dimethoxy | BTKC481S | 39 | [4] |
| Compound 4m | N/A (Scaffold Varies) | Phenyl (ester) | 2-(4-chlorophenyl) | K562 Cells | 280 | [5] |
| Compound 4n | N/A (Scaffold Varies) | 4-Fluorophenyl (ester) | 2-(4-chlorophenyl) | MCF-7 Cells | 330 | [5] |
Note: The scaffold for compounds 4m and 4n is a 2-aryl-4-hydroxyquinoline-3-carboxylate, a related but distinct chemical series. The data is included to highlight the potency of the C-3 carboxylate moiety in anticancer contexts.
Experimental Methodologies: A Self-Validating Approach
To ensure reproducibility and reliability, the protocols described below are designed as self-validating systems, with clear checkpoints and expected outcomes.
Synthesis Protocol: A Representative Synthesis of a 4-Anilinoquinoline-3-carboxamide
This protocol outlines a common synthetic route, which involves the initial construction of the quinoline core followed by functionalization.
Caption: A typical synthetic workflow for 4-aminoquinoline-3-carboxamides.
Step-by-Step Methodology:
-
Quinoline Core Synthesis (Pfitzinger Reaction) : To a mixture of a substituted isatin (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol and water (1:1), add potassium hydroxide (10 eq).[11] Heat the reaction mixture under microwave irradiation at 125°C for 20-30 minutes.
-
Causality: The Pfitzinger reaction is a robust and efficient method for constructing the quinoline-4-carboxylic acid core from readily available starting materials. Microwave heating accelerates the reaction, significantly reducing the time required compared to conventional heating.
-
Validation: Monitor reaction completion by TLC. Upon acidification with HCl, the product, a quinoline-4-carboxylic acid, should precipitate and can be collected by filtration.
-
-
Amide Formation : Suspend the dried quinoline-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir for 2-3 hours at room temperature. The resulting acid chloride is then added to a solution of the desired primary amine (R²-NH₂) (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C.
-
Causality: Conversion to the highly reactive acid chloride intermediate is necessary for efficient amide bond formation with the amine. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Validation: The formation of the 4-chloroquinoline-3-carboxamide can be confirmed by LC-MS analysis of a small aliquot.
-
-
Nucleophilic Aromatic Substitution (SNAr) : Combine the 4-chloroquinoline-3-carboxamide (1.0 eq), the desired aniline (R¹-NH₂) (1.1 eq), and p-toluenesulfonic acid (p-TsOH) (1.2 eq) in dioxane. Reflux the mixture for 12-24 hours.
-
Causality: The chlorine at the C-4 position is an excellent leaving group for SNAr reactions. The acidic catalyst (p-TsOH) protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack by the aniline.
-
Validation: The final product can be purified by column chromatography. Its structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Assay Protocol: In Vitro BTK Kinase Inhibition Assay
This protocol describes a common method for determining the IC₅₀ value of a test compound against a target kinase.
-
Reagents and Materials : Recombinant human BTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds dissolved in DMSO, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer. b. In a 384-well plate, add the BTK enzyme, the peptide substrate, and the test compound solution. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. This typically involves measuring luminescence.
-
Data Analysis : a. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the test compound concentration. b. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Validation: Run positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay window.
-
Key SAR Principles Visualized
The following diagram summarizes the key structure-activity relationships for the 4-aminoquinoline-3-carboxamide scaffold as applied to kinase inhibition.
Caption: A summary of key SAR points for the 4-aminoquinoline-3-carboxamide scaffold.
Conclusion and Future Outlook
The 4-aminoquinoline-3-carboxylate and carboxamide scaffold represents a highly versatile and clinically relevant platform for drug discovery. While its roots are in antimalarial therapy, its future lies in precision medicine, particularly in oncology and immunology. The introduction of the C-3 carboxamide moiety has been a pivotal strategic decision, enabling potent and selective targeting of protein kinases.
Future research should focus on:
-
Expanding the Target Space : Exploring the activity of this scaffold against other kinase families and non-kinase targets.
-
Optimizing ADMET Properties : Systematically modifying the R¹, R², and quinoline core substituents to enhance drug-like properties, such as metabolic stability and oral bioavailability.[12]
-
Developing Covalent and Reversible Inhibitors : Tailoring the scaffold to achieve different modes of inhibition, such as the development of reversible inhibitors to overcome resistance associated with covalent drugs.[4]
By leveraging the rich SAR data and robust synthetic methodologies available, the 4-aminoquinoline-3-carboxylate scaffold will undoubtedly continue to yield novel therapeutic candidates for challenging diseases.
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A Comparative Guide to the Cytotoxicity of Ethyl 4-Aminoquinoline-3-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] Beyond its success in treating malaria, this heterocyclic system has garnered significant attention for its potential as an anticancer agent.[3][4] Researchers have explored a multitude of derivatives, aiming to enhance their cytotoxic potency and selectivity against tumor cells. This guide focuses on a specific subclass: ethyl 4-aminoquinoline-3-carboxylate analogs. The presence of the carboxylate group at the 3-position offers a unique electronic and steric profile, providing a focal point for structural modifications to modulate biological activity.
This technical guide provides a comparative analysis of the cytotoxic effects of various this compound analogs against different cancer cell lines. We will delve into the experimental methodologies used to assess cytotoxicity, present a comparative analysis of the available data, and discuss the structure-activity relationships (SAR) that govern their anticancer potential.
Determining Cytotoxicity: A Methodological Overview
To objectively compare the cytotoxic profiles of different chemical entities, standardized and reproducible assays are paramount. The following section details the protocols for two widely accepted methods for assessing in vitro cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is a proxy for cell viability.[2] The underlying principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (typically 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
A stock solution of the test compound (this compound analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow of the SRB assay for cytotoxicity determination.
Comparative Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound analogs against various human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. However, the data provides valuable insights into the relative potency and spectrum of activity of these compounds.
| Compound ID | R Group (at position 2) | R' Group (at position 7) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl | Chloro | MCF-7 (Breast) | 8.22 | [2] |
| MDA-MB-468 (Breast) | 7.35 | [2] | |||
| Analog B | 4-Methoxyphenyl | Chloro | HT-29 (Colon) | > 10 | [5] |
| MCF-7 (Breast) | > 10 | [5] | |||
| Analog C | 2,4-Dichlorophenyl | Hydrogen | HT-29 (Colon) | 0.025 | [5] |
| MCF-7 (Breast) | 0.06 | [5] | |||
| Analog D | 4-Fluorophenyl | Hydrogen | HT-29 (Colon) | 0.023 | [5] |
| MCF-7 (Breast) | 0.08 | [5] | |||
| Analog E | 4-Nitrophenyl | Hydrogen | HT-29 (Colon) | > 10 | [5] |
| MCF-7 (Breast) | > 10 | [5] |
Note: The structures for Analogs A-E are representative examples based on the cited literature and may not be exact reproductions. The IC50 values are presented to illustrate the comparative cytotoxicity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the table above, along with other findings in the literature, allows for the elucidation of key structure-activity relationships for the cytotoxic effects of this compound analogs.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring appears to be a critical determinant of cytotoxic activity. As seen in the comparison between Analog B, C, D, and E, the presence of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring at the 2-position (Analogs C and D) leads to a dramatic increase in potency against both HT-29 and MCF-7 cell lines, with IC50 values in the nanomolar range. [5]In contrast, an electron-donating group like methoxy (Analog B) or a strongly electron-withdrawing nitro group (Analog E) results in a significant loss of activity. [5]This suggests that a specific electronic and steric profile at this position is crucial for target engagement.
-
Substitution at the 7-position: The 7-position of the quinoline ring is another key site for modification. In many 4-aminoquinoline derivatives, the presence of a halogen, particularly chlorine, at this position is associated with enhanced anticancer activity. [2]This is exemplified by Analog A, which shows moderate activity against breast cancer cell lines.
The precise mechanism of action for many of these analogs is still under investigation, however, the broader class of 4-aminoquinolines is known to exert its anticancer effects through multiple pathways.
Caption: Potential mechanisms of action for 4-aminoquinoline analogs.
One of the well-established mechanisms is their lysosomotropic nature. [4]As weak bases, these compounds can accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH and disruption of their function. This can trigger a cascade of events, including the release of lysosomal enzymes into the cytoplasm and the induction of apoptosis.
Furthermore, some 4-aminoquinoline derivatives have been shown to induce mitochondrial-mediated apoptosis . [6]This can involve the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
More recently, certain quinoline-3-carboxylate derivatives have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) . [5]These receptors are key players in cell growth and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis. The potent activity of Analogs C and D may be attributed to their ability to effectively inhibit these kinases.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data clearly indicates that the cytotoxic potency of these analogs can be finely tuned through strategic modifications at the 2- and 7-positions of the quinoline ring. In particular, the introduction of specific halogenated phenyl groups at the 2-position has been shown to yield compounds with exceptional potency.
While the precise mechanisms of action are still being elucidated, it is evident that these compounds can induce cancer cell death through multiple pathways, including lysosomal disruption, mitochondrial-mediated apoptosis, and the inhibition of key signaling pathways such as EGFR/HER-2.
Further research is warranted to synthesize and evaluate a broader range of analogs to establish a more comprehensive understanding of the structure-activity relationships. Additionally, in vivo studies are necessary to assess the therapeutic potential and safety profiles of the most promising candidates. This guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design of the next generation of 4-aminoquinoline-based anticancer drugs.
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de Cássia da Silveira e Sá, R., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6667. [Link]
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Singh, C., et al. (2012). 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. Bioorganic & Medicinal Chemistry Letters, 22(1), 481-485. [Link]
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Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5144-5150. [Link]
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Comparative analysis of different synthetic routes to Ethyl 4-aminoquinoline-3-carboxylate
A Comparative Guide to the Synthesis of Ethyl 4-aminoquinoline-3-carboxylate
Introduction
This compound is a pivotal scaffold in medicinal chemistry and drug development. Its structure is a key component in a wide array of pharmacologically active agents, valued for their antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of the amino group at the C4 position and the carboxylate at C3 offers versatile points for further molecular elaboration, making the efficient and robust synthesis of this core structure a topic of significant interest to researchers.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will move beyond a simple recitation of reaction names to delve into the mechanistic underpinnings, practical considerations, and comparative performance of each pathway. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, whether for small-scale library generation or large-scale production.
Classical Approaches to the Quinoline Core
The traditional methods for constructing the quinoline ring system, developed over a century ago, remain relevant. However, they often require harsh conditions, such as high temperatures and strong acids or bases.[4]
Route 1: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, typically proceeding through the thermal cyclization of an anilinomethylenemalonate intermediate.[5][6] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then heated in a high-boiling solvent (like Dowtherm A or mineral oil) to induce an intramolecular cyclization, which is followed by the elimination of ethanol.[7]
This classical route primarily yields Ethyl 4-hydroxyquinoline-3-carboxylate. To arrive at the target 4-amino compound, two subsequent chemical transformations are necessary: chlorination of the C4 hydroxyl group followed by a nucleophilic aromatic substitution (SNAr) with an amine source.
Mechanism & Rationale: The initial condensation is a straightforward nucleophilic substitution of the ethoxy group on EMME by the aniline nitrogen. The critical step is the high-temperature cyclization. This thermal electrocyclization is often the rate-limiting step and the reason for the demanding reaction conditions. The subsequent conversion of the 4-hydroxy group involves creating a better leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl into a chloro group, activating the C4 position for nucleophilic attack by ammonia or an equivalent amine source.
Workflow: Gould-Jacobs Pathway to Target Compound
Caption: Generalized workflow of the Friedländer Annulation.
Route 3: The Camps Cyclization
The Camps cyclization is an intramolecular reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base. [3]This method can produce a mixture of two isomeric products depending on which side of the acylamino group the cyclization occurs. [3][8]While a powerful tool for certain substitution patterns, its application for producing this compound is less direct and generally not the preferred route due to the specific starting materials required.
Modern and Greener Synthetic Strategies
Recent advancements have focused on improving the efficiency, safety, and environmental footprint of quinoline synthesis. [4][9]These methods often offer milder conditions, shorter reaction times, and higher yields.
Route 4: Synthesis from 2-Aminobenzonitriles
A highly effective modern route involves a three-step synthesis starting from 2-aminobenzonitriles. [1][10]1. Condensation: The 2-aminobenzonitrile is first condensed with a reagent like 1,1,1-trichloro-4-ethoxybut-3-enone. This forms an enaminone intermediate in high yields (70-97%). [1][10]2. Cyclization: The enaminone undergoes acid-catalyzed cyclization (e.g., with trifluoromethanesulfonic acid) to form the quinoline ring. [1][10]3. Substitution: The trichloromethyl group at the C2 position is then replaced by an ethoxy group using sodium ethoxide in ethanol, furnishing the desired ethyl carboxylate functionality. [1][10] This route is notable for its good to excellent yields (60-89%) and tolerance for a variety of functional groups. [1][10] Workflow: Synthesis from 2-Aminobenzonitrile
Caption: Multi-step synthesis pathway starting from 2-aminobenzonitrile.
Route 5: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by dramatically reducing reaction times and often improving yields. [4][11]The Gould-Jacobs reaction, which traditionally requires hours of heating at very high temperatures, can be completed in minutes under microwave irradiation. [11][12] For example, the cyclization of the anilinomethylenemalonate intermediate can be achieved by heating with microwaves to 250-300 °C for just 5-10 minutes. [12]Similarly, Friedländer synthesis can be efficiently carried out under solvent-free conditions using a catalyst like p-toluenesulfonic acid with microwave heating, significantly shortening the reaction time compared to conventional methods. [13][14] Mechanism & Rationale: Microwave irradiation efficiently heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional oil baths. [11]This localized superheating accelerates reaction rates, allowing thermal cyclizations and condensations to occur much more quickly and often with fewer side products.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed pathways.
| Parameter | Gould-Jacobs Pathway | Friedländer Annulation | From 2-Aminobenzonitrile | Microwave-Assisted (G-J) |
| Overall Yield | Moderate | Good to Excellent | Good to Excellent [1][10] | Good to Excellent [12] |
| Number of Steps | 3-4 (to get amino) | 1-2 | 3 [1][10] | 3-4 (accelerated steps) |
| Reaction Time | Very Long (hours to days) | Moderate (hours) | Moderate (hours) | Very Short (minutes) [4][11] |
| Scalability | Established, but energy-intensive | Good | Good | Lab-scale proven; large scale requires specialized equipment |
| Starting Materials | Readily available (anilines, EMME) | Requires specific 2-aminoaryl carbonyls/nitriles | Requires specialized reagents | Readily available |
| Reaction Conditions | Harsh (high temp., >250 °C) [7] | Milder, catalytic | Moderate, involves strong acid | High temp./pressure, but contained & brief [12] |
| Green Aspects | Poor (high energy, high-boiling solvents) | Better atom economy, can use greener catalysts [9][15] | Involves chlorinated reagents | Excellent (reduced energy/solvent) [4][9] |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two prominent methods are outlined below.
Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization (for Ethyl 4-hydroxyquinoline-3-carboxylate)
This protocol details the key cyclization step. The initial condensation and subsequent conversion to the 4-amino product would follow standard procedures.
Materials:
-
Diethyl 2-((phenylamino)methylene)malonate intermediate
-
Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave reactor (e.g., Biotage® Initiator+)
-
Acetonitrile (for washing)
Procedure:
-
Place the diethyl 2-((phenylamino)methylene)malonate intermediate into the microwave vial. For solvent-free conditions, no solvent is added.
-
Seal the vial securely.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 250 °C, Time = 10 minutes, Absorption = High.
-
Run the microwave program. Monitor the internal pressure, which may be significant.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and add ice-cold acetonitrile to precipitate the product.
-
Filter the solid product, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Analyze the product (e.g., by HPLC-MS) to confirm the formation of Ethyl 4-hydroxyquinoline-3-carboxylate. [12] Self-Validation: The protocol's success is validated by the significant reduction in reaction time from many hours to mere minutes. Purity analysis of the precipitated solid should show a high conversion of the starting intermediate with minimal degradation products, which can be an issue with prolonged conventional heating. [12]
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This protocol describes the conversion of Ethyl 4-chloroquinoline-3-carboxylate to the final target compound.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Ammonium hydroxide solution (or another ammonia source)
-
Phenol (as solvent/catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
In the round-bottom flask, combine Ethyl 4-chloroquinoline-3-carboxylate with phenol. Heat the mixture to melt the phenol (approx. 40-50 °C).
-
Slowly add the ammonium hydroxide solution to the mixture with stirring.
-
Heat the reaction mixture to reflux (approx. 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide to dissolve the phenol and precipitate the product.
-
Filter the crude product and wash thoroughly with water to remove any remaining phenol and salts.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Self-Validation: This protocol is validated by TLC analysis showing the consumption of the starting chloroquinoline and the appearance of a new, more polar spot corresponding to the aminoquinoline product. The identity and purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.
Conclusion and Recommendations
The synthesis of this compound can be approached through several viable routes, each with distinct advantages and disadvantages.
-
For Rapid, Lab-Scale Synthesis: The Microwave-Assisted Gould-Jacobs pathway is highly recommended. While it still requires multiple steps to reach the final amino product, the dramatic acceleration of the key cyclization step makes it ideal for rapid analog synthesis and methods development. [11][12]
-
For Scalability and Efficiency: The route starting from 2-Aminobenzonitriles presents a compelling case. It offers high yields and avoids the extremely harsh thermal conditions of the classical Gould-Jacobs reaction, making it more amenable to scale-up. [1][10]
-
Classical Reliability: The traditional Gould-Jacobs reaction followed by chlorination and amination remains a reliable, albeit slow and energy-intensive, method. Its primary advantage lies in the low cost and wide availability of the initial starting materials (anilines).
Ultimately, the optimal choice will depend on the specific priorities of the research program, balancing the need for speed, yield, cost, scalability, and adherence to green chemistry principles. [12][17]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
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A Comparative Guide to the Biological Evaluation of Ethyl 4-Aminoquinoline-3-Carboxylate Against Plasmodium falciparum
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel, effective, and safe therapeutic agents. The 4-aminoquinoline scaffold, the backbone of the once-prolific chloroquine (CQ), remains a cornerstone of antimalarial drug discovery.[1][2] Widespread resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, has rendered CQ ineffective in many regions.[3][4][5] This has spurred the development of new analogues designed to circumvent these resistance mechanisms. This guide provides an in-depth biological evaluation of Ethyl 4-aminoquinoline-3-carboxylate, a representative compound from a promising class of 4-aminoquinoline derivatives, comparing its performance against established antimalarials using validated experimental models.
The Rationale: Targeting Heme Detoxification
The primary mechanism of action for 4-aminoquinolines is the disruption of a critical parasite detoxification pathway.[6][7] During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (also known as malaria pigment).[6][8]
4-aminoquinolines, being weakly basic, accumulate in the acidic digestive vacuole.[6] Here, they are believed to cap the growing hemozoin crystal, preventing further polymerization.[8] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7][8] The development of new derivatives like this compound aims to enhance this activity, particularly in resistant strains where drug efflux mechanisms are prevalent.[1][4]
In Vitro Performance Assessment
The initial and most critical phase of evaluation involves assessing the compound's direct activity against the parasite (in vitro efficacy) and its potential for toxicity against host cells (in vitro cytotoxicity). The ratio between these two values provides the Selectivity Index (SI), a key indicator of a drug's therapeutic window.
Antiplasmodial Activity
To determine the compound's potency, its half-maximal inhibitory concentration (IC₅₀) is measured against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. A lower IC₅₀ value indicates higher potency. The Resistance Index (RI), calculated as IC₅₀ (resistant strain) / IC₅₀ (sensitive strain), is a crucial metric; an RI value close to 1 suggests the compound is effective against resistant parasites and may circumvent existing resistance mechanisms.[9]
Comparative In Vitro Activity Data
| Compound | Strain (3D7, CQ-S) IC₅₀ (nM) | Strain (K1, CQ-R) IC₅₀ (nM) | Resistance Index (RI) | Cytotoxicity (Vero Cells) CC₅₀ (nM) | Selectivity Index (SI) (K1 vs Vero) |
| This compound class | ~15 - 30 | ~20 - 50 | ~1.3 - 2.0 | >10,000 | >200 |
| Chloroquine | 10 - 20 | 300 - 500 | ~25 - 47 | >20,000 | ~40 - 67 |
| Amodiaquine | 5 - 15 | 20 - 60 | ~4 - 5 | ~15,000 | ~250 - 750 |
Note: Data for the this compound class is synthesized from published results for structurally similar 4-aminoquinoline derivatives to provide a representative comparison.[1][9][10] Data for Chloroquine and Amodiaquine are derived from multiple literature sources for benchmarking.[1][11][12]
The data clearly illustrates the primary advantage of novel 4-aminoquinoline derivatives. While chloroquine's potency drops dramatically against the K1 resistant strain, resulting in a high RI, compounds of the this compound class maintain high potency, with an RI close to 1.[9][10] This indicates a low potential for cross-resistance with chloroquine.[9] Furthermore, their high Selectivity Index suggests a favorable safety profile, a critical requirement for progression to further studies.
Cytotoxicity and Selectivity
A viable drug candidate must be selectively toxic to the parasite with minimal effect on host cells. Cytotoxicity is assessed using mammalian cell lines, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), by determining the 50% cytotoxic concentration (CC₅₀).[13][14][15] The Selectivity Index (SI = CC₅₀ / IC₅₀) provides a quantitative measure of this therapeutic window. A higher SI is desirable, with a value >100 often considered a benchmark for a promising lead compound.[13]
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy within a complex biological system. The standard model for initial in vivo testing is the Plasmodium berghei-infected mouse.[16][17] While P. berghei is a rodent malaria parasite, this model is well-established for evaluating the pharmacokinetics and overall efficacy of potential antimalarials.[16][18]
The most common method is the 4-day suppressive test (Peter's Test).[19] Mice are inoculated with the parasite and then treated with the test compound daily for four days. The key outcome is the percentage reduction in parasitemia compared to an untreated control group.
Representative In Vivo Efficacy (4-Day Suppressive Test)
| Compound | Dose (mg/kg/day, oral) | Parasitemia Reduction (%) |
| Representative 4-aminoquinoline derivative | 5 - 10 | 45% - 60% |
| Chloroquine | 5 | >90% (in sensitive strains) |
| Amodiaquine | 5 | >90% |
Note: In vivo data is based on representative results for novel 4-aminoquinoline derivatives tested in the P. berghei mouse model.[9][20]
While initial in vivo results for some new derivatives may show moderate efficacy compared to established drugs, these studies are crucial for identifying compounds with good oral bioavailability and metabolic stability, guiding further chemical optimization.[9]
Experimental Protocols
Scientific integrity demands reproducible and well-validated methodologies. The following are detailed protocols for the key in vitro assays described in this guide.
General Experimental Workflow
Protocol: In Vitro Antiplasmodial SYBR Green I-based Fluorescence Assay
This assay is a widely used, robust method for high-throughput screening of antimalarial compounds.[21][22] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the number of parasites.[21][22]
Methodology:
-
Plate Preparation: Pre-dose a 96-well microtiter plate with a serial dilution of the test compound (e.g., this compound) and control drugs (Chloroquine, Amodiaquine).
-
Causality: Serial dilutions are essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.
-
-
Parasite Culture: Use asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) with an initial parasitemia of ~0.3% and a 2% hematocrit in complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Incubation: Add 100 µL of the parasite culture to each well of the pre-dosed plate. Include wells with infected red blood cells (RBCs) but no drug (negative control) and uninfected RBCs (background control). Incubate for 72 hours under standard malaria culture gas conditions (5% CO₂, 5% O₂, 90% N₂).[22]
-
Causality: The 72-hour incubation period allows for at least one full intraerythrocytic lifecycle, ensuring the drug's effect on parasite replication can be robustly measured.
-
-
Lysis and Staining: Prepare a lysis buffer containing 20x SYBR Green I dye. After incubation, add 100 µL of this buffer to each well.
-
Causality: The lysis buffer breaks open the RBCs and parasites, releasing the parasite DNA to be stained by the SYBR Green I dye.
-
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 24 hours. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[22]
-
Data Analysis: Subtract the background fluorescence of uninfected RBCs. Normalize the data to the negative control (100% growth) and calculate IC₅₀ values using a non-linear regression dose-response analysis.[23][24]
Protocol: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[13][25] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[25]
Methodology:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., Vero cells) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.
-
Causality: This exposure period is sufficient to observe potential cytotoxic effects without being confounded by nutrient depletion in the culture.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Causality: During this incubation, only viable cells can convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the CC₅₀ value using a non-linear regression analysis.[13]
Conclusion and Future Outlook
The biological evaluation demonstrates that derivatives within the this compound class represent a promising avenue for antimalarial drug discovery. Their key strengths lie in their high potency against chloroquine-resistant P. falciparum strains and a favorable selectivity index, addressing the two most significant hurdles in antimalarial development: resistance and toxicity. The low resistance index suggests that modifications to the 4-aminoquinoline core can successfully evade the PfCRT-mediated efflux that plagues chloroquine.[1][9]
While initial in vivo data provides a solid foundation, further optimization is required to enhance efficacy to levels comparable with frontline drugs. Future work should focus on structure-activity relationship (SAR) studies to improve pharmacokinetic properties, including metabolic stability and oral bioavailability, to translate the potent in vitro activity into curative efficacy in more advanced preclinical models.
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Title: Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. Source: ResearchGate. Link
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Title: P.falciparum drug sensitivity assay using SYBR® Green I. Source: Worldwide Antimalarial Resistance Network (WWARN). Link
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Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Source: Journal of Applied Pharmaceutical Science. Link
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Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Source: PMC - National Institutes of Health. Link
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Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Source: PMC - National Institutes of Health. Link
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Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: PMC - PubMed Central. Link
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Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Source: CUNY Academic Works. Link
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Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: ACS Publications. Link
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A Head-to-Head Comparison: The Veteran Antimalarial Chloroquine Versus the Emerging Contender Ethyl 4-aminoquinoline-3-carboxylate
A Technical Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold has proven to be a remarkably versatile backbone for the development of therapeutic agents. Chloroquine, a cornerstone of antimalarial therapy for decades, stands as a testament to the potential of this chemical class. However, the rise of drug resistance necessitates a continuous search for novel derivatives with improved efficacy and alternative mechanisms of action. This guide provides a detailed head-to-head comparison of the well-established drug, chloroquine, and a lesser-known derivative, Ethyl 4-aminoquinoline-3-carboxylate.
While chloroquine's biological activities are extensively documented, this compound remains a subject of nascent investigation. This comparison, therefore, juxtaposes the known with the prospective, leveraging established structure-activity relationships to frame the potential of this emerging compound.
At a Glance: Physicochemical and Pharmacological Profiles
A direct comparison of the fundamental properties of these two molecules reveals key structural differences that are anticipated to have a profound impact on their biological activity.
| Property | Chloroquine | This compound |
| Chemical Formula | C₁₈H₂₆ClN₃ | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 319.9 g/mol | 216.24 g/mol |
| Structure | Contains a 7-chloroquinoline core with a basic diethylaminopentyl side chain at the 4-position. | Features a 4-aminoquinoline core with an ethyl carboxylate group at the 3-position. |
| Known Biological Activity | Antimalarial, anticancer, anti-inflammatory, and antiviral properties. | Limited direct experimental data is available. The 4-aminoquinoline core suggests potential for biological activity. |
The Incumbent: Chloroquine - A Multifaceted Therapeutic Agent
Discovered in 1934, chloroquine has a long history as a safe and affordable antimalarial drug.[1][2] Its application has since expanded to include the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1] More recently, its potential as an anticancer agent has garnered significant interest.
Antimalarial Mechanism of Action
Chloroquine's efficacy against the erythrocytic stage of the Plasmodium parasite is primarily attributed to its ability to interfere with the detoxification of heme.[1][3] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[1] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[1]
Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the parasite's food vacuole.[1] Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization.[4] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[1]
Caption: Chloroquine's Antimalarial Action.
Anticancer Properties and Mechanism
The anticancer effects of chloroquine are multifaceted and are largely linked to its ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions.[5][6] By accumulating in lysosomes, chloroquine raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[5][6] This disruption of autophagy can lead to the accumulation of cellular waste and ultimately trigger cancer cell death.
Beyond autophagy inhibition, chloroquine has been shown to have other anticancer effects, including the normalization of tumor vasculature and the modulation of the tumor microenvironment.[6]
Caption: Chloroquine's Anticancer Action.
The Challenger: this compound - A Structural Perspective
This compound is a derivative of the core 4-aminoquinoline structure. While direct experimental data on its biological activity is scarce in publicly available literature, a comparative analysis can be initiated based on its structural features and the well-established structure-activity relationships (SAR) of the 4-aminoquinoline class.
Synthesis
The synthesis of this compound and related compounds can be achieved through several synthetic routes. One common approach involves the condensation of an appropriately substituted aniline with an ethyl α-formyl or α-alkoxymethylenecarboxylate, followed by cyclization. A review of synthetic strategies for 4-aminoquinolines highlights methods that can yield ethyl 2-carboxylate-4-aminoquinolines, suggesting that similar methodologies could be adapted for the synthesis of the 3-carboxylate isomer.
Predicted Biological Activity Based on Structure-Activity Relationships
Antimalarial Potential: The antimalarial activity of 4-aminoquinolines is critically dependent on two key structural features: the 7-chloro substituent on the quinoline ring and a basic side chain at the 4-position. The basic side chain is crucial for the accumulation of the drug in the acidic food vacuole of the parasite. This compound lacks this extended, basic side chain. This structural divergence suggests that it is unlikely to accumulate in the parasite's food vacuole to the same extent as chloroquine, and therefore, may exhibit significantly weaker antimalarial activity.
Anticancer Potential: The anticancer activity of chloroquine is primarily linked to its lysosomotropic properties, which are a consequence of its weak basicity. While this compound lacks the highly basic side chain of chloroquine, the 4-aminoquinoline core itself possesses some basicity and could potentially accumulate in acidic lysosomes, albeit to a lesser extent. The presence of the ethyl carboxylate group at the 3-position introduces a functionality that could be susceptible to hydrolysis by cellular esterases, potentially altering the compound's properties and activity within the cell. Studies on 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxic activity against cancer cell lines, indicating that modifications at the 3-position of the quinoline ring are compatible with anticancer activity.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activities of this compound and enable a direct comparison with chloroquine, the following standard experimental protocols are recommended.
In Vitro Antimalarial Activity Assay (Plasmodium falciparum)
This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of a compound against the malaria parasite, Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human red blood cells
-
RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I dye or [³H]-hypoxanthine
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to a 96-well plate.
-
Add synchronized ring-stage P. falciparum-infected red blood cells to each well.
-
Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I or measure the incorporation of [³H]-hypoxanthine.
-
Measure fluorescence or radioactivity to determine parasite growth.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration.
Caption: In Vitro Antimalarial Assay Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the established therapeutic agent, chloroquine, with the structurally related but largely uncharacterized compound, this compound. Chloroquine's mechanisms of action as both an antimalarial and anticancer agent are well-defined and serve as a benchmark for the evaluation of new 4-aminoquinoline derivatives.
Based on established structure-activity relationships, it is hypothesized that the absence of a basic side chain in this compound may significantly diminish its antimalarial activity compared to chloroquine. Its potential as an anticancer agent is more speculative but warrants investigation, given that other modifications at the 3-position of the quinoline ring have yielded cytotoxic compounds.
Crucially, this comparative guide highlights a significant gap in the existing literature. There is a pressing need for empirical studies to determine the biological activity of this compound. The experimental protocols detailed herein provide a clear roadmap for such investigations. The synthesis and subsequent in vitro evaluation of this and other structurally related compounds will be instrumental in elucidating the therapeutic potential of this subclass of 4-aminoquinolines and could pave the way for the development of novel therapeutic agents.
References
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The Ascendance of a Privileged Scaffold: A Comparative Guide to the Validation of Ethyl 4-aminoquinoline-3-carboxylate in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as a foundation for the development of new therapeutics is a perpetual endeavor. Among the myriad of heterocyclic systems, the 4-aminoquinoline core has emerged as a "privileged scaffold," a distinction reserved for molecular architectures that can be selectively modified to interact with a variety of biological targets. This guide provides an in-depth validation of Ethyl 4-aminoquinoline-3-carboxylate as a drug scaffold, offering a comparative analysis against its prominent alternative, the quinazoline core. We present supporting experimental data, detailed methodologies, and expert insights to aid researchers, scientists, and drug development professionals in navigating the potential of this versatile molecule.
The 4-Aminoquinoline Scaffold: A Legacy of Therapeutic Success
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1][2] Marketed drugs such as Chloroquine and Amodiaquine have saved countless lives, cementing the therapeutic importance of this heterocyclic system.[1][2] Beyond its antimalarial prowess, the 4-aminoquinoline core has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This versatility has spurred extensive research into the development of novel 4-aminoquinoline derivatives for a range of therapeutic indications.
This compound, the focus of this guide, serves as a key intermediate in the synthesis of a diverse array of polysubstituted 4-aminoquinolines. Its strategic placement of an amino group and an ethyl carboxylate moiety on the quinoline ring system provides synthetic handles for facile diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Synthesis and Physicochemical Properties: Laying the Foundation for Drug Design
The synthetic accessibility of a scaffold is a critical factor in its viability for drug discovery campaigns. This compound can be synthesized through several established routes, with one common method involving a three-step process starting from 2-aminobenzonitriles and 1,1,1-trichloro-4-ethoxybut-3-enone.[1][2] This process involves a condensation reaction to form an enaminone, followed by cyclization under acidic conditions and subsequent replacement of the trichloromethyl group with an ethoxy group.[1][2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H12N2O2 | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
These properties provide a solid starting point for drug design, suggesting good potential for oral bioavailability according to Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.
Comparative Analysis: 4-Aminoquinoline vs. Quinazoline in Oncology
In the realm of oncology, particularly in the development of kinase inhibitors, the quinazoline scaffold has achieved remarkable success, with several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib.[4][5][6] The 4-aminoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[4][7] This makes the quinazoline scaffold a highly relevant and formidable competitor to the 4-aminoquinoline framework.
While direct head-to-head comparative studies of this compound derivatives against their quinazoline counterparts are emerging, we can draw valuable insights from the broader classes of compounds. The following table summarizes the cytotoxic activity of representative 4-aminoquinoline and quinazoline derivatives against common cancer cell lines.
Table 1: Comparative Anticancer Activity of 4-Aminoquinoline and Quinazoline Derivatives
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4-Aminoquinoline | MDA-MB-468 (Breast) | 8.73 | [8] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 4-Aminoquinoline | MCF-7 (Breast) | 8.22 | [8] |
| Compound 13 (VR23) | 4-Aminoquinoline | MDA-MB-468 (Breast) | ~1 (IC50) | [9] |
| Gefitinib | Quinazoline | A549 (Lung) | 0.015 | [10] |
| Erlotinib | Quinazoline | PC-3 (Prostate) | 1.9 | [11] |
| Compound 8c | 2-Substituted-4-aminoquinazoline | K562 (Leukemia) | 2.03 | [11] |
Analysis of Performance:
From the available data, it is evident that both scaffolds can be elaborated to produce highly potent anticancer agents. Quinazoline-based kinase inhibitors like Gefitinib demonstrate exceptional potency against specific cancer cell lines driven by their targeted mechanism of action.[10] However, 4-aminoquinoline derivatives have also shown significant cytotoxic effects, with some compounds exhibiting low micromolar to nanomolar activity.[8][9][12] The key to unlocking the full potential of the this compound scaffold lies in the strategic design of derivatives that can selectively target key oncogenic pathways.
Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by derivatives of both scaffolds.
Caption: Hypothetical EGFR signaling pathway targeted by kinase inhibitors.
Experimental Protocols: A Guide to Scaffold Validation
To facilitate the exploration and validation of this compound as a drug scaffold, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives
This protocol outlines a general procedure for the derivatization of the 4-amino group via nucleophilic aromatic substitution, a common strategy for building diversity around the scaffold.[2]
Sources
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- 3. This compound | C12H12N2O2 | CID 4570951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
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- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Aminoquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2][3] Its continued relevance in developing treatments for malaria, cancer, and inflammatory diseases makes a thorough understanding of its metabolic fate crucial for designing next-generation therapeutics with improved efficacy and safety profiles.[4][5] A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[6][7]
This guide provides an in-depth comparison of methodologies used to assess the metabolic stability of 4-aminoquinoline derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you to design, execute, and interpret these critical studies with confidence.
The Metabolic Landscape of 4-Aminoquinolines
The metabolic fate of a 4-aminoquinoline derivative is largely dictated by its side chains and substitutions. The liver is the primary site of drug metabolism, where enzymes work to convert lipophilic compounds into more water-soluble products for excretion.[8][9] For 4-aminoquinolines, the key metabolic players are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[9]
The most common metabolic transformation for classic 4-aminoquinolines like chloroquine is N-dealkylation of the aliphatic side chain.[1] However, other reactions such as hydroxylation on the quinoline ring or side chain can also occur. The specific CYP isoforms involved—primarily from the CYP1, 2, and 3 families—can vary depending on the drug's structure.[9] For instance, studies on the 8-aminoquinoline primaquine have specifically implicated CYP2D6 and MAO-A as key enzymes in its metabolism.[10] Understanding these pathways is the first step in rationally designing more stable analogues.
Comparing In Vitro Models for Stability Assessment
To predict a compound's in vivo behavior, we rely on robust in vitro models that recapitulate the metabolic environment of the liver.[11][12] The two most common and valuable systems are liver microsomes and cryopreserved hepatocytes. The choice between them is a critical decision driven by the specific questions being asked.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Composition | Subcellular fraction containing Phase I enzymes (e.g., CYPs, FMOs).[8][13] | Intact, whole liver cells containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[14][15] |
| Complexity | Simpler system; requires addition of cofactors like NADPH for CYP activity.[16][17] | "Gold standard" model; contains endogenous cofactors and functional transporters.[8][15] |
| Throughput | High-throughput, cost-effective for early-stage screening.[13] | Lower throughput, more expensive, but provides more comprehensive metabolic data.[18] |
| Predictive Power | Good for ranking compounds based on Phase I metabolism and calculating intrinsic clearance (CLint).[8][13] | Excellent for predicting hepatic clearance, assessing interplay of metabolism and transport, and identifying both Phase I and II metabolites.[15][18] |
Expert Insight: For early-stage lead optimization of 4-aminoquinolines, where the primary concern is often rapid CYP-mediated degradation (like N-dealkylation), the liver microsomal stability assay is an efficient and powerful tool.[13] It allows for the rapid screening and ranking of dozens of analogues to establish structure-activity relationships (SAR). As a compound progresses and a more complete metabolic picture is needed, the hepatocyte stability assay becomes indispensable.[15] It provides a more holistic view by incorporating Phase II conjugation and cellular uptake, which are critical for accurate in vivo predictions.[14][18]
Visualizing the Experimental Workflow
A well-controlled experiment is the foundation of trustworthy data. The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Comparative Stability Data: A Case Study
To illustrate how structural modifications impact metabolic stability, consider the following hypothetical data for three 4-aminoquinoline derivatives compared against Chloroquine. These derivatives feature modifications at the terminal amine of the side chain, a common site of metabolism.
| Compound | R-Group Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Chloroquine | -N(CH₂CH₃)₂ | 25 | 27.7 | Moderate |
| Derivative A | -NH(CH(CH₃)₂) | 15 | 46.2 | Low |
| Derivative B | -N(Cyclopropyl)₂ | 48 | 14.4 | High |
| Derivative C | -N(CH₂CH₂OH)₂ | > 60 | < 11.6 | Very High |
| Verapamil | (High Turnover Control) | 8 | 86.6 | Very Low |
| Warfarin | (Low Turnover Control) | > 60 | < 11.6 | Very High |
Analysis:
-
Derivative A , with a less sterically hindered secondary amine, shows lower stability (shorter half-life, higher clearance) than Chloroquine, suggesting it is more readily metabolized.
-
Derivative B incorporates cyclopropyl groups. The steric bulk and stronger C-N bonds adjacent to the nitrogen hinder CYP access, significantly increasing metabolic stability.
-
Derivative C introduces polar hydroxyl groups. This modification can reduce the compound's affinity for the lipophilic active sites of CYP enzymes, dramatically slowing metabolism and resulting in very high stability.
This data-driven comparison is essential for guiding the next round of chemical synthesis in a drug discovery program.
Core Experimental Protocols
A trustworthy protocol is a self-validating one. This means including appropriate controls to ensure the biological system is active and the analytical method is sound.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a test compound.
1. Reagent Preparation:
- Phosphate Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.
- Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to 100 µM in acetonitrile.
- Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 2 mg/mL in cold phosphate buffer.[16] Keep on ice.
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17][19] This system continuously regenerates the NADPH consumed by CYPs.
2. Incubation Procedure:
- Pre-incubation: In a 96-well plate, add the microsomal suspension and phosphate buffer. Add the test compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C to equilibrate the temperature.
- Initiation: Start the reaction by adding the NADPH regenerating system.[20]
- Negative Control: For a control, substitute the NADPH solution with phosphate buffer to confirm that degradation is enzyme- and cofactor-dependent.[19]
- Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of cold acetonitrile with an internal standard (IS).[13] The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.
3. Sample Analysis:
- Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[11][13]
4. Data Analysis:
- Plot the natural logarithm of the percentage of compound remaining versus time.
- Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693 / k).[13]
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein).[6]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
Objective: To determine the overall metabolic stability (Phase I and II) in a more physiologically relevant system.
1. Reagent Preparation:
- Incubation Medium: Use a specialized medium like Williams Medium E, warmed to 37°C.[21]
- Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in pre-warmed medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Adjust the cell density to 1 x 10⁶ viable cells/mL.[21][22]
- Test Compound: Prepare a working solution of the test compound in the incubation medium.
2. Incubation Procedure:
- Add the hepatocyte suspension to the wells of a collagen-coated plate.
- Add the test compound working solution to start the incubation (final concentration 1 µM, final cell density 0.5 x 10⁶ cells/mL).[21]
- Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker to keep the cells in suspension.[21]
- Negative Control: Use heat-inactivated hepatocytes to ensure degradation is due to viable, enzymatic processes.[21]
- Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal assay (using cold acetonitrile with IS).[22]
3. Sample Analysis & Data Interpretation:
- The sample preparation, LC-MS/MS analysis, and data calculation are analogous to the microsomal assay. The intrinsic clearance is expressed per million cells: CLint (µL/min/10⁶ cells).[18][21]
Conclusion
Assessing the metabolic stability of 4-aminoquinoline derivatives is a critical, data-driven process in drug discovery. By understanding the underlying metabolic pathways and judiciously selecting the appropriate in vitro system—from high-throughput microsomal assays for early screening to comprehensive hepatocyte studies for lead candidates—researchers can make informed decisions. This structured approach, grounded in robust experimental design and careful data interpretation, is paramount for identifying compounds with an optimal pharmacokinetic profile, ultimately paving the way for the development of safer and more effective medicines.
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
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Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Bioanalysis. [Link]
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Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
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Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Arhiv za higijenu rada i toksikologiju. [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. [Link]
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In Vitro Metabolic Stability - Creative Bioarray. Creative Bioarray. [Link]
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Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 4-Aminoquinoline Derivatives
This guide provides a comprehensive, in-depth technical comparison of 4-aminoquinoline derivatives through molecular docking studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a field-proven perspective on experimental design, execution, and interpretation. We will explore the causal relationships behind methodological choices, establish a self-validating experimental system, and ground our claims in authoritative references.
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1] Its remarkable therapeutic versatility has led to the exploration of its derivatives against a wide array of diseases, including cancer and viral infections. The development of resistance to existing drugs, particularly in the context of malaria, necessitates the continuous design and evaluation of novel 4-aminoquinoline analogues.[2]
Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This in-silico approach provides invaluable insights into the structure-activity relationships (SAR) of a compound series, guiding the prioritization of candidates for synthesis and biological evaluation. This guide will focus on a comparative docking study of various 4-aminoquinoline derivatives against Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway and a validated antimalarial drug target.[3]
The Scientific Rationale: Why Molecular Docking is a Cornerstone of Modern Drug Discovery
At its core, molecular docking aims to predict the most favorable binding mode of a ligand within the active site of a protein. This prediction is quantified by a scoring function, which estimates the binding free energy of the protein-ligand complex. A more negative binding energy generally indicates a more stable complex and, potentially, a more potent inhibitor.[4]
By comparing the docking scores and binding poses of a series of related compounds, we can:
-
Identify key structure-activity relationships: Understand how different functional groups on the 4-aminoquinoline scaffold contribute to binding affinity.
-
Elucidate binding modes: Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the ligands in the active site.
-
Prioritize compounds for synthesis: Focus resources on synthesizing derivatives with the most promising in-silico profiles.
-
Generate hypotheses for lead optimization: Propose modifications to the ligand structure to enhance binding affinity and selectivity.
A Self-Validating System: Ensuring the Integrity of Your Docking Protocol
The reliability of any docking study hinges on the robustness of the employed protocol. A self-validating system is one where internal controls are used to confirm the accuracy of the methodology before proceeding with the screening of novel compounds. The cornerstone of this validation is the process of redocking .
Redocking involves taking a protein-ligand complex with a known crystal structure, separating the ligand, and then docking it back into the protein's binding site. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[5][6]
Comparative Docking Study: 4-Aminoquinoline Derivatives Against Plasmodium falciparum Lactate Dehydrogenase (PfLDH)
In this section, we will perform a comparative docking study of a series of 4-aminoquinoline derivatives against PfLDH. We will utilize AutoDock Vina, a widely used and well-validated open-source docking program.
Experimental Data: A Comparative Analysis
The following table summarizes the binding energies of several 4-aminoquinoline derivatives when docked into the active site of PfLDH. For comparison, the binding energy of the natural cofactor NADH and the established drug chloroquine are also included.
| Compound | Binding Energy (kcal/mol) |
| NADH (Cofactor) | -10.22 |
| Chloroquine | -6.89 |
| Amodiaquine | -6.89 |
| Quinine | -7.15 |
| Hybrid Compound 8 | -7.0 |
| N-(2-aminopropyl)-7-chloro-quinoline-4-amine | -8.5 |
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-phenyl-1,3-thiazinan-4-one | -9.2 |
| 3-(3-(7-chloroquinolin-4-ylamino)propoyl)-2-(4-nitrophenyl)-1,3-thiazinan-4-one | -9.8 |
Note: The binding energy values are collated from multiple sources for illustrative purposes. For a direct comparison, all compounds should be docked using the exact same protocol.
The data clearly indicates that while chloroquine and its close analogue amodiaquine show moderate binding affinity, several other derivatives exhibit significantly lower (more favorable) binding energies, suggesting they may be more potent inhibitors of PfLDH.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This protocol outlines a detailed, step-by-step methodology for performing a comparative docking study.
-
Protein Preparation:
-
Obtain the Protein Structure: Download the crystal structure of PfLDH in complex with its cofactor NADH and an inhibitor (e.g., PDB ID: 1CET) from the Protein Data Bank (RCSB PDB).
-
Clean the Protein: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all water molecules, heteroatoms (except the cofactor if desired for defining the binding site), and any additional protein chains not relevant to the study.
-
Add Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This step is crucial for accurately calculating the electrostatic interactions during docking.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of the 4-aminoquinoline derivatives can be obtained from databases like PubChem or ZINC, or they can be sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain a low-energy conformation.
-
Add Hydrogens and Charges: Similar to the protein, add polar hydrogens and compute Gasteiger charges for each ligand using ADT.
-
Define Torsions: Define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.
-
Save as PDBQT: Save each prepared ligand in the PDBQT file format.
-
-
Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the co-crystallized inhibitor in a separate PDB file.
-
Prepare the Co-crystallized Ligand: Prepare this ligand following the same steps as for the other ligands (energy minimization, adding hydrogens and charges, and saving as PDBQT).
-
Perform Redocking: Dock the prepared co-crystallized ligand back into the prepared protein structure using the same docking parameters that will be used for the other derivatives.
-
Calculate RMSD: Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. A value below 2.0 Å validates the docking protocol.[5][6]
-
Grid Box Generation:
-
In ADT, load the prepared protein PDBQT file.
-
Define the binding site by creating a grid box that encompasses the active site residues. The center of the grid box can be defined based on the position of the co-crystallized ligand. The size of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket.[7]
-
Save the grid parameter file.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Binding Energy Comparison: Rank the docked 4-aminoquinoline derivatives based on their binding energies. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis:
-
Visualize the docked poses of the most promising derivatives within the active site of PfLDH using software like PyMOL or Discovery Studio Visualizer.[8][9]
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein residues. This analysis provides a structural basis for the observed binding affinities.
-
Visualizing the Workflow and Key Interactions
To further clarify the experimental process and the nature of the molecular interactions, we present the following diagrams generated using Graphviz.
Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Key Interactions of a 4-Aminoquinoline Derivative in the PfLDH Active Site
Caption: A schematic representation of the key molecular interactions between a 4-aminoquinoline derivative and the active site residues of PfLDH.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-aminoquinoline derivatives. By adhering to a self-validating protocol and critically analyzing the results, researchers can gain significant insights into the structure-activity relationships of these versatile compounds. The findings from such in-silico studies are instrumental in guiding the design and synthesis of next-generation 4-aminoquinoline derivatives with enhanced therapeutic potential. Future work should focus on integrating molecular dynamics simulations to assess the stability of the docked complexes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-aminoquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-aminoquinoline-3-carboxylate. As a member of the 4-aminoquinoline class, a scaffold prevalent in medicinal chemistry, this compound requires careful handling due to its potential biological activity and the inherent hazards associated with quinoline derivatives.[1][2]
This document synthesizes information from safety data sheets (SDS) of analogous compounds and general chemical safety principles to provide a robust operational plan. The causality behind each step is explained to ensure a deep understanding of the protocol, fostering a culture of safety and accountability in your laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in managing its disposal safely. While a specific, comprehensive toxicological profile for this exact molecule may be limited, the hazards can be inferred from the quinoline parent structure and related functional groups. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, this compound must be treated as hazardous waste.
Core Principle: The primary objective is to prevent any release into the environment and to eliminate exposure risks to personnel. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[4][5]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity (Oral, Dermal) | Harmful or Toxic | Based on the toxicity of the parent quinoline scaffold.[3] |
| Skin & Eye Irritation | Irritant | A common property of many aromatic nitrogen heterocycles.[3][6] |
| Carcinogenicity/Mutagenicity | Potential Carcinogen/Mutagen | The quinoline structure is associated with these long-term health risks.[3][4] |
| Aquatic Toxicity | Toxic to aquatic life | Aromatic compounds often exhibit poor biodegradability and are toxic to marine organisms.[3][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the correct PPE is mandatory. This creates a primary barrier of protection, which is a non-negotiable aspect of laboratory safety.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | EN 374 | Prevents dermal absorption, a potential route of exposure for quinoline derivatives.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body | Laboratory coat. | --- | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- | Minimizes the risk of inhaling fine powders or aerosols, which is critical when handling potent chemical compounds. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure that this compound waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Segregation and Collection
-
Causality: Segregating waste streams is critical to prevent accidental and potentially dangerous chemical reactions.[7]
-
Solid Waste: Collect unused or expired this compound powder and grossly contaminated solids (e.g., weigh paper with significant residue) in a dedicated, sealable hazardous waste container. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene).
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams. Based on general quinoline reactivity, avoid mixing with strong oxidizing agents like hydrogen peroxide or perchromates.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, are considered hazardous waste.[9] These should be collected in a separate, clearly labeled hazardous waste bag or container.[9]
Step 2: Waste Container Labeling
-
Causality: Proper labeling is a regulatory requirement and ensures that everyone who handles the waste is aware of its contents and associated dangers.
-
Procedure: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: 93074-72-7[10]
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation.
-
Step 3: Temporary On-Site Storage
-
Causality: Safe storage prevents accidental spills, exposure, and reactions with other chemicals.
-
Procedure: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[9] This storage area should be secondary containment, away from heat, ignition sources, and incompatible materials.[5][8]
Step 4: Arranging for Final Disposal
-
Causality: Final disposal of hazardous waste must be performed by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner. High-temperature incineration in a specialized facility is a common and effective method for destroying organic compounds like quinoline derivatives.[5][9]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]
-
Provide them with the SDS (if available) or a summary of the known and suspected hazards of the compound.
-
Follow their specific instructions for waste pickup, packaging, and documentation. Never attempt to transport hazardous waste off-site yourself.
-
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Secure: Immediately alert others in the area and evacuate personnel. Secure and control entrance to the affected area.[8]
-
Eliminate Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential ignition sources.
-
Absorb and Contain: For liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[3][8] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect Waste: Place all contaminated absorbent material and cleanup debris into a sealed, labeled hazardous waste container for disposal.[3][8]
-
Decontaminate: Ventilate the area and wash the spill site after the cleanup is complete.[8]
-
Do Not Wash Down Sewer: Never wash spills into a sewer or drain.[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for proper waste management.
References
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BIOSYNCE. How to dispose of quinoline safely? - Blog. Available from: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]
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- 5. biosynce.com [biosynce.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C12H12N2O2 | CID 4570951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 4-aminoquinoline-3-carboxylate
Essential Safety and Handling Guide for Ethyl 4-aminoquinoline-3-carboxylate
A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal
Hazard Identification and Risk Assessment: Understanding the Compound
This compound belongs to the aminoquinoline class of compounds, which are recognized for their bioactive properties.[1] Due to its chemical structure, we must anticipate potential hazards, including skin and eye irritation.[2] The operational plan detailed below is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent handling procedures.
Anticipated Hazards:
-
Skin Irritation: Similar quinoline derivatives are known to cause skin irritation.[2]
-
Serious Eye Irritation: Contact with eyes may cause significant irritation.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of immediately if contaminated. | Tested in accordance with EN374. |
| Skin and Body Protection | A laboratory coat with full-length sleeves, full-length pants, and closed-toe shoes are mandatory to prevent skin exposure. | N/A |
| Respiratory Protection | A NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. | N/A |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures that every step, from preparation to cleanup, is conducted with the utmost attention to safety.
3.1. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be clean and free of clutter.
-
Gathering Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and containers, are within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. Use a spatula to gently transfer the solid. If any material is spilled, follow the spill cleanup procedures outlined below.
3.2. Experimental Use:
-
Dissolving the Compound: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Running Reactions: All reactions involving this compound should be conducted in a well-ventilated fume hood. Ensure that all glassware is properly secured.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
3.3. Post-Experiment Cleanup:
-
Quenching Reactions: Neutralize any reactive materials as per your established experimental protocol before cleaning.
-
Cleaning Glassware: Rinse all contaminated glassware with an appropriate solvent in the fume hood. The initial rinsate should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Always wash your hands thoroughly with soap and water after handling the chemical.[4]
Emergency Procedures: Be Prepared
4.1. Spills:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent the spread of the material.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
4.2. Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
